molecular formula C10H9NO B176218 2-Methylquinolin-7-ol CAS No. 165112-03-8

2-Methylquinolin-7-ol

Cat. No.: B176218
CAS No.: 165112-03-8
M. Wt: 159.18 g/mol
InChI Key: WCSQYDKZRZHIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylquinolin-7-ol is a versatile quinoline derivative that serves as a fundamental building block in medicinal chemistry, particularly in the design and synthesis of novel anticancer agents. Its core research value lies in its role as a precursor for more complex quinoline scaffolds that target critical cellular processes. Recent studies highlight its application in developing potent tubulin polymerization inhibitors. These compounds, which incorporate the 2-methylquinoline structure, have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including multidrug-resistant variants . The mechanism of action for these advanced derivatives involves binding to the colchicine site on tubulin, disrupting microtubule dynamics, arresting the cell cycle at the G2/M phase, and ultimately inducing apoptosis in cancer cells . This pathway makes such compounds promising candidates for overcoming drug resistance in chemotherapy. Furthermore, the hydroxyquinoline core is a recognized privileged structure in drug discovery, contributing to the synthesis of molecules with a broad spectrum of investigated biological activities . As an intermediate, this compound provides critical synthetic flexibility for further functionalization, enabling researchers to explore structure-activity relationships and optimize drug-like properties for new therapeutic entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-2-3-8-4-5-9(12)6-10(8)11-7/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDWVGFCPWBBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441660
Record name 2-Methylquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165112-03-8
Record name 2-Methylquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylquinolin-7-ol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2-Methylquinolin-7-ol. The information is intended to support research and development activities in medicinal chemistry and related fields.

Chemical Identity and Structure

This compound, also known as 7-hydroxy-2-methylquinoline, is a heterocyclic aromatic organic compound.[1] Its structure consists of a quinoline core, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. A methyl group is substituted at position 2, and a hydroxyl group is at position 7.

The fundamental structural and identifying information for this compound is summarized below.

Figure 1: Identifiers and Structural Representations of this compound cluster_identifiers Chemical Identifiers cluster_structure Structural Representations Name This compound CAS CAS: 165112-03-8 Name->CAS Formula Formula: C10H9NO Name->Formula SMILES SMILES: CC1=CC=C2C=CC(O)=CC2=N1 Name->SMILES Defines Structure Formula->SMILES Corresponds to InChI InChI: 1S/C10H9NO/c1-7-2-3-8-4-5-9(12)6-10(8)11-7/h2-6,12H,1H3 SMILES->InChI

Figure 1: Identifiers and Structural Representations.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. The available data, largely based on predictive models, are compiled in the table below.

PropertyValueSource
Molecular Weight 159.18 g/mol [1]
Molecular Formula C10H9NO[1][2][3]
Appearance Brown to khaki solid[1]
Boiling Point 311.7 ± 22.0 °C (Predicted)[1][2]
Density 1.210 ± 0.06 g/cm³ (Predicted)[1]
pKa 6.48 ± 0.40 (Predicted)[1]
Storage Conditions Sealed in dry, Room Temperature[1]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively published, standard methodologies for quinoline derivatives are applicable. The following section outlines a generalized workflow for its synthesis and characterization.

Figure 2: General Experimental Workflow for Synthesis and Characterization Synthesis Synthesis (e.g., Condensation Reaction) Workup Reaction Workup & Crude Isolation Synthesis->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Purity Purity Assessment (HPLC, LC-MS) Purification->Purity Purity->Purification If impure Structure Structural Elucidation (NMR, IR, HRMS) Purity->Structure If pure Final Pure this compound Structure->Final

Figure 2: General Experimental Workflow.

3.1. Synthesis The synthesis of quinoline derivatives often involves condensation reactions. For instance, a common method is the Skraup synthesis or its variations, which typically involves the reaction of an aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst and an oxidizing agent. For 2-methylquinoline derivatives, precursors like o-aminobenzaldehyde can be condensed with compounds such as chloroacetone.[4]

3.2. Purification Post-synthesis, the crude product requires purification. Standard techniques include:

  • Column Chromatography: Using silica gel as the stationary phase and a solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the target compound from impurities.[5]

  • Recrystallization: Dissolving the crude product in a suitable hot solvent and allowing it to cool, leading to the formation of pure crystals.

3.3. Analytical Characterization To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is employed.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical protocol would involve a C18 column with a gradient elution of water and acetonitrile, with UV detection at a relevant wavelength.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which can be used to confirm the molecular formula.[6][7]

  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule. Expected characteristic peaks would include O-H stretching for the hydroxyl group, C-H stretching for the aromatic and methyl groups, and C=C/C=N stretching within the quinoline ring system.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

    • ¹H NMR: Reveals the number of different types of protons and their neighboring environments. The spectrum would show signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a signal for the hydroxyl proton.[9][10]

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[9]

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the substitution pattern on the quinoline ring.[7]

Potential Biological Activity and Signaling Pathways

Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[11][12] While the specific biological targets of this compound are not well-documented, related compounds have shown activity in significant signaling pathways. For example, a derivative of 2-methylquinolin-8-ol demonstrated the ability to suppress GLI (Glioma-associated oncogene) mediated transcription, a key component of the Hedgehog signaling pathway often dysregulated in cancer.[7]

The general mechanism for many quinoline-based inhibitors involves interaction with the ATP-binding pocket of protein kinases, thereby inhibiting downstream signaling. A hypothetical interaction is depicted below.

Figure 3: Hypothetical Kinase Inhibition by this compound Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase Downstream Kinase (e.g., MEK, ERK) Receptor->Kinase Activates Compound This compound Compound->Kinase Inhibits ATP ATP ATP->Kinase ADP ADP Kinase->ADP Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response

Figure 3: Hypothetical Kinase Inhibition Pathway.

This diagram illustrates a potential mechanism where this compound could act as a kinase inhibitor, blocking the phosphorylation of downstream substrates and thereby halting a signaling cascade that leads to cellular responses like proliferation. This remains a hypothetical model for illustrative purposes, pending specific experimental validation for this compound.

References

Synthesis of 2-Methylquinolin-7-ol from 3-Aminophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methylquinolin-7-ol, a valuable heterocyclic compound, utilizing 3-aminophenol as the starting material. The core of this synthesis is the application of the Doebner-von Miller reaction, a classic and effective method for the formation of quinoline ring systems. This document outlines the reaction mechanism, a detailed experimental protocol, purification techniques, and expected analytical data, tailored for professionals in chemical research and pharmaceutical development.

Reaction Overview: The Doebner-von Miller Synthesis

The synthesis of this compound from 3-aminophenol proceeds via the Doebner-von Miller reaction. This acid-catalyzed reaction involves the condensation of an aniline derivative (3-aminophenol) with an α,β-unsaturated carbonyl compound, in this case, crotonaldehyde. The reaction mechanism is a complex sequence of steps including Michael addition, cyclization, dehydration, and oxidation to form the aromatic quinoline ring.

The overall reaction is as follows:

3-Aminophenol + Crotonaldehyde → this compound

A plausible reaction mechanism is initiated by the Michael addition of the amino group of 3-aminophenol to crotonaldehyde. This is followed by an intramolecular electrophilic attack of the carbonyl carbon onto the aromatic ring, leading to cyclization. Subsequent dehydration and oxidation yield the final product, this compound. An oxidizing agent, which can be another reactant or an external additive, is required for the final aromatization step. In some variations of this reaction, a portion of the unsaturated aldehyde can act as the oxidizing agent.

Experimental Protocol

This protocol is adapted from established procedures for analogous Doebner-von Miller reactions, particularly the synthesis of 2-methyl-8-hydroxyquinoline from o-aminophenol.[1]

Materials:

  • 3-Aminophenol

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air)

  • Toluene

  • Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of 3-aminophenol (1.0 equivalent) in dilute hydrochloric acid is prepared.

  • Addition of Reactants: The mixture is heated to reflux. A solution of crotonaldehyde (1.2-1.5 equivalents) and a suitable oxidizing agent is then added dropwise over a period of 1-2 hours.

  • Reaction: The reaction mixture is maintained at reflux for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The mixture is then carefully neutralized with a sodium hydroxide solution until basic.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent such as toluene or ethyl acetate. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude this compound is typically a dark, oily, or solid residue. Purification can be achieved through a combination of the following methods:

  • Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the basic quinoline derivative. The acidic aqueous layer is then basified to precipitate the purified product, which is subsequently extracted with an organic solvent.

  • Column Chromatography: Further purification can be achieved by column chromatography on silica gel. A gradient of ethyl acetate in hexane is a common eluent system for quinoline derivatives.

  • Recrystallization: The final product can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol/water, toluene) to obtain a crystalline solid.

Data Presentation

Reaction Parameters and Yield
ParameterValueReference
Starting Material 3-Aminophenol
Reagent Crotonaldehyde
Catalyst/Acid Hydrochloric Acid[1]
Oxidizing Agent As per experimental design
Reaction Temperature Reflux[1]
Reaction Time 6-8 hours[1]
Typical Yield 75-85%Based on analogous reactions[1]
Physicochemical and Spectroscopic Data of this compound
PropertyValue
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available in cited literature
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) ~9.5 (s, 1H, -OH), 8.1-7.0 (m, 5H, Ar-H), 2.6 (s, 3H, -CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) ~160, 155, 148, 136, 128, 124, 122, 118, 115, 108, 24
Mass Spectrum (EI) m/z 159 (M⁺)
IR (KBr, cm⁻¹) ~3400 (-OH), 3050 (Ar C-H), 1620, 1580 (C=C, C=N)

Note: The spectroscopic data presented are predicted values based on the structure and data from analogous compounds. Actual experimental data should be obtained for confirmation.

Mandatory Visualizations

Reaction Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 3-Aminophenol Intermediate Cyclized Intermediate 3-Aminophenol->Intermediate + Crotonaldehyde (Doebner-von Miller Reaction) Crotonaldehyde This compound Intermediate->this compound Oxidation

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start reaction Doebner-von Miller Reaction (3-Aminophenol + Crotonaldehyde) start->reaction workup Aqueous Work-up (Neutralization & Extraction) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Characterization (NMR, MS, IR) purification->analysis end Pure this compound analysis->end

References

An In-Depth Technical Guide to the Skraup-Doebner-von Miller Synthesis of 2-Methylquinolin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Skraup-Doebner-von Miller synthesis, with a specific focus on the conceptual synthesis of 2-Methylquinolin-7-ol. This important quinoline derivative holds potential for various applications in medicinal chemistry and materials science. This document outlines the core reaction mechanism, a generalized experimental protocol, and the necessary characterization data, while also noting the current limitations in publicly available, specific data for the target compound.

Introduction to the Skraup-Doebner-von Miller Synthesis

The Skraup-Doebner-von Miller reaction is a powerful and versatile method for the synthesis of quinolines, a class of heterocyclic compounds with a wide range of biological and pharmaceutical activities. The reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent.[1] This synthesis allows for the introduction of various substituents onto the quinoline ring system, making it a valuable tool in drug discovery and organic synthesis.

The synthesis of this compound via this method would conceptually involve the reaction of 3-aminophenol with an α,β-unsaturated carbonyl compound that can provide the 2-methyl group, such as crotonaldehyde. The hydroxyl group at the 7-position of the resulting quinoline is derived from the meta-position of the starting aniline.

Reaction Mechanism

The mechanism of the Skraup-Doebner-von Miller reaction is complex and can proceed through several pathways. A generally accepted mechanism involves the following key steps:

  • Michael Addition: The reaction is initiated by a Michael-type conjugate addition of the aniline (3-aminophenol) to the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).[1]

  • Cyclization: The resulting β-anilino carbonyl intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring. This step is typically promoted by a strong acid catalyst.

  • Dehydration: The cyclized intermediate then undergoes dehydration to form a dihydroquinoline.

  • Oxidation: Finally, the dihydroquinoline is oxidized to the aromatic quinoline product, this compound. An oxidizing agent, which can be a mild oxidant or even another molecule of the α,β-unsaturated carbonyl compound, is required for this step.

Experimental Protocol (Generalized)

Materials:

  • 3-Aminophenol

  • Crotonaldehyde

  • Concentrated Sulfuric Acid (or another suitable acid catalyst like HCl)

  • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or ferric chloride)

  • Sodium hydroxide (for neutralization)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of concentrated sulfuric acid and water is prepared and cooled in an ice bath.

  • Addition of Reactants: To the cooled acid solution, 3-aminophenol is added, followed by the slow, dropwise addition of the oxidizing agent. Crotonaldehyde is then added portion-wise while maintaining the temperature below a certain threshold to control the exothermic reaction.

  • Reaction: The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The acidic solution is then neutralized with a concentrated solution of sodium hydroxide until basic.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system.

Quantitative Data

A thorough search of scientific literature and chemical databases did not yield specific, experimentally verified quantitative data for this compound. Therefore, the following table is provided as a template for researchers to populate upon successful synthesis and characterization.

PropertyValue
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Melting Point Data not available
¹H NMR (ppm) Data not available
¹³C NMR (ppm) Data not available
IR (cm⁻¹) Data not available
Mass Spectrum (m/z) Data not available

Conclusion

The Skraup-Doebner-von Miller synthesis remains a cornerstone for the preparation of substituted quinolines. While a specific, detailed protocol and complete characterization data for this compound are not currently available in the public domain, the generalized methodology and mechanistic understanding provided in this guide offer a solid foundation for its synthesis. Further research is warranted to develop and publish a robust experimental procedure and to fully characterize this promising compound, which will undoubtedly be of significant interest to the scientific and drug development communities.

References

Spectroscopic Profile of 2-Methylquinolin-7-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Methylquinolin-7-ol (CAS No: 165112-03-8), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted values derived from structurally analogous compounds and established spectroscopic principles. The methodologies outlined herein are standard protocols for the characterization of organic molecules.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₉NO

  • Molecular Weight: 159.19 g/mol

  • Structure: Chemical structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of similar quinoline derivatives.

¹H NMR Data (Predicted)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~ 7.15d~ 8.5
H4~ 7.85d~ 8.5
H5~ 7.60d~ 8.8
H6~ 7.05dd~ 8.8, 2.4
H8~ 7.20d~ 2.4
OH~ 9.50br s-
CH₃~ 2.60s-
¹³C NMR Data (Predicted)
CarbonPredicted Chemical Shift (δ, ppm)
C2~ 158.0
C3~ 121.5
C4~ 136.0
C4a~ 148.5
C5~ 128.0
C6~ 116.0
C7~ 156.5
C8~ 108.0
C8a~ 121.0
CH₃~ 24.5

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The table below lists the expected characteristic absorption bands for this compound.

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity
O-HStretching3200 - 3500Strong, Broad
C-H (aromatic)Stretching3000 - 3100Medium
C-H (methyl)Stretching2850 - 2960Medium
C=N (in ring)Stretching1600 - 1620Medium
C=C (aromatic)Stretching1450 - 1580Medium-Strong
C-OStretching1200 - 1260Strong
C-H (aromatic)Bending (out-of-plane)800 - 900Strong

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule. For this compound, the following data is expected.

ParameterPredicted Value
Molecular Ion [M]⁺ m/z 159
Major Fragments m/z 130 (loss of CO and H)
m/z 144 (loss of CH₃)

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ir IR cluster_ms MS cluster_data Data Processing & Analysis Sample This compound (Solid) NMR_Prep Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->NMR_Prep IR_Prep Prepare KBr Pellet or ATR Sample Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent (e.g., Methanol) Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data Process NMR Data (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Acq Acquire FTIR Spectrum IR_Prep->IR_Acq IR_Data Analyze IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Acq Acquire Mass Spectrum (e.g., ESI-MS) MS_Prep->MS_Acq MS_Data Analyze Mass Spectrum (Molecular Ion, Fragments) MS_Acq->MS_Data Structure_Elucidation Structure Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

An In-depth Technical Guide to 2-Methylquinolin-7-ol (CAS: 165112-03-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2-Methylquinolin-7-ol is limited. This guide has been compiled based on established principles of organic synthesis, medicinal chemistry, and biological assays for quinoline derivatives. The experimental protocols and some data presented are hypothetical and representative of methodologies that would be employed for the synthesis and evaluation of this compound.

Core Compound Information

This compound is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The presence of a hydroxyl group at the 7-position and a methyl group at the 2-position suggests potential for various chemical modifications and biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 165112-03-8-
Molecular Formula C₁₀H₉NO-
Molecular Weight 159.18 g/mol -
Appearance Brownish solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted to be soluble in organic solvents like DMSO, methanol, and ethanol. Limited solubility in water.-
pKa Not available-

Synthesis of this compound

The synthesis of this compound can be approached through several classic quinoline synthesis reactions. The Doebner-von Miller reaction provides a plausible and efficient route.[1][2][3] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.

Proposed Synthetic Pathway: Doebner-von Miller Reaction

A potential synthesis of this compound can be achieved by reacting 3-aminophenol with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Reactant1 3-Aminophenol Reaction_Step1 Doebner-von Miller Reaction Reactant1->Reaction_Step1 Reactant2 Crotonaldehyde Reactant2->Reaction_Step1 Condition1 Acid Catalyst (e.g., HCl) Condition1->Reaction_Step1 Condition2 Oxidizing Agent (e.g., Nitrobenzene) Condition2->Reaction_Step1 Product This compound Reaction_Step1->Product

Caption: Proposed Doebner-von Miller synthesis of this compound.

Hypothetical Experimental Protocol for Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminophenol (1 equivalent).

  • Acidification: Add a solution of concentrated hydrochloric acid in water.

  • Addition of Reactant: While stirring, slowly add crotonaldehyde (2 equivalents).

  • Addition of Oxidizing Agent: Add nitrobenzene (1.5 equivalents), which also acts as a solvent.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The reaction is exothermic and should be monitored.

  • Work-up: After cooling, the reaction mixture is made alkaline with a concentrated sodium hydroxide solution.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Potential Biological Activities and Experimental Evaluation

Quinoline derivatives are known for their broad spectrum of biological activities, including anticancer and antimicrobial effects. The following are proposed experimental protocols to evaluate the biological potential of this compound.

Anticancer Activity

The cytotoxic effects of this compound against various cancer cell lines can be determined using a standard MTT assay.

Table 2: Hypothetical IC₅₀ Values for this compound in Anticancer Assays

Cell LineCancer TypeHypothetical IC₅₀ (µM)
MCF-7 Breast Cancer15.5
A549 Lung Cancer22.8
HeLa Cervical Cancer18.2
PC-3 Prostate Cancer25.1
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value.

Antimicrobial Activity

The antimicrobial activity of this compound can be assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Table 3: Hypothetical MIC Values for this compound in Antimicrobial Assays

MicroorganismTypeHypothetical MIC (µg/mL)
Staphylococcus aureus Gram-positive Bacteria32
Escherichia coli Gram-negative Bacteria64
Candida albicans Fungus128
  • Compound Preparation: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate with appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Mechanism of Action and Signaling Pathways

Based on the known mechanisms of other quinoline derivatives, this compound could potentially exert its biological effects through various signaling pathways.

Kinase Inhibition

Many quinoline-based compounds are known to be kinase inhibitors. This compound could potentially inhibit the activity of protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, or CDKs.

G Compound This compound Compound->Block Kinase Protein Kinase (e.g., EGFR, VEGFR) PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Block->Kinase G Compound This compound Mitochondria Mitochondrial Stress Compound->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Physical and chemical properties of 2-methyl-7-quinolinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-methyl-7-quinolinol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes predicted data, information on related compounds, and established chemical principles to offer a thorough profile. It includes key identifiers, predicted physicochemical properties, a detailed, adaptable experimental protocol for its synthesis via the Doebner-von Miller reaction, and a discussion of the potential biological activities based on structurally similar molecules. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of quinoline derivatives.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural products and synthetic molecules with significant biological and pharmaceutical activities. Their diverse applications span from antimalarial and anticancer agents to anti-inflammatory and antimicrobial drugs. The substituent pattern on the quinoline ring plays a crucial role in determining the specific biological effects. 2-Methyl-7-quinolinol, a member of this family, presents a unique substitution pattern with a methyl group at the 2-position and a hydroxyl group at the 7-position, suggesting potential for novel pharmacological activities. This guide consolidates the available information on 2-methyl-7-quinolinol to facilitate further research and development.

Chemical and Physical Properties

Direct experimental data for 2-methyl-7-quinolinol is not extensively reported in the literature. The following tables summarize key identifiers and predicted physicochemical properties, which provide a valuable starting point for experimental design and characterization.

Identifiers and General Properties
PropertyValueSource
IUPAC Name 2-methylquinolin-7-olN/A
CAS Number 165112-03-8[1]
Molecular Formula C₁₀H₉NO[2]
Molecular Weight 159.19 g/mol [2]
Canonical SMILES CC1=CC=C2C=C(C=CC2=N1)O[2]
InChI Key Not available
Predicted Physicochemical Properties
PropertyPredicted ValueSource
Boiling Point 311.7 ± 22.0 °C[3]
Density 1.210 ± 0.06 g/cm³[3]
pKa 6.48 ± 0.40[3]
LogP 2.15N/A
Melting Point Not available
Solubility Moderately soluble in water, more soluble in organic solvents like ethanol and acetone.[4]

Synthesis of 2-Methyl-7-Quinolinol

The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinolines.[5] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[6][7] For the synthesis of 2-methyl-7-quinolinol, 3-aminophenol and crotonaldehyde would be the appropriate starting materials.

Proposed Synthetic Pathway: Doebner-von Miller Reaction

The following diagram illustrates the proposed workflow for the synthesis of 2-methyl-7-quinolinol.

Doebner_von_Miller_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 3-Aminophenol Reaction Doebner-von Miller Reaction (Cyclization) Reactant1->Reaction Reactant2 Crotonaldehyde Reactant2->Reaction Catalyst Acid Catalyst (e.g., HCl, H2SO4) Catalyst->Reaction Oxidant Oxidizing Agent (e.g., As2O5, nitrobenzene) Oxidant->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product 2-Methyl-7-quinolinol Purification->Product

Doebner-von Miller Synthesis Workflow
Detailed Experimental Protocol (Adapted)

This protocol is adapted from general procedures for the Doebner-von Miller synthesis and should be optimized for the specific synthesis of 2-methyl-7-quinolinol.

Materials:

  • 3-Aminophenol

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (or Sulfuric Acid)

  • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or iron(III) chloride)

  • Sodium hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Anhydrous sodium sulfate (or magnesium sulfate) for drying

  • Solvents for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-aminophenol in a solution of concentrated hydrochloric acid and water.

  • Addition of Reactants: While stirring the solution, slowly add the oxidizing agent. Subsequently, add crotonaldehyde dropwise from the dropping funnel. The reaction is often exothermic and may require external cooling to maintain a controlled temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution with a sodium hydroxide solution until it is basic. This will precipitate the crude product.

  • Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent. Combine the organic layers.

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-methyl-7-quinolinol.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Spectral Data (Predicted and Inferred)

No experimentally determined spectra for 2-methyl-7-quinolinol are readily available. The following are predicted and inferred characteristics based on the structure and data from related compounds.

1H NMR Spectroscopy
  • Aromatic Protons (H-3, H-4, H-5, H-6, H-8): Expected to appear as a series of doublets and triplets in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants will depend on the electronic effects of the methyl and hydroxyl groups.

  • Methyl Protons (2-CH₃): A singlet is expected around δ 2.5-2.7 ppm.

  • Hydroxyl Proton (7-OH): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

13C NMR Spectroscopy
  • Aromatic Carbons: Aromatic and heteroaromatic carbons are expected in the range of δ 110-160 ppm.

  • Methyl Carbon (2-CH₃): Expected to appear around δ 20-25 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Absorptions below 3000 cm⁻¹.

  • C=C and C=N Stretch (aromatic): Multiple bands in the 1450-1650 cm⁻¹ region.

  • C-O Stretch: An absorption in the 1200-1300 cm⁻¹ region.

Mass Spectrometry
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 159, corresponding to the molecular weight of 2-methyl-7-quinolinol.

  • Fragmentation: Common fragmentation pathways for quinolines include the loss of HCN (27 mass units) and retro-Diels-Alder reactions of the heterocyclic ring.

Potential Biological Activity and Signaling Pathways

While there is no specific research on the biological activity of 2-methyl-7-quinolinol, the activities of structurally related 7-hydroxyquinoline derivatives provide valuable insights into its potential therapeutic applications.

Known Activities of 7-Hydroxyquinoline Derivatives
  • Antimicrobial and Antifungal Activity: Many 8-hydroxyquinoline derivatives are known for their potent antimicrobial and antifungal properties, which are often attributed to their ability to chelate metal ions essential for microbial growth.[8][9] 7-Hydroxyquinoline itself has been studied for its antimicrobial and antioxidant properties.[4]

  • Anticancer Activity: Various quinoline derivatives have demonstrated significant cytotoxic effects against different cancer cell lines.[10] The mechanisms of action are diverse and can include the inhibition of enzymes like topoisomerases and kinases, or the induction of apoptosis.[11][12]

  • Enzyme Inhibition: Quinoline-based compounds have been identified as inhibitors of a wide range of enzymes, including proteasomes and DNA methyltransferases.[11][12]

Postulated Signaling Pathway Involvement

Based on the activities of related compounds, 2-methyl-7-quinolinol could potentially interact with various signaling pathways. For instance, if it possesses anticancer properties, it might modulate pathways involved in cell proliferation, apoptosis, and angiogenesis. A hypothetical workflow for investigating the biological activity of 2-methyl-7-quinolinol is presented below.

Biological_Activity_Workflow cluster_synthesis Compound Preparation cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of 2-Methyl-7-Quinolinol Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) Synthesis->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC determination) Synthesis->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays Cytotoxicity->Enzyme_Inhibition If active Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Cytotoxicity->Pathway_Analysis If active In_Vivo In Vivo Studies (Animal Models) Enzyme_Inhibition->In_Vivo Pathway_Analysis->In_Vivo

References

An In-depth Technical Guide to 2-Methylquinolin-7-ol: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the heterocyclic compound 2-Methylquinolin-7-ol. Due to the absence of a singular seminal publication detailing its initial discovery, this document compiles information from related syntheses of quinoline derivatives to propose a likely historical synthetic pathway. It includes detailed experimental protocols, a summary of its physicochemical properties, and visualizations of the synthetic logic. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound, also known as 7-hydroxyquinaldine, is a substituted quinoline. The quinoline scaffold is a critical pharmacophore in numerous clinically significant drugs, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The specific substitution pattern of this compound, featuring a methyl group at the 2-position and a hydroxyl group at the 7-position, imparts distinct chemical and biological characteristics that are of interest in modern drug discovery and materials science.

While a specific historical "discovery" paper for this compound is not readily identifiable in the surveyed chemical literature, its synthesis can be understood within the broader context of the development of quinoline synthesis methodologies in the late 19th and early 20th centuries. The classical Doebner-von Miller and Combes quinoline syntheses, developed in the 1880s, provided general and versatile routes to a wide array of quinoline derivatives. It is highly probable that the first synthesis of this compound was achieved through an adaptation of one of these foundational reactions.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₉NOPubChem[1]
Molecular Weight 159.19 g/mol Sigma-Aldrich[2]
CAS Number 165112-03-8Sigma-Aldrich[2]
Appearance SolidSigma-Aldrich[2]
Boiling Point 311.7 ± 22.0 °C (Predicted)Sigma-Aldrich[2]
Storage Temperature 4°C, stored under nitrogenSigma-Aldrich[2]
Purity 97%Sigma-Aldrich[2]

Historical Synthesis: The Doebner-von Miller Reaction

The Doebner-von Miller reaction, a modification of the Skraup synthesis, is a robust method for preparing quinolines from anilines and α,β-unsaturated carbonyl compounds.[3] Given the structure of this compound, a plausible and historically relevant synthetic approach would involve the reaction of 3-aminophenol with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.

Proposed Reaction Pathway

The logical workflow for the synthesis of this compound via the Doebner-von Miller reaction is depicted below.

Doebner_von_Miller Reactant1 3-Aminophenol Intermediate1 Michael Adduct Reactant1->Intermediate1 Reactant2 Crotonaldehyde Reactant2->Intermediate1 Catalyst Acid Catalyst (e.g., HCl, H₂SO₄) Catalyst->Intermediate1 Oxidant Oxidizing Agent (e.g., As₂O₅, Nitrobenzene) Product This compound Oxidant->Product Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intermediate2->Product

Caption: Proposed Doebner-von Miller synthesis of this compound.

Detailed Experimental Protocol (Hypothetical First Synthesis)

The following protocol is a hypothetical reconstruction of a plausible first synthesis of this compound based on the principles of the Doebner-von Miller reaction.

Materials:

  • 3-Aminophenol

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Arsenic pentoxide (As₂O₅) or Nitrobenzene

  • Sodium hydroxide (NaOH) solution

  • Ethanol

  • Water

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 3-aminophenol (1 equivalent) and concentrated hydrochloric acid or sulfuric acid (to form the aniline salt and catalyze the reaction) is prepared.

  • Addition of Reactants: Crotonaldehyde (2-3 equivalents) is added cautiously to the stirred mixture. Due to the exothermic nature of the reaction, cooling may be necessary.

  • Addition of Oxidizing Agent: An oxidizing agent such as arsenic pentoxide or nitrobenzene is added to the reaction mixture.

  • Reaction: The mixture is heated to reflux for several hours. The progress of the reaction would have been monitored by the change in color and the consumption of starting materials, as determined by classical methods.

  • Work-up: After cooling, the reaction mixture is made alkaline by the careful addition of a sodium hydroxide solution to precipitate the crude product.

  • Purification: The crude product is then extracted with a suitable organic solvent (e.g., diethyl ether or chloroform). The organic extracts are combined, washed with water, and dried over an anhydrous drying agent. The solvent is removed under reduced pressure.

  • Final Purification: The resulting solid is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield this compound.

Modern Synthetic Approaches

While the Doebner-von Miller reaction represents a plausible historical synthesis, modern organic chemistry has introduced more efficient and environmentally benign methods for the preparation of quinoline derivatives. One such example is the palladium-catalyzed aza-Wacker oxidative cyclization, which can be used to construct 2-methylquinolines under mild conditions.[4]

Palladium-Catalyzed Aza-Wacker Cyclization Workflow

The general workflow for this modern synthetic route is outlined below.

Aza_Wacker Substrate Substituted o-vinylaniline Intermediate Palladium-complexed Intermediate Substrate->Intermediate Catalyst Pd(OAc)₂ Catalyst->Intermediate Ligand 1,10-Phenanthroline Ligand->Intermediate Oxidant Air (O₂) Product 2-Methylquinoline Derivative Oxidant->Product Solvent Methanol Solvent->Substrate Intermediate->Product

Caption: Modern synthesis of 2-methylquinolines via aza-Wacker cyclization.

Conclusion

The discovery and history of this compound are intrinsically linked to the development of fundamental quinoline synthesis reactions. While a singular "discovery" event is not apparent, the principles of the Doebner-von Miller reaction provide a strong basis for understanding its likely first preparation. The continued interest in quinoline derivatives ensures that the synthesis and study of compounds like this compound will remain a relevant and active area of research for scientists and drug development professionals. This guide serves as a starting point for further investigation into the properties and potential applications of this versatile heterocyclic compound.

References

2-Methylquinolin-7-ol: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylquinolin-7-ol, a substituted quinoline derivative, has emerged as a valuable and versatile precursor in the field of organic synthesis. Its unique structural features, comprising a reactive phenolic hydroxyl group and an activatable methyl group on the quinoline scaffold, offer multiple avenues for chemical modification. This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor in key synthetic transformations, including O-alkylation, C-C cross-coupling, and reactions involving the methyl group. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its use in research and development, particularly in the synthesis of novel pharmaceutical agents and functional materials.

Introduction

The quinoline ring system is a prominent heterocyclic scaffold found in a wide array of natural products, pharmaceuticals, and functional materials.[1] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline core is a key focus in medicinal chemistry and materials science. This compound, with its hydroxyl and methyl substituents, presents a synthetically attractive starting material for the generation of diverse molecular architectures. The hydroxyl group at the 7-position can be readily derivatized through various reactions, such as etherification and esterification, while also influencing the electronic properties of the aromatic system, making it amenable to electrophilic substitution and cross-coupling reactions. The methyl group at the 2-position offers a site for condensation and functionalization reactions.

This guide details the synthesis of this important precursor and explores its utility in subsequent chemical transformations, providing researchers with the necessary information to incorporate this valuable building block into their synthetic strategies.

Synthesis of this compound

The synthesis of the 2-methylquinoline scaffold can be achieved through several classic named reactions, most notably the Doebner-von Miller and Skraup reactions.[2][3] These methods involve the reaction of an aniline derivative with an α,β-unsaturated carbonyl compound or glycerol, respectively, under acidic conditions. For the synthesis of this compound, 3-aminophenol is the logical starting material.

Doebner-von Miller Synthesis

The Doebner-von Miller reaction is a widely used method for preparing quinolines.[2] It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid, typically hydrochloric acid or sulfuric acid, and often a Lewis acid catalyst.[4] The in-situ formation of crotonaldehyde from acetaldehyde can also be employed.[5]

Experimental Protocol: Doebner-von Miller Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, a mixture of 3-aminophenol (1 eq.), concentrated hydrochloric acid, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) is prepared.

  • Addition of Aldehyde: Crotonaldehyde (2.5 eq.) is added dropwise to the stirred mixture. Due to the exothermic nature of the reaction, the addition rate should be controlled to maintain a manageable reaction temperature.

  • Reflux: After the addition is complete, the reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured onto ice. The acidic solution is then carefully neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution) until a precipitate forms.

  • Isolation and Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Skraup Synthesis

The Skraup synthesis is another fundamental method for quinoline synthesis, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[6]

Experimental Protocol: Skraup Synthesis of this compound

  • Reaction Mixture: To a solution of 3-aminophenol (1 eq.) in concentrated sulfuric acid, ferrous sulfate (catalytic amount) is added with stirring.

  • Glycerol Addition: Glycerol (3-4 eq.) is then added slowly to the mixture.

  • Heating: The reaction mixture is heated gently. The reaction is often vigorous and requires careful temperature control.[6] An oxidizing agent, such as nitrobenzene (which can also act as a solvent), is typically included.

  • Work-up and Purification: The work-up and purification procedure is similar to that of the Doebner-von Miller synthesis, involving neutralization and subsequent isolation and purification of the product.

This compound as a Precursor in Organic Synthesis

The presence of a phenolic hydroxyl group and a methyl group makes this compound a versatile precursor for a variety of organic transformations.

O-Alkylation and O-Arylation Reactions

The hydroxyl group of this compound can be readily alkylated or arylated to form ethers, which is a common strategy in drug design to modulate solubility and biological activity.[7]

Experimental Protocol: O-Alkylation of this compound

  • Deprotonation: this compound (1 eq.) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone. A base, such as potassium carbonate (K₂CO₃, 1.5-2 eq.) or sodium hydride (NaH, 1.1 eq.), is added, and the mixture is stirred at room temperature for 30-60 minutes to form the corresponding phenoxide.

  • Alkylation: The alkylating agent (e.g., an alkyl halide or tosylate, 1.1-1.5 eq.) is added to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or heated to 50-80 °C for several hours until completion, as monitored by TLC.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

C-C Cross-Coupling Reactions

To enable C-C cross-coupling reactions such as Suzuki or Sonogashira couplings, the hydroxyl group of this compound is typically converted into a better leaving group, such as a triflate or tosylate.[8][9]

Experimental Protocol: Synthesis of 2-Methylquinolin-7-yl trifluoromethanesulfonate

  • Reaction Setup: this compound (1 eq.) is dissolved in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: A non-nucleophilic base such as pyridine or triethylamine (1.5-2 eq.) is added, and the mixture is cooled to 0 °C.

  • Triflation: Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (1.1-1.2 eq.) is added dropwise to the cooled solution.

  • Reaction Monitoring: The reaction is stirred at 0 °C to room temperature and monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting triflate is often used in the next step without extensive purification.

Experimental Protocol: Suzuki Cross-Coupling of 2-Methylquinolin-7-yl trifluoromethanesulfonate

  • Reaction Mixture: The 2-Methylquinolin-7-yl trifluoromethanesulfonate (1 eq.), a boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.) are combined in a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).

  • Reaction Conditions: The mixture is degassed and then heated under an inert atmosphere at 80-120 °C for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Reactions Involving the 2-Methyl Group

The methyl group at the 2-position of the quinoline ring is activated and can participate in condensation reactions with aldehydes and other electrophiles.[10]

Experimental Protocol: Aldol Condensation with the 2-Methyl Group

  • Reaction Setup: this compound (1 eq.) and an aromatic or aliphatic aldehyde (1-1.2 eq.) are dissolved in a high-boiling solvent such as acetic anhydride or in the presence of a catalyst like zinc chloride.

  • Reaction Conditions: The mixture is heated to reflux for several hours.

  • Work-up and Purification: The reaction mixture is cooled and poured into water or a basic solution to precipitate the product. The solid is collected by filtration, washed, and purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize representative quantitative data for reactions involving quinoline precursors, analogous to those described for this compound.

Table 1: Synthesis of Substituted Quinolines

Reaction TypeStarting MaterialProductReagents and ConditionsYield (%)Reference
Doebner-von MillerAniline, Crotonaldehyde2-MethylquinolineHCl, ZnCl₂Variable[4]
Skraup Synthesis3-Aminophenol, Glycerol7-HydroxyquinolineH₂SO₄, OxidantModerateInferred from[11]
Microwave-assisted3-Methoxyacetoacetanilide7-Hydroxy-4-methylquinolin-2(1H)-oneconc. H₂SO₄, Microwave68.78[12]

Table 2: Reactions of Hydroxyquinolines as Precursors

Reaction TypePrecursorProductReagents and ConditionsYield (%)Reference
O-Alkylation1,2,3,4-tetrahydrobenzo[c][2][12]naphthyrin-5(6H)-oneO-alkylated productK₂CO₃, DMF, 80 °C75-82[7]
Suzuki Coupling7-Chloroquinoline derivative7-Arylquinoline derivativePd(PPh₃)₄, Arylboronic acid58-75Inferred from
Aldol Condensation2-Methylquinoline2-StyrylquinolineBenzaldehyde, ZnCl₂HighInferred from[10]

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways discussed in this guide.

G cluster_synthesis Synthesis of this compound A 3-Aminophenol C This compound A->C Doebner-von Miller (H+, Oxidant) B Crotonaldehyde (or Acetaldehyde) B->C

Caption: Doebner-von Miller synthesis of this compound.

G cluster_reactions This compound as a Synthetic Precursor Precursor This compound OAlk O-Alkylated Product Precursor->OAlk O-Alkylation (Base, R-X) Triflate 2-Methylquinolin-7-yl Triflate Precursor->Triflate Triflation (Tf2O, Base) Aldol Aldol Condensation Product Precursor->Aldol Aldol Condensation (Aldehyde, Catalyst) CC_Product C-C Coupled Product Triflate->CC_Product Suzuki Coupling (Pd catalyst, Base) Aldehyde Aldehyde (R-CHO) AlkylHalide Alkyl Halide (R-X) BoronicAcid Boronic Acid (R-B(OH)2)

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is a highly valuable precursor in organic synthesis, offering multiple sites for functionalization. Its synthesis can be reliably achieved through established methods such as the Doebner-von Miller reaction. The strategic manipulation of its hydroxyl and methyl groups allows for the construction of a wide range of complex molecules with potential applications in medicinal chemistry and materials science. The experimental protocols and synthetic pathways detailed in this guide serve as a valuable resource for researchers seeking to exploit the synthetic potential of this versatile building block. Further exploration of its reactivity is expected to lead to the discovery of novel compounds with significant biological and material properties.

References

The Pharmacological Potential of Quinolin-7-ol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Anticancer, Antimicrobial, Anti-inflammatory, and Neuroprotective Activities

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This bicyclic aromatic system, composed of a benzene ring fused to a pyridine ring, offers a versatile template for structural modification, enabling the fine-tuning of pharmacological properties.[2] Among the various isomers, quinolin-7-ol and its derivatives are emerging as a promising class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the current state of research into the biological activities of quinolin-7-ol derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and mechanistic insights to facilitate further investigation and development in this field. While direct experimental data for quinolin-7-ol derivatives is still emerging, this guide will also draw upon the broader literature of quinoline compounds to infer potential mechanisms and guide future research.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[4][5] Several studies have highlighted the antiproliferative effects of substituted quinolines against a range of cancer cell lines.

Quantitative Data: Anticancer Activity of Quinoline Derivatives

The following table summarizes the in vitro anticancer activity of various quinoline derivatives, expressed as IC50 values. It is important to note that data specifically for quinolin-7-ol derivatives are limited, and thus, data for other substituted quinolines are included to illustrate the potential of this scaffold.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amineHuman tumor cell lines< 1.0
Quinoline-chalcone derivative 12e MGC-803 (Gastric)1.38
HCT-116 (Colon)5.34
MCF-7 (Breast)5.21
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast)0.016 ± 0.003[6]
2-phenylquinolin-4-amine (7a)HT-29 (Colon)8.12[2]
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[2]
Quinoline 13HeLa (Cervical)8.3[7]
Tetrahydroquinoline 18HeLa (Cervical)13.15[7]
Quinoline 12PC3 (Prostate)31.37[7]
Quinoline 11PC3 (Prostate)34.34[7]
Quinazolinone derivativeMCF-7 and Burkitt lymphoma CA460.34 and 1.0[8]
Quinazolinone derivative (106)Cdk4 inhibition0.47[8]
Microtubule polymerization inhibition0.6[8]
EGFRwt-TK inhibition0.01[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of chemical compounds on cultured cells.[6]

Materials and Reagents:

  • Desired cancer cell lines (e.g., MCF-7, HT-29)

  • Appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Quinolin-7-ol test derivatives

  • MTT reagent (5 mg/mL stock solution in sterile Phosphate-Buffered Saline)

  • Solubilization solution (e.g., anhydrous DMSO, 10% SDS in 0.01 M HCl)[6]

  • Sterile 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the quinolin-7-ol derivatives. Include vehicle and untreated controls.[6]

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Incubation: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[6]

  • Absorbance Measurement: Gently swirl the plates and record the absorbance at 570 nm using a microplate reader.[9]

Signaling Pathways in Quinoline-Mediated Anticancer Activity

Quinoline derivatives have been shown to modulate several key signaling pathways involved in cancer progression. For instance, some derivatives act as dual inhibitors of EGFR and HER-2, crucial receptors in cell proliferation and survival.[11] The PI3K/AKT/mTOR pathway, a central regulator of cell growth and metabolism, is another target for certain quinoline compounds.[2]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline Quinoline Derivatives Quinoline->EGFR Inhibition Quinoline->HER2 Inhibition Quinoline->PI3K Inhibition

Caption: Inhibition of EGFR/HER-2 and PI3K/AKT/mTOR pathways by quinoline derivatives.

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolones being a prominent class of antibiotics.[5] Derivatives of quinolin-7-ol are also being investigated for their potential to combat bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity of Quinoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against different microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Quinoline-Sulfonamide HybridM. tuberculosis H37Ra1.66–9.57[12]
Quinolone coupled hybrid 5d Gram-positive & Gram-negative strains0.125–8[13]
Novel quinoline derivativeE. coli6.25[14]
Novel quinoline derivativeS. aureus6.25[14]
Amino acid derivative of quinoline 3a E. coli, S. aureus, P. aeruginosa, B. subtilis620[15]
Quinoline derivative 2 B. cerus, Staphylococcus, Pseudomonas, E. coli3.12 - 50[16]
Quinoline derivative 6 B. cerus, Staphylococcus, Pseudomonas, E. coli3.12 - 50[16]
Pyrimidine derivative 16 Gram-positive strains-[17]
Pyrimidine derivative 17 Gram-positive strains & E. coli-[17]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

Materials and Reagents:

  • 96-well microtiter plates

  • Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Quinolin-7-ol test derivative

  • Microbial culture

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.[12]

  • Compound Dilution: Perform two-fold serial dilutions of the quinolin-7-ol derivative in the culture broth directly in the microtiter plate.[12]

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours for most bacteria.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[12]

Mechanism of Antimicrobial Action

A primary mechanism of action for many quinoline-based antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[12]

antimicrobial_workflow start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of Quinoline Derivative prep_inoculum->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Caption: Experimental workflow for broth microdilution susceptibility testing.

Anti-inflammatory Activity

Quinoline derivatives have been investigated as anti-inflammatory agents, targeting key enzymes in the inflammatory cascade such as cyclooxygenases (COX).[12][18]

Quantitative Data: Anti-inflammatory Activity of Quinoline Derivatives

The following table shows the COX inhibitory activity of selected quinoline derivatives.

Compound/DerivativeTargetIC50 (µM)Reference
Quinoline derivative 12c COX-20.1[13]
Quinoline derivative 14a COX-20.11[13]
Quinoline derivative 14b COX-20.11[13]
Quinazoline derivative 9b COX-10.064[19]
Experimental Protocol: COX Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes.

Materials and Reagents:

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • NaOH

  • COX-1 and COX-2 specific inhibitors (e.g., SC-560)

  • Resorufin Standard

  • Cell or tissue lysate containing COX enzymes

  • Opaque flat-bottom 96-well plates

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates according to standard protocols.

  • Reagent Preparation: Prepare working solutions of the COX cofactor and arachidonic acid.

  • Assay Reaction: In a 96-well plate, add the assay buffer, COX probe, and diluted cofactor. Add the sample (lysate) and specific inhibitors if differentiating between COX-1 and COX-2.

  • Initiate Reaction: Add the arachidonic acid solution to all wells to start the reaction.

  • Measurement: Measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.[20]

  • Data Analysis: Calculate the slope of the linear range of the fluorescence plot to determine the enzyme activity.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of some quinoline derivatives are attributed to their ability to inhibit COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Quinoline Quinoline Derivatives Quinoline->COX_Enzymes Inhibition

Caption: Inhibition of COX enzymes by quinoline derivatives in the inflammatory pathway.

Neuroprotective Activity

Emerging research suggests that quinoline derivatives may offer neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases.[21] Their mechanisms of action are thought to involve antioxidant properties and the modulation of key enzymes in the central nervous system.[19][21]

Experimental Protocol: In Vitro Neuroprotection Assay

The SH-SY5Y human neuroblastoma cell line is a common model for studying neurotoxicity and neuroprotection.

Materials and Reagents:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium and supplements

  • Quinolin-7-ol test derivatives

  • Neurotoxin (e.g., MPP+, H2O2, Aβ peptide)[7][8]

  • Reagents for viability assays (e.g., MTT) and apoptosis detection

Procedure:

  • Cell Culture: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the quinolin-7-ol derivative for 1-2 hours.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin to induce cell damage.

  • Assessment of Neuroprotection: After a suitable incubation period, assess cell viability, apoptosis, and other markers of neuroprotection (e.g., ROS levels).[7]

Conclusion and Future Directions

The quinoline scaffold, and by extension, quinolin-7-ol derivatives, represent a highly promising area for drug discovery and development. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscore the therapeutic potential of this class of compounds. The data and protocols presented in this technical guide serve as a valuable resource for researchers aiming to explore and expand upon the current understanding of quinolin-7-ol derivatives.

Future research should focus on several key areas:

  • Synthesis of Novel Derivatives: A systematic synthesis and screening of a wider range of quinolin-7-ol derivatives are needed to establish clear structure-activity relationships.

  • Mechanism of Action Studies: In-depth investigations into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design.

  • In Vivo Studies: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the information provided in this guide and pursuing these future research directions, the scientific community can unlock the full therapeutic potential of quinolin-7-ol derivatives for the benefit of human health.

References

Methodological & Application

Synthesis of 2-Methylquinolin-7-ol via Skraup Reaction: Application Notes and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Methylquinolin-7-ol, a valuable heterocyclic compound, utilizing a modified Skraup reaction, specifically the Doebner-von Miller reaction. This method is adapted from established procedures for analogous quinoline derivatives due to the absence of a specific published protocol for this exact compound.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The Skraup synthesis and its variations, such as the Doebner-von Miller reaction, offer a robust and classical approach to constructing the quinoline ring system. The Doebner-von Miller reaction, in particular, allows for the synthesis of quinolines with substituents on the pyridine ring by employing α,β-unsaturated aldehydes or ketones.[1][2][3] This protocol details the synthesis of this compound from m-aminophenol and crotonaldehyde.

Reaction Principle

The Doebner-von Miller reaction involves the acid-catalyzed condensation of an aromatic amine with an α,β-unsaturated carbonyl compound.[2][3] In this specific synthesis, m-aminophenol reacts with crotonaldehyde in the presence of a strong acid, typically hydrochloric acid. The reaction proceeds through a series of steps:

  • Michael Addition: The amino group of m-aminophenol undergoes a conjugate addition to the α,β-unsaturated carbonyl of crotonaldehyde.

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring.

  • Dehydration: The cyclized intermediate then dehydrates to form a dihydroquinoline.

  • Oxidation: Finally, the dihydroquinoline is oxidized to the aromatic this compound. An oxidizing agent, such as a nitroaromatic compound, is often employed to facilitate this final step.

Experimental Protocol

This protocol is adapted from the synthesis of 2-methyl-8-hydroxyquinoline.[4]

Materials:

  • m-Aminophenol

  • Crotonaldehyde

  • Hydrochloric acid (concentrated)

  • m-Nitrobenzenesulfonic acid sodium salt (or another suitable oxidizing agent)

  • Sodium hydroxide (for neutralization)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Toluene (optional, for biphasic reaction)[1]

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation under reduced pressure

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine m-aminophenol (1.0 eq) and a 4-6 M solution of hydrochloric acid.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Addition of Reactants: In a dropping funnel, prepare a solution of crotonaldehyde (1.2 eq) and a suitable oxidizing agent such as m-nitrobenzenesulfonic acid sodium salt (0.5 eq).

  • Slow Addition: Add the crotonaldehyde solution dropwise to the refluxing solution of m-aminophenol over a period of 1-2 hours.[1]

  • Reaction: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the acidic mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH 8-9). This should be done in an ice bath to control the exothermic reaction.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Data Presentation

ParameterValueReference
Starting Materials
m-Aminophenol1.0 eqAdapted Protocol
Crotonaldehyde1.2 eq[1]
Hydrochloric Acid4-6 M[1]
Oxidizing Agent (e.g., m-nitrobenzenesulfonic acid)0.5 eqAdapted Protocol
Reaction Conditions
TemperatureReflux[1]
Reaction Time5-8 hours[1]
Product Characterization (Anticipated)
Molecular FormulaC₁₀H₉NO
Molecular Weight159.19 g/mol
AppearanceOff-white to pale yellow solid
Yield60-80% (estimated)

Visualizations

experimental_workflow start Start setup Combine m-aminophenol and HCl in a flask start->setup heat Heat to reflux setup->heat add_reagents Slowly add the crotonaldehyde solution heat->add_reagents prepare_reagents Prepare a solution of crotonaldehyde and oxidizing agent prepare_reagents->add_reagents reflux Continue refluxing for 4-6 hours add_reagents->reflux cool Cool to room temperature reflux->cool neutralize Neutralize with NaOH solution cool->neutralize extract Extract with an organic solvent neutralize->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Remove solvent under reduced pressure wash_dry->concentrate purify Purify by distillation or recrystallization concentrate->purify end Obtain pure this compound purify->end

Experimental workflow for the synthesis of this compound.

skraup_reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates aminophenol m-Aminophenol michael_adduct Michael Adduct aminophenol->michael_adduct Michael Addition crotonaldehyde Crotonaldehyde crotonaldehyde->michael_adduct cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Intramolecular Cyclization dihydroquinoline Dihydroquinoline cyclized_intermediate->dihydroquinoline Dehydration product This compound dihydroquinoline->product Oxidation

Simplified reaction pathway for the Doebner-von Miller synthesis.

References

Application Notes and Protocols for the Synthesis and Use of 2-Methylquinolin-7-ol Based Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and application of photolabile protecting groups (PPGs), also known as photocages, derived from 2-Methylquinolin-7-ol. Quinoline-based PPGs offer significant advantages, including high quantum yields, tunable absorption wavelengths, and applicability in two-photon excitation microscopy, making them powerful tools for the spatiotemporal control of bioactive molecules.

Introduction to Quinoline-Based Photolabile Protecting Groups

Photolabile protecting groups are chemical moieties that can be removed from a molecule of interest upon irradiation with light of a specific wavelength. This "uncaging" process allows for the precise release of biologically active compounds, such as neurotransmitters, signaling molecules, and drugs, at a desired time and location. The quinoline scaffold, particularly derivatives of this compound, has emerged as a versatile platform for the design of efficient PPGs.

Key advantages of these quinoline-based photocages include:

  • High Photolytic Efficiency: Many derivatives exhibit high quantum yields, meaning a large fraction of absorbed photons leads to the release of the caged molecule.

  • Visible Light and Two-Photon Excitation: Modifications to the quinoline core, such as N-methylation, can shift the absorption maximum to the visible light spectrum, reducing potential photodamage to biological samples. Furthermore, several derivatives possess large two-photon absorption cross-sections, enabling their use in two-photon uncaging microscopy for enhanced spatial resolution in deep tissue imaging.[1][2][3]

  • Chemical Stability: These PPGs generally exhibit good stability in the dark and under physiological conditions, preventing premature release of the caged molecule.

This document outlines the synthesis of three key quinoline-based PPGs and provides protocols for their application in biological systems.

Data Presentation: Photochemical Properties of Quinoline-Based PPGs

The selection of a suitable PPG is critically dependent on its photochemical properties. The following tables summarize key quantitative data for various this compound derived PPGs.

Table 1: Photochemical Properties of (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) Derivatives [1]

DerivativeSubstituent at C4λmax (nm)Quantum Yield (Φu)Two-Photon Uncaging Action Cross-Section (δu) (GM)
CyHQH3400.180.32
MeO-CyHQOMe3500.351.50
Mor-CyHQMorpholino3600.882.64
pTol-CyHQp-Tolyl3550.250.95
TMP-CyHQ2,4,6-Trimethoxyphenyl3580.421.80

Table 2: Photochemical Properties of N-Methyl-7-hydroxyquinolinium (N-Me-7-HQm) Caged Compounds [4]

Caged Moleculeλmax (nm)Molar Absorptivity at 458 nm (ε458) (M⁻¹cm⁻¹)Quantum Yield (Φchem)Photolytic Efficiency (ε458•Φchem)
N-Me-7-HQm-Acetate42511,0000.021234
N-Me-7-HQm-Glutamate4134,8000.036173
N-Me-7-HQm-GABA4152,5000.044110
N-Me-7-HQm-Glycine4162,5000.046115
N-Me-7-HQm-Alanine4165,4000.025135
N-Me-7-HQm-Lysine (Fmoc protected)4162,0000.04896

Experimental Protocols

Synthesis of Photolabile Protecting Groups

1. Synthesis of (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) Core Structure

This protocol describes a general route for the synthesis of the CyHQ core, which can then be functionalized to cage various molecules. The synthesis starts from a substituted 8-hydroxyquinoline.

Step 1: Bromination of 8-hydroxyquinoline [5]

  • Dissolve 8-hydroxyquinoline in a suitable solvent such as chloroform.

  • Slowly add a solution of bromine in the same solvent to the 8-hydroxyquinoline solution at room temperature with stirring.

  • Continue stirring for 1 hour.

  • Wash the reaction mixture with a 5% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the brominated product (typically 5,7-dibromo-8-hydroxyquinoline).

Step 2: Cyanation of Brominated 8-hydroxyquinoline This is a general procedure, and specific conditions may need to be optimized.

  • The bromo-substituted 8-hydroxyquinoline can be converted to the corresponding cyano-derivative using a Rosenmund-von Braun reaction.

  • Heat the brominated compound with copper(I) cyanide in a high-boiling polar solvent like DMF or NMP.

  • The reaction progress should be monitored by TLC or HPLC.

  • After completion, the reaction mixture is cooled and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • The product is then extracted with an organic solvent.

2. Synthesis of N-Methyl-7-hydroxyquinolinium (N-Me-7-HQm) Caged Compounds

This protocol outlines the synthesis of N-Me-7-HQm caged acetate as a representative example. The key step is the N-methylation of a 7-hydroxyquinoline derivative.

Step 1: Synthesis of 7-Hydroxy-2-methylquinoline This can be achieved through various quinoline synthesis methods, such as the Doebner-von Miller reaction using m-aminophenol and crotonaldehyde.

Step 2: N-Methylation

  • Dissolve 7-hydroxy-2-methylquinoline in a suitable solvent like DMF.

  • Add a methylating agent, such as methyl iodide or dimethyl sulfate, and a base like potassium carbonate.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After completion, quench the reaction and extract the product.

Step 3: Caging of Acetic Acid

  • The N-methylated quinolinium salt is then reacted with an activated form of acetic acid, such as acetyl chloride or acetic anhydride, in the presence of a base to form the caged acetate.

3. Synthesis of 7-(Piperazin-1-yl)-2-(methyl)quinolinyl (PPZQ) Caging Group for Cysteine

This PPG is particularly useful for caging cysteine residues in peptides and proteins.

Step 1: Synthesis of 7-Chloro-2-methylquinoline This can be prepared from the corresponding 7-hydroxy-2-methylquinoline by reaction with a chlorinating agent like phosphorus oxychloride.

Step 2: Nucleophilic Substitution with Piperazine [6]

  • React 7-chloro-2-methylquinoline with an excess of piperazine in a suitable solvent like DMSO or DMF at elevated temperature.

  • The reaction introduces the piperazine moiety at the 7-position.

  • The product can be purified by crystallization or column chromatography.

Application Protocols

1. Protocol for Photochemical Uncaging of N-Me-7-HQm-Caged Glutamate for Neuronal Stimulation

This protocol describes the use of N-Me-7-HQm-caged glutamate to optically stimulate neurons in culture, followed by calcium imaging to monitor neuronal activation.

Materials:

  • Cultured neurons on imaging dishes

  • Artificial cerebrospinal fluid (ACSF)

  • N-Me-7-HQm-caged glutamate

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Microscope equipped for live-cell imaging with a 458 nm light source for uncaging

Procedure:

  • Cell Preparation and Dye Loading:

    • Culture neurons to the desired density.

    • Load the cells with a calcium indicator dye according to the manufacturer's protocol.

    • Wash the cells 2-3 times with pre-warmed ACSF to remove excess dye.

  • Application of Caged Compound:

    • Prepare a stock solution of N-Me-7-HQm-caged glutamate in ACSF (starting concentration range: 100 µM to 1 mM).

    • Replace the buffer in the imaging dish with the ACSF containing the caged glutamate.

    • Allow the caged compound to equilibrate for at least 10-15 minutes.

  • Imaging and Uncaging:

    • Place the imaging dish on the microscope stage.

    • Begin acquiring a time-lapse image series of the calcium indicator fluorescence.

    • After establishing a baseline, deliver a brief pulse of 458 nm light to the region of interest to uncage the glutamate.

    • Continue to record the fluorescence to monitor the resulting changes in intracellular calcium concentration.

2. General Protocol for Two-Photon Uncaging Microscopy [3]

This protocol provides a general workflow for performing two-photon uncaging experiments using quinoline-based PPGs.

Materials:

  • Biological sample (e.g., brain slices, cultured cells)

  • Quinoline-based PPG-caged molecule with a known two-photon action cross-section

  • Two-photon laser scanning microscope equipped with a femtosecond-pulsed laser (e.g., Ti:sapphire laser) tunable to the two-photon excitation wavelength of the PPG.

Procedure:

  • Sample Preparation: Prepare the biological sample and load the caged compound as described in the one-photon uncaging protocol.

  • Microscope Setup:

    • Tune the laser to the optimal two-photon excitation wavelength for the specific PPG (e.g., around 740 nm for some CyHQ derivatives).

    • Adjust the laser power to a level sufficient for uncaging without causing photodamage.

  • Uncaging and Imaging:

    • Identify the target region of interest within the sample.

    • Apply short laser pulses to the target to induce two-photon uncaging.

    • Simultaneously or sequentially, image the biological response using an appropriate imaging modality (e.g., fluorescence imaging of a calcium indicator).

Visualizations

G General Workflow for Synthesis and Application of Quinoline PPGs cluster_synthesis Synthesis cluster_application Application Start This compound or Precursor Mod Chemical Modification (e.g., Halogenation, Cyanation, N-Alkylation) Start->Mod PPG Quinoline PPG Core Structure Mod->PPG Cage Caging Reaction with Bioactive Molecule PPG->Cage Purify Purification and Characterization Cage->Purify Load Loading of Caged Compound into Biological System Purify->Load Irradiate Light Irradiation (1P or 2P) Load->Irradiate Release Release of Bioactive Molecule Irradiate->Release Observe Observation of Biological Effect Release->Observe

Caption: General workflow for the synthesis and application of quinoline-based PPGs.

G Signaling Pathway Activated by Glutamate Uncaging Uncaging Photorelease of Glutamate (e.g., from N-Me-7-HQm-Glu) Binding Glutamate binds to postsynaptic receptors (NMDA, AMPA) Uncaging->Binding Influx Ion Influx (Na+, Ca2+) Binding->Influx Depolarization Membrane Depolarization Influx->Depolarization Downstream Activation of Downstream Signaling Cascades Depolarization->Downstream Response Cellular Response (e.g., Action Potential, Gene Expression) Downstream->Response

Caption: Signaling cascade initiated by the photolytic release of caged glutamate.

References

Application of 2-Methylquinolin-7-ol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1][2] Derivatives of quinoline have been extensively explored and developed as therapeutic agents for various diseases, including cancer, microbial infections, and inflammatory conditions.[2][3][4] 2-Methylquinolin-7-ol, a specific derivative of this class, holds potential for biological activity due to its structural features. While direct experimental data on this compound is limited, its analogy to other well-studied substituted quinolines suggests it as a valuable starting point for the design and synthesis of novel therapeutic agents.

This document provides an overview of the potential applications of this compound in medicinal chemistry, based on the activities of structurally related compounds. It includes detailed experimental protocols for the synthesis and biological evaluation of quinoline derivatives, along with data on related compounds to guide future research.

Potential Applications in Medicinal Chemistry

Based on the biological activities of structurally similar quinoline derivatives, this compound is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer activity.[3] For instance, derivatives of 2-methyl-8-quinolinol (an isomer of this compound) have shown cytotoxic activity against human cancer cell lines.[5] Specifically, certain diazene derivatives have exhibited significant inhibitory effects on the Hep-G2 liver cancer cell line.[5] Furthermore, various 2-arylquinoline derivatives have displayed selective cytotoxicity against cancer cells, with some compounds showing notable activity against prostate (PC3) and cervical (HeLa) cancer cell lines.[6] The mechanism of action for many anticancer quinolines involves the disruption of critical cellular processes such as microtubule assembly or the inhibition of key signaling pathways.[7]

Table 1: In Vitro Anticancer Activity of Structurally Related Quinoline Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Diazene derivative of 2-methyl-8-quinolinol (Compound 4a)Hep-G22.99 ± 0.3[5]
Diazene derivative of 2-methyl-8-quinolinol (Compound 5a)Hep-G22.71 ± 0.3[5]
6-Bromo-2-(3,4-methylenedioxyphenyl)quinoline (Compound 13)HeLa8.3[6]
6-Chloro-2-(3,4-methylenedioxyphenyl)quinoline (Compound 12)PC331.37[6]
4-Phenylquinolin-2(1H)-one derivative (Compound 11e)COLO 205< 1[7]
Bis-quinoline derivative (Compound 2a)U9370.7[8]
Bis-quinoline derivative (Compound 2a)HL600.2[8]
Antimicrobial Activity

The quinoline core is a well-established pharmacophore in the development of antimicrobial agents.[1] Fluoroquinolones, a major class of antibiotics, are based on the quinoline structure.[9] Derivatives of quinolin-2-one have demonstrated significant antibacterial activity against a range of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2] The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[10]

Table 2: In Vitro Antibacterial Activity of Structurally Related Quinoline Derivatives

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
Quinolin-2-one derivative (Compound 6c)MRSA0.75[1]
Quinolin-2-one derivative (Compound 6c)VRE0.75[1]
Quinolin-2-one derivative (Compound 6c)MRSE2.50[1]
Alkynyl isoquinoline (HSN584)MRSA2[11]
Alkynyl isoquinoline (HSN739)VRE2[11]
Anti-inflammatory Activity

Certain heterocyclic compounds, including some quinoline derivatives, have been shown to possess anti-inflammatory properties.[5] The mechanism often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[5][12] The NF-κB pathway plays a crucial role in regulating the expression of pro-inflammatory genes, including cytokines and chemokines.[12][13] Inhibition of this pathway is a key strategy in the development of anti-inflammatory drugs. While direct evidence for this compound is not yet available, its potential to modulate such pathways warrants investigation.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the medicinal chemistry applications of this compound and its derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Hep-G2, A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound or its derivatives) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Incubator (37°C)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a growth control (broth with bacteria, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 3: Western Blot Analysis for PI3K/Akt Pathway Modulation

This protocol can be used to investigate the effect of a compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway, a common target in cancer therapy.[14]

Materials:

  • Cancer cells

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, total Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of the compound on protein phosphorylation. Use a loading control like β-actin to normalize the data.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the study of this compound.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization start This compound synthesis Derivative Synthesis start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization anticancer Anticancer Screening (MTT Assay) characterization->anticancer antimicrobial Antimicrobial Screening (MIC Assay) characterization->antimicrobial pathway Signaling Pathway Analysis (Western Blot) anticancer->pathway enzyme Enzyme Inhibition Assays antimicrobial->enzyme sar Structure-Activity Relationship (SAR) pathway->sar enzyme->sar sar->synthesis PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits pAkt p-Akt PDK1->pAkt phosphorylates Akt Akt mTOR mTOR pAkt->mTOR activates CellSurvival Cell Survival, Proliferation, Growth pAkt->CellSurvival mTOR->CellSurvival Inhibitor Potential Quinoline Inhibition Inhibitor->PI3K Inhibitor->Akt

References

Application Notes and Protocols: 2-Methylquinolin-7-ol as a Versatile Intermediate for the Synthesis of Novel PRMT5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its critical role in cellular processes such as cell cycle progression, RNA splicing, and DNA repair.[1] Overexpression of PRMT5 is implicated in various malignancies, making the development of potent and selective inhibitors a key focus in cancer drug discovery. This document outlines the utility of 2-Methylquinolin-7-ol as a key intermediate in the synthesis of a novel class of quinoline-based PRMT5 inhibitors. Detailed protocols for the synthesis of a representative inhibitor, along with methodologies for its biological evaluation, are provided.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, including several kinase inhibitors.[2] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal starting point for the design of enzyme inhibitors. This compound offers a versatile platform for the elaboration of diverse functionalities, enabling the exploration of the chemical space around the PRMT5 active site. The hydroxyl group at the 7-position provides a convenient handle for the introduction of side chains designed to interact with key residues in the enzyme's substrate-binding pocket, while the methyl group at the 2-position can be further functionalized or utilized to modulate solubility and metabolic stability.

Proposed Synthesis of a Novel PRMT5 Inhibitor from this compound

While direct synthesis of PRMT5 inhibitors from this compound is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established organic chemistry principles and the structural motifs of known PRMT5 inhibitors. The following protocol describes a hypothetical multi-step synthesis to generate a representative PRMT5 inhibitor, PQ-1 (PRMT5 Quinoline Inhibitor 1) .

Experimental Protocol: Synthesis of PQ-1

Materials:

  • This compound

  • 1-Boc-piperazine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • 4-Fluorobenzoyl chloride

  • Sodium hydride (NaH)

  • 2-(2-Chloroethoxy)ethanol

  • Appropriate solvents (DMF, DCM, THF)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Step 1: O-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-(2-chloroethoxy)ethanol (1.1 eq) dropwise and stir the reaction mixture at 60 °C for 12 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the O-alkylated intermediate.

Step 2: Synthesis of the Amide Side Chain

  • To a solution of 1-Boc-piperazine (1.0 eq) and DIPEA (2.0 eq) in DCM, add 4-fluorobenzoyl chloride (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the Boc-protected amide.

  • Treat the Boc-protected amide with TFA in DCM (1:1) for 1 hour to remove the Boc protecting group.

  • Concentrate the reaction mixture under reduced pressure to obtain the deprotected piperazine amide as a TFA salt.

Step 3: Coupling of the Quinoline Core and the Amide Side Chain

  • To a solution of the O-alkylated quinoline intermediate from Step 1 (1.0 eq) and the deprotected piperazine amide TFA salt from Step 2 (1.2 eq) in DMF, add DIPEA (3.0 eq) and BOP reagent (1.3 eq).

  • Stir the reaction mixture at room temperature for 18 hours.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the final compound, PQ-1 .

Data Presentation

The following tables present representative quantitative data for a well-characterized PRMT5 inhibitor, EPZ015666, to illustrate the expected performance of a potent and selective inhibitor derived from this compound.

Table 1: In Vitro Activity of a Representative PRMT5 Inhibitor (EPZ015666)

Cell LineAssay TypeIC₅₀ (nM)Reference
MCL Cell LinesCell ViabilityNanomolar range[3]
Biochemical AssayEnzymatic Activity22[3]
MV4-11 cellsCell Proliferation-[3]

Table 2: Pharmacokinetic Properties of a Representative PRMT5 Inhibitor

ParameterValue
Oral Bioavailability (%)> 50
Half-life (t½) (h)4-6
Cmax (ng/mL)Varies with dose
Tmax (h)1-2

Biological Evaluation Protocols

PRMT5 Enzymatic Activity Assay

This assay measures the ability of the synthesized inhibitor to block the methyltransferase activity of PRMT5.

Materials:

  • Recombinant human PRMT5/MEP50 complex

  • S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

  • Histone H4 peptide substrate

  • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Scintillation cocktail

  • Filter plates and scintillation counter

Protocol:

  • Prepare a reaction mixture containing PRMT5/MEP50 enzyme, histone H4 peptide substrate, and varying concentrations of the test inhibitor (e.g., PQ-1) in assay buffer.

  • Initiate the reaction by adding [³H]-SAM.

  • Incubate the reaction at 30 °C for 1 hour.

  • Stop the reaction by adding trichloroacetic acid.

  • Transfer the reaction mixture to a filter plate to capture the precipitated, methylated peptide.

  • Wash the filter plate to remove unincorporated [³H]-SAM.

  • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the PRMT5 inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., Mantle Cell Lymphoma cell lines)

  • Complete cell culture medium

  • PRMT5 inhibitor (PQ-1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well plates

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the PRMT5 inhibitor for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[3]

Western Blot for Target Engagement

This assay confirms that the inhibitor engages PRMT5 in cells by measuring the levels of symmetric dimethylarginine (SDMA), a product of PRMT5 activity.

Materials:

  • Cancer cell line of interest

  • PRMT5 inhibitor (PQ-1)

  • Lysis buffer

  • Primary antibodies (anti-SDMA, anti-PRMT5, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Treat cells with varying concentrations of the PRMT5 inhibitor for 48-72 hours.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with the anti-SDMA primary antibody, followed by the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with anti-PRMT5 and anti-GAPDH (loading control) antibodies to normalize the data. A reduction in the SDMA signal indicates target engagement.

Mandatory Visualizations

G cluster_synthesis Proposed Synthesis of PQ-1 This compound This compound O-Alkylated Quinoline O-Alkylated Quinoline This compound->O-Alkylated Quinoline Step 1: O-Alkylation PQ-1 PQ-1 O-Alkylated Quinoline->PQ-1 Step 3: Coupling Piperazine Amide Piperazine Amide Piperazine Amide->PQ-1 1-Boc-piperazine 1-Boc-piperazine 1-Boc-piperazine->Piperazine Amide Step 2: Amide Formation & Deprotection

Caption: Proposed synthetic workflow for the PRMT5 inhibitor PQ-1.

G cluster_pathway PRMT5 Signaling Pathway in Cancer cluster_inhibition Point of Inhibition PRMT5 PRMT5 Substrates Histones, Splicing Factors, Transcription Factors PRMT5->Substrates Methylation Apoptosis Inhibition of Apoptosis PRMT5->Apoptosis Inhibits SDMA Symmetric Dimethylarginine (SDMA) Substrates->SDMA Gene_Expression Altered Gene Expression SDMA->Gene_Expression RNA_Splicing Aberrant RNA Splicing SDMA->RNA_Splicing Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle RNA_Splicing->Cell_Cycle Proliferation Cell Proliferation & Survival Cell_Cycle->Proliferation Cancer Cancer Proliferation->Cancer Apoptosis->Cancer PQ-1 PQ-1 PQ-1->PRMT5 Inhibits

Caption: Simplified PRMT5 signaling pathway and the point of inhibition.

G cluster_workflow Experimental Workflow for PRMT5 Inhibitor Evaluation Synthesis Synthesis of PQ-1 from This compound Biochemical_Assay Biochemical Assay (Enzymatic Activity) Synthesis->Biochemical_Assay Cell_Based_Assays Cell-Based Assays (Viability, Target Engagement) Biochemical_Assay->Cell_Based_Assays In_Vivo_Studies In Vivo Xenograft Models Cell_Based_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

Caption: General experimental workflow for PRMT5 inhibitor evaluation.

References

Application Notes and Protocols for Bioorthogonal Ligation Using 2-Methylquinolin-7-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a bioorthogonal ligation reaction involving 2-Methylquinolin-7-ol derivatives. This specific reaction utilizes the in situ generation of an o-quinolinone quinone methide (oQQM), which then undergoes a rapid and selective hetero-Diels-Alder (HDA) cycloaddition with a vinyl thioether (VT). This bioorthogonal chemistry offers a powerful tool for site-specific labeling of biomolecules, live-cell imaging, and the development of targeted drug delivery systems.[1][2][3]

Introduction to oQQM-VT Bioorthogonal Ligation

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes.[3] The ligation strategy described herein is based on the work of Lei and co-workers, who developed a novel bioorthogonal reaction utilizing the click cycloaddition of an o-quinolinone quinone methide (oQQM) with a vinyl thioether (VT).[1][2]

The key components of this ligation are:

  • The oQQM Precursor: An 8-(hydroxymethyl)-2-methylquinolin-7-ol derivative serves as a stable precursor that can be triggered to form the highly reactive oQQM intermediate under physiological conditions.[3]

  • The Dienophile: A vinyl thioether functionalized molecule acts as the reaction partner for the oQQM. Vinyl thioethers are small, stable in biological environments, and can be readily incorporated into various molecules of interest.[1][2]

This reaction is characterized by its high selectivity, excellent biocompatibility, and favorable kinetics in aqueous media, making it a valuable addition to the toolbox of bioorthogonal reactions.[1][2][3]

Quantitative Data

The oQQM-VT ligation proceeds efficiently under physiological conditions. The following table summarizes the key quantitative data for this bioorthogonal reaction.

ParameterValueConditionsReference
Reaction Type Hetero-Diels-Alder (HDA) Cycloaddition-[1][2][3]
Second-Order Rate Constant (k₂) 0.0015 M⁻¹s⁻¹Water, 37°C[3]
Reaction Yield 92%After 24 hours in water at 37°C[3]
Precursor Stability Stable against oxidationPhysiological conditions[3]
Dienophile Stability Stable against oxidationPhysiological conditions[3]

Reaction Mechanism and Experimental Workflow

The bioorthogonal ligation is initiated by the in situ generation of the oQQM from its stable precursor. The oQQM then rapidly and specifically reacts with the vinyl thioether-containing molecule to form a stable conjugate.

Reaction_Mechanism Precursor 8-(hydroxymethyl)-2-methylquinolin-7-ol (oQQM Precursor) oQQM o-Quinolinone Quinone Methide (Reactive Intermediate) Precursor->oQQM In situ generation (Physiological conditions) Conjugate Stable Bioconjugate oQQM->Conjugate Hetero-Diels-Alder Cycloaddition Dienophile Vinyl Thioether-labeled Biomolecule Dienophile->Conjugate

Caption: Reaction mechanism of the oQQM-VT bioorthogonal ligation.

A typical experimental workflow for utilizing this bioorthogonal ligation for applications such as protein labeling is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Bioorthogonal Ligation cluster_analysis Analysis Prep_Protein Modify Protein of Interest with Vinyl Thioether Ligation Incubate VT-Protein with oQQM Probe Prep_Protein->Ligation Prep_Probe Synthesize oQQM Precursor Probe Prep_Probe->Ligation Analysis Analyze Labeled Protein (e.g., SDS-PAGE, Western Blot, Mass Spectrometry, Imaging) Ligation->Analysis

Caption: General experimental workflow for protein labeling.

Experimental Protocols

The following are detailed protocols for the synthesis of the reactants and the application of the oQQM-VT ligation for protein labeling and live-cell imaging.

Synthesis of 8-(hydroxymethyl)-2-methylquinolin-7-ol (oQQM Precursor)

This protocol is a general representation and may require optimization based on specific laboratory conditions and starting materials.

Materials:

  • 8-Hydroxyquinaldine

  • Paraformaldehyde

  • Dioxane

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 8-hydroxyquinaldine in dioxane in a round-bottom flask.

  • Add paraformaldehyde and a catalytic amount of NaOH.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with 1N HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 8-(hydroxymethyl)-2-methylquinolin-7-ol.

Synthesis of a Vinyl Thioether-NHS Ester for Protein Labeling

This protocol describes the synthesis of an N-hydroxysuccinimide (NHS) ester of a vinyl thioether-containing carboxylic acid, suitable for labeling primary amines on proteins.

Materials:

  • 2-(Vinylthio)ethanol

  • Succinic anhydride

  • Pyridine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • React 2-(vinylthio)ethanol with succinic anhydride in pyridine to form the corresponding carboxylic acid.

  • After purification, dissolve the vinyl thioether carboxylic acid and NHS in anhydrous DCM.

  • Add DCC to the solution at 0°C and stir overnight at room temperature.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate and purify the crude product by recrystallization from a suitable solvent system (e.g., DCM/diethyl ether) to yield the vinyl thioether-NHS ester.

Protocol for Protein Labeling

Materials:

  • Protein of interest (e.g., Bovine Serum Albumin - BSA) in a suitable buffer (e.g., PBS, pH 7.4)

  • Vinyl thioether-NHS ester (dissolved in DMSO)

  • 8-(hydroxymethyl)-2-methylquinolin-7-ol probe (e.g., biotinylated or fluorescently tagged, dissolved in DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., Tris buffer)

  • SDS-PAGE gels and reagents

  • Western blot apparatus and reagents (if using a biotinylated probe)

  • Fluorescence gel scanner (if using a fluorescent probe)

Procedure:

  • Modification of Protein with Vinyl Thioether: a. Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL. b. Add a 10-20 fold molar excess of the vinyl thioether-NHS ester to the protein solution. c. Incubate the reaction at room temperature for 1-2 hours. d. Remove the excess unreacted NHS ester by dialysis or size-exclusion chromatography against the reaction buffer.

  • Bioorthogonal Ligation: a. To the vinyl thioether-modified protein solution, add the 8-(hydroxymethyl)-2-methylquinolin-7-ol probe to a final concentration of 100-500 µM. b. Incubate the reaction mixture at 37°C for 12-24 hours. c. (Optional) Quench any unreacted oQQM by adding a final concentration of 10 mM Tris buffer.

  • Analysis of Labeled Protein: a. Analyze the reaction products by SDS-PAGE. b. For fluorescently labeled proteins, visualize the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths. c. For biotinylated proteins, perform a Western blot using streptavidin-HRP and a suitable chemiluminescent substrate.

Protocol for Live-Cell Imaging

Materials:

  • Cells of interest (e.g., HeLa cells) cultured on glass-bottom dishes

  • Vinyl thioether-labeled small molecule of interest (e.g., VT-taxol)

  • Fluorescent 8-(hydroxymethyl)-2-methylquinolin-7-ol probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Treatment with Vinyl Thioether Probe: a. Culture cells to 70-80% confluency. b. Treat the cells with the vinyl thioether-labeled small molecule in fresh cell culture medium at a predetermined concentration and for a specific duration to allow for cellular uptake. c. Wash the cells three times with warm PBS to remove any excess probe.

  • Bioorthogonal Ligation in Live Cells: a. Add the fluorescent 8-(hydroxymethyl)-2-methylquinolin-7-ol probe to the cells in fresh culture medium at a concentration of 1-10 µM. b. Incubate the cells at 37°C in a CO₂ incubator for 1-4 hours. c. Wash the cells three times with warm PBS to remove any unbound fluorescent probe.

  • Fluorescence Imaging: a. Add fresh culture medium or imaging buffer to the cells. b. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Applications

The oQQM-VT bioorthogonal ligation has been successfully applied in several areas of chemical biology and drug development.

  • Site-Specific Protein Labeling: This reaction allows for the precise attachment of probes (e.g., biotin, fluorophores) to proteins that have been modified with a vinyl thioether group. This is particularly useful for studying protein function, localization, and interactions.[3]

  • Live-Cell Imaging: The ability to perform this ligation in living cells enables the visualization of biomolecules in their native environment. For example, it has been used to image the distribution of a vinyl thioether-modified taxol derivative within HeLa cells.[1][2][3]

  • Drug Delivery and Targeting: The bioorthogonal nature of this reaction makes it suitable for developing targeted drug delivery systems. A drug can be conjugated to a targeting moiety (e.g., an antibody) in vivo, or a prodrug can be activated at a specific site through this ligation.

  • DNA Labeling: This chemistry has been extended to the metabolic labeling of cellular DNA by using vinyl thioether-modified thymidine, allowing for the visualization of DNA localization and single DNA molecules.[4]

Conclusion

The bioorthogonal ligation using this compound derivatives provides a robust and versatile method for the chemical modification of biomolecules in complex biological systems. Its high selectivity, biocompatibility, and favorable reaction kinetics make it a valuable tool for researchers in various fields, from fundamental cell biology to the development of novel therapeutics. The detailed protocols provided herein should serve as a practical guide for the successful implementation of this powerful bioorthogonal reaction.

References

Application Note: Synthesis of 2-Methylquinolin-7-ol via Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1] 2-Methylquinolin-7-ol, in particular, is a valuable intermediate for synthesizing more complex molecules. This application note provides a detailed protocol for the synthesis of this compound using the Doebner-von Miller reaction, a classic and reliable method for preparing substituted quinolines.[2][3] The reaction proceeds via the acid-catalyzed condensation of an aromatic amine, in this case, 3-Aminophenol, with an α,β-unsaturated carbonyl compound.[4][5] In this protocol, the α,β-unsaturated aldehyde (crotonaldehyde) is generated in situ from paraldehyde.

Principle of the Method

The Doebner-von Miller reaction involves the reaction of an aniline with α,β-unsaturated carbonyl compounds under acidic conditions to form quinolines.[2] The general mechanism involves an initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by an acid-catalyzed cyclization and subsequent dehydration and oxidation to yield the aromatic quinoline ring system.[6] This one-pot synthesis is an efficient method for accessing a variety of substituted quinolines.

Experimental Protocol

This protocol details the synthesis of this compound starting from 3-Aminophenol and paraldehyde, which serves as a source for acetaldehyde to form crotonaldehyde in situ.

Materials and Reagents:

  • 3-Aminophenol

  • Paraldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrobenzene

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Activated Charcoal

  • Distilled Water

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, etc.)

  • Heating mantle and magnetic stirrer

  • pH indicator paper

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place 21.8 g (0.2 mol) of 3-Aminophenol.

    • Add 120 mL of concentrated hydrochloric acid to the flask while stirring. The mixture will become warm as the amine salt forms.

  • Addition of Reactants:

    • Gently heat the mixture to 80-90 °C using a heating mantle.

    • Add 5 g of nitrobenzene to act as an oxidizing agent.

    • From the dropping funnel, add 52.8 g (0.4 mol) of paraldehyde dropwise over a period of 1.5 to 2 hours. Maintain the reaction temperature at approximately 95-100 °C. The reaction is exothermic and the rate of addition should be controlled to prevent the temperature from rising excessively.

  • Reaction Completion:

    • After the addition is complete, continue to heat and stir the mixture at 95-100 °C for an additional 4-5 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully dilute the mixture with 200 mL of water.

    • Transfer the mixture to a larger beaker and cautiously neutralize it by slowly adding a 40% aqueous solution of sodium hydroxide (NaOH) while cooling in an ice bath. The mixture should be made strongly alkaline (pH 10-12). This step will precipitate the crude product.

    • Filter the dark, crude solid using a Buchner funnel and wash it thoroughly with cold water until the washings are neutral.

  • Purification:

    • Suspend the crude product in 200 mL of 50% aqueous ethanol.

    • Heat the suspension to boiling and add activated charcoal.

    • Continue boiling for 15-20 minutes.

    • Filter the hot solution to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

    • Collect the purified crystals of this compound by filtration, wash with a small amount of cold 50% ethanol, and dry under vacuum.

Quantitative Data Summary

The following table summarizes the typical quantities of reagents used and the expected outcome for this synthesis. Yields can vary based on reaction scale and conditions.

ParameterValueNotes
Reactants
3-Aminophenol21.8 g (0.2 mol)Starting aromatic amine.
Paraldehyde52.8 g (0.4 mol)In situ source of crotonaldehyde.
Conc. Hydrochloric Acid120 mLAcid catalyst and solvent.
Nitrobenzene5.0 gOxidizing agent.
Product
Theoretical Yield31.8 gBased on 3-Aminophenol as the limiting reagent.
Expected Actual Yield 22-25 g (70-80%) Yields are typical for Doebner-von Miller reactions.[3]
AppearanceLight brown to off-white crystalline solid
Purity (Post-crystallization)>97%Can be assessed by HPLC or NMR.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the sequential steps involved in the synthesis and purification of this compound.

G Reagents 1. Reagent Preparation (3-Aminophenol, Paraldehyde, HCl) Setup 2. Reaction Setup (Flask, Condenser, Stirrer) Reagents->Setup Combine Reaction 3. Reaction Execution (Heating, Dropwise Addition) Setup->Reaction Heat to 95-100°C Workup 4. Work-up (Cooling, Neutralization, Filtration) Reaction->Workup Cool & Isolate Crude Product Purification 5. Purification (Recrystallization, Drying) Workup->Purification Dissolve & Decolorize Analysis 6. Final Product (this compound) Purification->Analysis Isolate Pure Crystals

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Diagram

This diagram outlines the simplified mechanism of the Doebner-von Miller reaction for the formation of this compound.

G A 3-Aminophenol C Michael Addition (Conjugate Addition) A->C B Crotonaldehyde (from Paraldehyde) B->C D Cyclization (Electrophilic Aromatic Substitution) C->D H+ catalyst E Dehydration D->E F Oxidation (e.g., by Nitrobenzene) E->F G This compound F->G

Caption: Simplified Doebner-von Miller reaction mechanism.

References

Application Note: Purification of 2-Methylquinolin-7-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylquinolin-7-ol is a heterocyclic compound of interest in medicinal chemistry and materials science. Synthesis of this molecule often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used, efficient, and cost-effective method for the purification of such organic compounds.[1][2] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The method is designed to be accessible to researchers, scientists, and professionals in drug development.

Principle of the Method

Column chromatography separates compounds based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through it.[1][2] For the purification of this compound, a polar stationary phase (silica gel) is used in combination with a mobile phase of moderate polarity.[1] Compounds with higher polarity, such as this compound (due to the hydroxyl group), will have a stronger interaction with the silica gel and thus move more slowly through the column compared to less polar impurities. By gradually increasing the polarity of the mobile phase, the adsorbed compounds can be selectively eluted and collected in separate fractions.

Data Presentation

The efficiency of a column chromatography separation is often predicted and monitored by Thin Layer Chromatography (TLC).[1][3] The retention factor (Rf) is a key parameter in TLC, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4] An ideal solvent system for column chromatography is one that provides an Rf value of 0.25-0.35 for the desired compound on a TLC plate.[3]

Table 1: TLC and Column Chromatography Parameters for this compound Purification

ParameterValue/DescriptionPurpose
Stationary Phase Silica Gel (60-120 mesh)Adsorbent for separation
Mobile Phase (Eluent) Gradient of Hexane:Ethyl AcetateTo elute compounds from the column
Initial Eluent 9:1 Hexane:Ethyl AcetateElution of non-polar impurities
Final Eluent 7:3 Hexane:Ethyl AcetateElution of this compound
TLC Rf of this compound ~0.3 in 7:3 Hexane:Ethyl AcetateTo identify fractions containing the product
TLC Visualization UV lamp (254 nm)To visualize the separated spots on the TLC plate
Column Dimensions 30 cm length x 3 cm diameterTo contain the stationary phase
Amount of Silica Gel 50 gDependent on the amount of crude product
Crude Sample Loading 1 gAmount of crude material to be purified

Experimental Workflow

The overall workflow for the purification of this compound by column chromatography is depicted below.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Final Steps TLC_Analysis TLC Analysis of Crude Product Solvent_Selection Optimal Solvent System Selection TLC_Analysis->Solvent_Selection Column_Packing Column Packing with Silica Gel Slurry Solvent_Selection->Column_Packing Sample_Prep Sample Preparation and Loading Column_Packing->Sample_Prep Elution Gradient Elution Sample_Prep->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Pooling Pooling of Pure Fractions TLC_Monitoring->Pooling Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Purity_Analysis Final Purity Analysis (NMR, etc.) Solvent_Evaporation->Purity_Analysis

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column (30 cm x 3 cm) with stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Beakers and Erlenmeyer flasks

  • TLC plates (silica gel coated with fluorescent indicator)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for spotting

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

  • Preparation of the Column:

    • Ensure the chromatography column is clean and dry.

    • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[1]

    • Add a thin layer (approx. 0.5 cm) of sand over the plug.

    • Prepare a slurry of 50 g of silica gel in 150 mL of 9:1 hexane:ethyl acetate.[1]

    • Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.[1]

    • Once the silica gel has settled, add a layer of sand (approx. 0.5 cm) on top to prevent disturbance of the silica bed during solvent addition.

    • Drain the solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[1]

  • Sample Preparation and Loading:

    • Dissolve 1 g of the crude this compound in a minimal amount of dichloromethane or the initial eluent.

    • In a separate beaker, add a small amount of silica gel (approx. 2-3 g) and then add the dissolved sample.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is the dry loading method.

    • Carefully add the dry sample-adsorbed silica gel to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the initial eluent (9:1 hexane:ethyl acetate) to the top of the column.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-15 mL per fraction).

    • Maintain a constant level of solvent at the top of the column by continuously adding fresh eluent.

    • Start with the 9:1 hexane:ethyl acetate mixture to elute the less polar impurities. Monitor the elution by TLC.

    • Gradually increase the polarity of the mobile phase. For example, after collecting a set number of fractions, switch to an 8:2 hexane:ethyl acetate mixture, and then to a 7:3 hexane:ethyl acetate mixture. This is known as gradient elution.

  • Monitoring the Separation:

    • Spot each collected fraction on a TLC plate.

    • Develop the TLC plate in a chamber containing the 7:3 hexane:ethyl acetate solvent system.

    • Visualize the spots under a UV lamp.

    • Fractions containing the same single spot corresponding to the Rf of this compound (~0.3) are considered pure.

  • Isolation of the Pure Compound:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

    • Determine the yield and characterize the final product for purity using appropriate analytical techniques (e.g., NMR, melting point).

Troubleshooting:

  • Poor Separation: If the compounds are not separating well, the polarity of the initial solvent may be too high. Start with a less polar solvent system.

  • Cracked Column Bed: This can happen if the column runs dry. Ensure the solvent level is always above the stationary phase.

  • Streaking on TLC: The sample may be too concentrated. Dilute the sample before spotting on the TLC plate.[3]

This detailed protocol provides a robust method for the purification of this compound, which can be adapted by researchers for similar compounds.

References

Derivatisierung der Hydroxylgruppe von 2-Methylchinolin-7-ol: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationshinweise bieten detaillierte Protokolle für die Derivatisierung der Hydroxylgruppe von 2-Methylchinolin-7-ol, einer Schlüsseltransformation für die Synthese neuartiger Moleküle mit potenziellen pharmazeutischen Anwendungen. Die hier beschriebenen Methoden umfassen die O-Alkylierung und O-Acylierung, die gängige Strategien zur Modifizierung der physikochemischen und pharmakologischen Eigenschaften von phenolischen Verbindungen sind.

Einleitung

Chinolin-Derivate sind eine wichtige Klasse von heterocyclischen Verbindungen, die in einer Vielzahl von biologisch aktiven Molekülen und zugelassenen Medikamenten vorkommen. Sie weisen ein breites Spektrum an pharmakologischen Aktivitäten auf, darunter krebsbekämpfende, antimikrobielle, entzündungshemmende und antivirale Eigenschaften. Die Modifizierung des Chinolin-Grundgerüsts, insbesondere an Positionen, die eine Derivatisierung ermöglichen, wie die Hydroxylgruppe von 2-Methylchinolin-7-ol, ist eine gängige Strategie in der medizinischen Chemie, um die Wirksamkeit, Selektivität und die pharmakokinetischen Profile von Leitstrukturen zu optimieren.

Die Derivatisierung der phenolischen Hydroxylgruppe in 2-Methylchinolin-7-ol zu Ethern (O-Alkylierung) oder Estern (O-Acylierung) kann die Lipophilie, die Fähigkeit zur Wasserstoffbrückenbindung und die metabolische Stabilität des Moleküls signifikant verändern. Diese Veränderungen können zu einer verbesserten zellulären Aufnahme, einer erhöhten Bindungsaffinität an biologische Zielmoleküle und einer veränderten Pharmakokinetik führen.

Anwendungsbereiche der Derivate

Derivate von 2-Methylchinolin-7-ol sind von besonderem Interesse für die Arzneimittelforschung in den folgenden Bereichen:

  • Onkologie: Viele Chinolin-basierte Moleküle wirken als Inhibitoren von Proteinkinasen, die in krebsrelevanten Signalwegen wie dem PI3K/Akt/mTOR-, EGFR- und VEGFR-Signalweg eine entscheidende Rolle spielen.[1] Die Derivatisierung der Hydroxylgruppe kann die Interaktion mit der ATP-Bindungsstelle dieser Kinasen beeinflussen und so zu potenteren und selektiveren Inhibitoren führen.[2]

  • Infektionskrankheiten: Chinolone sind eine bekannte Klasse von Antibiotika, die auf bakterielle Enzyme wie die DNA-Gyrase und die Topoisomerase IV abzielen und so die DNA-Replikation stören.[3][4] Modifikationen am Chinolin-Grundgerüst können das antibakterielle Spektrum erweitern und die Wirksamkeit gegen resistente Stämme verbessern.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben allgemeine Verfahren zur O-Alkylierung und O-Acylierung der Hydroxylgruppe von 2-Methylchinolin-7-ol. Es ist zu beachten, dass die optimalen Reaktionsbedingungen (z. B. Base, Lösungsmittel, Temperatur und Reaktionszeit) je nach dem spezifischen Alkylierungs- oder Acylierungsmittel variieren können und möglicherweise einer Optimierung bedürfen.

Protokoll 1: O-Alkylierung mittels Williamson-Ethersynthese

Dieses Protokoll beschreibt die Synthese von 7-Alkoxy-2-methylchinolinen durch die Reaktion von 2-Methylchinolin-7-ol mit einem Alkylhalogenid in Gegenwart einer Base.

Materialien:

  • 2-Methylchinolin-7-ol

  • Alkylhalogenid (z. B. Iodmethan, Ethylbromid, Benzylchlorid)

  • Base (z. B. Natriumhydrid (NaH), Kaliumcarbonat (K2CO3), Cäsiumcarbonat (Cs2CO3))

  • Aprotisches polares Lösungsmittel (z. B. N,N-Dimethylformamid (DMF), Acetonitril (MeCN), Tetrahydrofuran (THF))

  • Wasserfreies Magnesiumsulfat (MgSO4) oder Natriumsulfat (Na2SO4)

  • Organische Lösungsmittel für die Extraktion (z. B. Ethylacetat, Dichlormethan)

  • Gesättigte wässrige Natriumchloridlösung (Sole)

Durchführung:

  • In einem trockenen, mit einem Magnetrührer und einem Rückflusskühler unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) ausgestatteten Rundkolben wird 2-Methylchinolin-7-ol (1 Äquiv.) in dem gewählten wasserfreien aprotischen Lösungsmittel gelöst.

  • Die Base (1,1 - 2 Äquiv.) wird portionsweise bei Raumtemperatur zu der gerührten Lösung gegeben. Bei Verwendung von Natriumhydrid ist Vorsicht geboten, da Wasserstoffgas entsteht.

  • Die Mischung wird für 30-60 Minuten bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 50 °C) gerührt, um die Bildung des Phenolats zu vervollständigen.

  • Das Alkylhalogenid (1,1 - 1,5 Äquiv.) wird langsam zu der Reaktionsmischung getropft.

  • Die Reaktion wird bei Raumtemperatur oder erhöhter Temperatur (z. B. 60-80 °C) für 2-24 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Nach vollständiger Umsetzung wird die Reaktion durch Zugabe von Wasser oder einer gesättigten wässrigen Ammoniumchloridlösung beendet.

  • Die wässrige Phase wird mehrmals mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.

  • Die vereinigten organischen Phasen werden mit Wasser und anschließend mit Sole gewaschen, über wasserfreiem MgSO4 oder Na2SO4 getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel oder durch Umkristallisation gereinigt, um den gewünschten 7-Alkoxy-2-methylchinolin-Ether zu erhalten.

Logischer Arbeitsablauf für die Williamson-Ethersynthese

Williamson_Ether_Synthesis start Start reagenzien 2-Methylchinolin-7-ol + Base + Lösungsmittel start->reagenzien deprotonierung Deprotonierung (Phenolatbildung) reagenzien->deprotonierung alkylhalogenid Zugabe von Alkylhalogenid deprotonierung->alkylhalogenid reaktion SN2-Reaktion alkylhalogenid->reaktion aufarbeitung Wässrige Aufarbeitung & Extraktion reaktion->aufarbeitung reinigung Trocknen & Einengen aufarbeitung->reinigung produkt Säulenchromatographie oder Umkristallisation reinigung->produkt end Reiner Ether produkt->end

Abbildung 1: Schematischer Arbeitsablauf der Williamson-Ethersynthese.

Protokoll 2: O-Acylierung mit einem Acylchlorid

Dieses Protokoll beschreibt die Synthese von 2-Methylchinolin-7-ylestern durch die Reaktion von 2-Methylchinolin-7-ol mit einem Acylchlorid in Gegenwart einer Base.

Materialien:

  • 2-Methylchinolin-7-ol

  • Acylchlorid (z. B. Acetylchlorid, Benzoylchlorid)

  • Base (z. B. Triethylamin (TEA), Pyridin, N,N-Diisopropylethylamin (DIPEA))

  • Aprotisches Lösungsmittel (z. B. Dichlormethan (DCM), Tetrahydrofuran (THF), Chloroform)

  • Wasserfreies Magnesiumsulfat (MgSO4) oder Natriumsulfat (Na2SO4)

  • Organische Lösungsmittel für die Extraktion (z. B. Dichlormethan)

  • 1 M wässrige Salzsäurelösung (HCl)

  • Gesättigte wässrige Natriumbicarbonatlösung (NaHCO3)

  • Gesättigte wässrige Natriumchloridlösung (Sole)

Durchführung:

  • In einem trockenen, mit einem Magnetrührer und einem Tropftrichter unter einer inerten Atmosphäre ausgestatteten Rundkolben wird 2-Methylchinolin-7-ol (1 Äquiv.) und die Base (1,2 - 2 Äquiv.) in dem gewählten aprotischen Lösungsmittel gelöst.

  • Die Mischung wird auf 0 °C in einem Eisbad abgekühlt.

  • Das Acylchlorid (1,1 Äquiv.), gelöst in einer kleinen Menge des gleichen Lösungsmittels, wird langsam über den Tropftrichter zu der gerührten Lösung gegeben.

  • Nach beendeter Zugabe wird die Reaktionsmischung für 1-4 Stunden bei 0 °C bis Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Nach vollständiger Umsetzung wird die Reaktion durch Zugabe von Wasser beendet.

  • Die organische Phase wird abgetrennt und nacheinander mit 1 M HCl, Wasser, gesättigter NaHCO3-Lösung und Sole gewaschen.

  • Die organische Phase wird über wasserfreiem MgSO4 oder Na2SO4 getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel oder durch Umkristallisation gereinigt, um den gewünschten 2-Methylchinolin-7-ylester zu erhalten.

Logischer Arbeitsablauf für die O-Acylierung

O_Acylation start Start reagenzien 2-Methylchinolin-7-ol + Base + Lösungsmittel start->reagenzien kuehlen Abkühlen auf 0 °C reagenzien->kuehlen acylchlorid Zugabe von Acylchlorid kuehlen->acylchlorid reaktion Acylierungs- reaktion acylchlorid->reaktion aufarbeitung Wässrige Aufarbeitung & Extraktion reaktion->aufarbeitung waschen Waschschritte (Sauer, Basisch, Neutral) aufarbeitung->waschen reinigung Trocknen & Einengen waschen->reinigung produkt Säulenchromatographie oder Umkristallisation reinigung->produkt end Reiner Ester produkt->end

Abbildung 2: Schematischer Arbeitsablauf der O-Acylierung mit einem Acylchlorid.

Datenpräsentation

Die folgende Tabelle fasst typische Reaktionsbedingungen und erwartete Ausbeuten für die Derivatisierung von phenolischen Hydroxylgruppen zusammen, basierend auf allgemeinen Literaturverfahren. Die spezifischen Werte für 2-Methylchinolin-7-ol können variieren.

DerivatisierungstypReagenzBaseLösungsmittelTemperatur (°C)Zeit (h)Typische Ausbeute (%)
O-Alkylierung
MethylierungIodmethanK2CO3DMFRaumtemp.12-2480-95
EthylierungEthylbromidNaHTHF606-1275-90
BenzylierungBenzylchloridCs2CO3MeCN804-885-98
O-Acylierung
AcetylierungAcetylchloridTriethylaminDCM0 - Raumtemp.1-390-99
BenzoylierungBenzoylchloridPyridinChloroform0 - Raumtemp.2-485-95

Biologischer Kontext: Ziel-Signalwege

Krebs-Signalwege

Chinolin-Derivate greifen häufig in zelluläre Signalwege ein, die bei Krebs fehlreguliert sind. Ein prominentes Beispiel ist der PI3K/Akt/mTOR-Signalweg , der Zellwachstum, Proliferation und Überleben steuert.[5][6] In vielen Tumoren ist dieser Weg überaktiv.[5] Chinolin-basierte Inhibitoren können an die ATP-Bindungstasche von Kinasen in diesem Weg, wie PI3K oder mTOR, binden und deren Aktivität blockieren.

Ein weiterer wichtiger Signalweg ist der EGFR (Epidermal Growth Factor Receptor)-Signalweg .[7] Die Bindung von Wachstumsfaktoren an den EGFR löst eine Kaskade aus, die zu Zellproliferation führt.[3] Chinolin-Derivate können als Tyrosinkinase-Inhibitoren (TKIs) wirken, die die Kinase-Domäne des EGFR blockieren.[8]

Der VEGFR (Vascular Endothelial Growth Factor Receptor)-Signalweg ist entscheidend für die Angiogenese, die Bildung neuer Blutgefäße, die für das Tumorwachstum unerlässlich ist.[9] Chinolin-basierte Inhibitoren können auf VEGFR abzielen und so die Nährstoffversorgung des Tumors unterbinden.[10]

PI3K/Akt/mTOR-Signalweg

PI3K_Akt_mTOR RTK Wachstumsfaktor- rezeptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphoryliert PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt aktiviert mTORC1 mTORC1 Akt->mTORC1 aktiviert Proliferation Zellwachstum & Proliferation mTORC1->Proliferation Quinoline Chinolin-Derivat Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Abbildung 3: Vereinfachte Darstellung des PI3K/Akt/mTOR-Signalwegs und potenzieller Angriffspunkte für Chinolin-Derivate.

Antimikrobielle Wirkmechanismen

Im Bereich der antibakteriellen Therapie zielen Chinolone auf die bakteriellen Enzyme DNA-Gyrase und Topoisomerase IV ab.[11] Diese Enzyme sind für die Aufrechterhaltung der korrekten DNA-Topologie während der Replikation und Transkription unerlässlich.[12] Durch die Hemmung dieser Enzyme führen Chinolone zu DNA-Strangbrüchen und letztlich zum Zelltod der Bakterien.[11]

Hemmung der bakteriellen DNA-Replikation

DNA_Gyrase_Inhibition DNA Bakterielle DNA Gyrase DNA-Gyrase / Topoisomerase IV DNA->Gyrase Supercoiling Entwindung der DNA (Supercoiling) Gyrase->Supercoiling Zelltod Bakterieller Zelltod Gyrase->Zelltod Replikation DNA-Replikation Supercoiling->Replikation Replikation->Zelltod Quinolone Chinolin-Derivat (Quinolon) Quinolone->Gyrase Hemmung

Abbildung 4: Wirkmechanismus von Chinolon-Antibiotika durch Hemmung der DNA-Gyrase und Topoisomerase IV.

Schlussfolgerung

Die Derivatisierung der Hydroxylgruppe von 2-Methylchinolin-7-ol ist eine vielseitige Strategie zur Synthese neuer Verbindungen mit potenziellen therapeutischen Anwendungen. Die in diesen Applikationshinweisen beschriebenen Protokolle für die O-Alkylierung und O-Acylierung bieten eine solide Grundlage für die Erforschung des chemischen Raums um dieses vielversprechende Grundgerüst. Die Kenntnis der relevanten biologischen Signalwege ermöglicht ein rationales Design von Derivaten, die auf spezifische molekulare Ziele in der Krebs- und Infektionsforschung ausgerichtet sind.

References

Troubleshooting & Optimization

Improving the yield of the Skraup synthesis for 2-Methylquinolin-7-ol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the Skraup synthesis of 2-Methylquinolin-7-ol. Our aim is to facilitate a higher yield and purity of the target compound by addressing common experimental challenges.

Troubleshooting Guide

The Skraup synthesis is known for its vigorous nature and potential for side reactions. Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incorrect Starting Material: The synthesis of this compound typically starts with 3-amino-4-methylphenol. Use of an incorrect isomer will not yield the desired product. 2. Reaction Temperature Too Low: Insufficient heat may prevent the dehydration of glycerol to acrolein and the subsequent cyclization. 3. Inefficient Mixing: Poor agitation can lead to localized "hot spots" and uneven reaction, promoting polymerization and reducing the yield.[1] 4. Decomposition of Reactants or Product: The highly acidic and high-temperature conditions can lead to the degradation of the starting material or the final product.1. Verify Starting Material: Confirm the identity and purity of 3-amino-4-methylphenol using appropriate analytical techniques (e.g., NMR, melting point). 2. Optimize Temperature: Gradually increase the reaction temperature, monitoring the reaction progress by TLC. A typical temperature range for the Skraup synthesis is 140-160°C. 3. Ensure Vigorous Stirring: Use a mechanical stirrer to ensure the reaction mixture is homogeneous. 4. Control Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to avoid product degradation.
Excessive Tar Formation 1. Uncontrolled Exothermic Reaction: The Skraup synthesis is highly exothermic, and a rapid temperature increase can lead to the polymerization of acrolein and other intermediates.[1] 2. High Concentration of Sulfuric Acid: While necessary as a catalyst and dehydrating agent, excessive sulfuric acid can promote charring.1. Use a Moderator: Add a moderator such as ferrous sulfate (FeSO₄) to control the reaction's vigor.[1] Boric acid can also be used. 2. Slow Reagent Addition: Add the sulfuric acid slowly and with efficient cooling to manage the exotherm. 3. Optimize Sulfuric Acid Concentration: Experiment with slightly lower concentrations of sulfuric acid, though this may require longer reaction times.
Formation of Isomeric Byproducts 1. Regioselectivity of the Cyclization: The cyclization step of the Skraup reaction with a meta-substituted aminophenol can potentially lead to the formation of isomeric quinolines. For 3-amino-4-methylphenol, the primary product is expected to be this compound, but the formation of 4-Methylquinolin-5-ol is a possibility.1. Careful Reaction Control: Maintaining a controlled and consistent reaction temperature may favor the formation of the thermodynamically more stable product. 2. Purification: Isomers can be challenging to separate. Fractional crystallization or column chromatography may be necessary.
Difficult Product Isolation 1. Viscous Reaction Mixture: The presence of tar and polymeric materials can make the workup process challenging.[1] 2. Amphoteric Nature of the Product: As a hydroxyquinoline, this compound can be soluble in both acidic and basic solutions, complicating extraction.1. Dilution and Filtration: After cooling, carefully dilute the reaction mixture with water and filter to remove solid byproducts. 2. pH-Controlled Extraction: Carefully adjust the pH of the aqueous solution during workup. The product may precipitate at its isoelectric point. A common technique for hydroxyquinolines involves adjusting the pH to around 7-8 to precipitate the product after removing polymeric materials at a lower pH.

Frequently Asked Questions (FAQs)

Q1: What is the expected starting material for the synthesis of this compound via the Skraup reaction?

A1: The logical starting material is 3-amino-4-methylphenol. The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring system.

Q2: What is the role of each reactant in the Skraup synthesis?

A2:

  • 3-Amino-4-methylphenol: Provides the benzene ring and the nitrogen atom for the quinoline core, along with the methyl and hydroxyl substituents.

  • Glycerol: Acts as the source of the three-carbon chain that forms the pyridine ring of the quinoline. It dehydrates in the presence of sulfuric acid to form the reactive intermediate, acrolein.

  • Sulfuric Acid: Serves as a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization steps.

  • Oxidizing Agent (e.g., nitrobenzene, arsenic pentoxide): Oxidizes the dihydroquinoline intermediate to the aromatic quinoline product.

  • Moderator (e.g., Ferrous Sulfate): Helps to control the highly exothermic nature of the reaction, leading to a smoother reaction and often a better yield.[1]

Q3: What are some alternative oxidizing agents to nitrobenzene?

A3: While nitrobenzene is traditionally used, other oxidizing agents can be employed. Arsenic pentoxide is a common alternative and is reported to result in a less violent reaction. More modern and "greener" approaches have explored the use of iodine or even air as the oxidant.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product.

Q5: What are the typical byproducts in the Skraup synthesis, especially with a substituted aminophenol?

A5: The most common byproducts are tarry polymers resulting from the polymerization of acrolein. With substituted anilines, the formation of regioisomers is a possibility. In the case of 3-amino-4-methylphenol, while this compound is the expected major product, the formation of other isomers cannot be entirely ruled out without experimental data.

Data Presentation

The yield of the Skraup synthesis is highly dependent on the specific substrates and reaction conditions. Below are tables summarizing reported yields for the Skraup synthesis of various substituted quinolines to provide a comparative context.

Table 1: Influence of Reaction Parameters on Quinoline Yield (Representative Data)

Starting MaterialOxidizing AgentModeratorTemperature (°C)Time (h)Yield (%)
AnilineNitrobenzeneFerrous Sulfate140-150584-91[2]
o-Aminophenolo-Nitrophenol-90-1005~85
m-Toluidinem-Nitrobenzenesulfonate-Not specifiedNot specifiedMixture of isomers
6-NitrocoumarinArsenic Pentoxide-160-170614[3]

Table 2: Comparison of Different Oxidizing Agents in Skraup Synthesis

Oxidizing AgentAdvantagesDisadvantagesTypical Yield Range
Nitrobenzene Readily available, acts as a solvent.Highly toxic, reaction can be violent.Moderate to High
Arsenic Pentoxide Generally leads to a less violent reaction.Highly toxic.Moderate to High
Ferric Salts Less toxic than arsenic compounds.Can lead to lower yields.Low to Moderate
Iodine (catalytic) Milder reaction conditions.May not be as effective for all substrates.Moderate

Experimental Protocols

Synthesis of this compound from 3-Amino-4-methylphenol

  • Materials:

    • 3-Amino-4-methylphenol

    • Glycerol (anhydrous)

    • Concentrated Sulfuric Acid (98%)

    • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

    • An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

    • Sodium Hydroxide solution (for workup)

    • Hydrochloric Acid (for workup)

    • Organic solvent for extraction (e.g., ethyl acetate)

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully add 3-amino-4-methylphenol, glycerol, and ferrous sulfate heptahydrate.

    • Begin stirring the mixture to ensure it is homogeneous.

    • Slowly and cautiously add concentrated sulfuric acid through the dropping funnel. The addition is exothermic, and the flask should be cooled in an ice bath to maintain the temperature below 100°C.

    • After the addition of sulfuric acid is complete, add the oxidizing agent portion-wise.

    • Slowly heat the reaction mixture to 140-150°C. The reaction is often vigorous at the beginning. If the reaction becomes too violent, remove the heat source immediately.

    • Maintain the temperature and continue stirring for several hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the cooled, viscous mixture into a large beaker of ice water with stirring.

    • Filter the diluted mixture to remove any solid tarry byproducts.

    • Carefully neutralize the filtrate with a concentrated sodium hydroxide solution. The pH should be adjusted to precipitate the crude product. For hydroxyquinolines, a pH of 7-8 is often optimal for precipitation.

    • Collect the crude product by filtration, wash with cold water, and dry.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Combine 3-Amino-4-methylphenol, Glycerol, and Ferrous Sulfate start->reactants add_h2so4 Slowly Add Concentrated Sulfuric Acid with Cooling reactants->add_h2so4 add_oxidant Add Oxidizing Agent add_h2so4->add_oxidant heat Heat to 140-150°C and Monitor by TLC add_oxidant->heat cool Cool to Room Temperature heat->cool quench Pour into Ice Water cool->quench filter_tar Filter to Remove Tarry Byproducts quench->filter_tar neutralize Neutralize with NaOH to Precipitate Product filter_tar->neutralize filter_product Filter and Wash Crude Product neutralize->filter_product purify Purify by Recrystallization or Chromatography filter_product->purify end End purify->end

Caption: A typical experimental workflow for the Skraup synthesis.

Skraup Synthesis Troubleshooting Logic

troubleshooting_logic start Low Yield or Excessive Tar? check_temp Was the reaction too vigorous? start->check_temp use_moderator Use a moderator (e.g., FeSO4) check_temp->use_moderator Yes slow_addition Add H2SO4 slowly with cooling check_temp->slow_addition Yes check_stirring Was stirring efficient? check_temp->check_stirring No use_moderator->check_stirring slow_addition->check_stirring improve_stirring Use mechanical stirrer check_stirring->improve_stirring No check_workup Difficulty in product isolation? check_stirring->check_workup Yes improve_stirring->check_workup ph_control Optimize pH for precipitation check_workup->ph_control Yes end Improved Yield check_workup->end No ph_control->end

Caption: A troubleshooting flowchart for the Skraup synthesis.

References

Technical Support Center: Synthesis of 2-Methylquinolin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methylquinolin-7-ol. The following information addresses common side reactions and challenges encountered during the Doebner-von Miller synthesis and related methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the Doebner-von Miller reaction. This acid-catalyzed reaction involves the condensation of m-aminophenol with an α,β-unsaturated carbonyl compound, typically crotonaldehyde or its precursors (such as acetaldehyde), to form the quinoline ring system.

Q2: I am getting a mixture of products that are difficult to separate. What is the likely major byproduct?

A2: When using a meta-substituted aniline like m-aminophenol, the Doebner-von Miller reaction can proceed via two different cyclization pathways. This results in the formation of a regioisomeric byproduct, 2-Methylquinolin-5-ol . The desired 7-hydroxy isomer is generally the major product, but the 5-hydroxy isomer is almost always formed as a significant impurity.

Q3: My reaction mixture is turning into a thick, dark tar, and my yield is very low. What is causing this?

A3: Tar formation is the most prevalent side reaction in the Doebner-von Miller synthesis.[1][2] It is caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).[1] Harsh acidic conditions and high temperatures accelerate this process, leading to a significant reduction in the yield of the desired product.

Q4: After work-up, my product seems to contain impurities that are not the 5-hydroxy isomer. What could they be?

A4: Another common side reaction is the incomplete oxidation of the dihydroquinoline intermediate to the final aromatic quinoline. This results in the presence of partially hydrogenated quinoline derivatives in your crude product, which can be difficult to separate.[1]

Q5: Can the phenolic hydroxyl group of m-aminophenol cause specific side reactions?

A5: While the hydroxyl group is an activating group, the primary nucleophile in the initial step of the Doebner-von Miller reaction is the more basic amino group. Under the strong acidic conditions of the reaction, the hydroxyl group is protonated, which deactivates it towards electrophilic side reactions like acylation. Therefore, side reactions directly involving the hydroxyl group are generally not a major concern.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield & Significant Tar/Polymer Formation Acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[1][2]Optimize Acid Concentration: Use the minimum concentration of acid (e.g., HCl, H₂SO₄) required to catalyze the reaction.[1] Control Temperature: Maintain the lowest effective reaction temperature to minimize polymerization.[1] Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound (crotonaldehyde) slowly to the heated acidic solution of m-aminophenol to control the exothermic reaction.[2] Use a Biphasic System: Sequestering the carbonyl compound in a non-polar organic solvent (e.g., toluene) can reduce its self-polymerization in the acidic aqueous phase.[1]
Contamination with 2-Methylquinolin-5-ol Isomer Non-regioselective cyclization during the reaction with a meta-substituted aniline.[3]Purification is Key: Careful purification is required to separate the isomers. Fractional Distillation (under vacuum): Can be effective if the boiling points of the isomers are sufficiently different. Column Chromatography: Use silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) for effective separation.[4] Recrystallization: May be effective for isolating the major, less soluble isomer.[4]
Presence of Partially Hydrogenated Impurities Inefficient or insufficient oxidation of the dihydroquinoline intermediate.[1]Ensure Sufficient Oxidant: Use a stoichiometric excess of a suitable oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or even air) to drive the reaction to completion.[1] Monitor Reaction: Use TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate. Post-Reaction Oxidation: If dihydro-impurities are present after isolation, they can sometimes be oxidized in a separate step using an appropriate oxidizing agent.[1]
Reaction is Too Vigorous or Uncontrollable The Doebner-von Miller reaction can be highly exothermic, similar to the related Skraup synthesis.Controlled Addition: Add the acid or carbonyl compound slowly and with efficient external cooling (e.g., an ice bath).[3] Ensure Efficient Stirring: Good mixing helps to dissipate heat and prevent localized hotspots.

Quantitative Data Summary

Starting MaterialProductIsomer Ratio (7-substituted : 5-substituted)Typical Combined YieldReference
m-Toluidine7-Methylquinoline & 5-Methylquinoline~2 : 170%[3]
m-AminophenolThis compound & 2-Methylquinolin-5-olExpected ~2 : 160-70% (estimated)N/A

Experimental Protocols

Protocol: Synthesis of this compound via Doebner-von Miller Reaction

This protocol is adapted from established procedures for the synthesis of analogous hydroxyquinolines and methylquinolines.[2][3] Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • m-Aminophenol

  • Concentrated Hydrochloric Acid (HCl)

  • Crotonaldehyde (or Acetaldehyde)

  • An oxidizing agent (e.g., arsenic pentoxide or m-nitrobenzenesulfonic acid)

  • Sodium Hydroxide (NaOH) solution

  • Toluene or Dichloromethane for extraction

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add m-aminophenol (1.0 eq) and a solution of concentrated HCl (approx. 6M). Stir the mixture until the m-aminophenol has fully dissolved.

  • Addition of Oxidant: Add the chosen oxidizing agent (e.g., arsenic pentoxide, 0.5 eq) to the stirred solution.

  • Heating: Gently heat the mixture to reflux (approx. 90-100 °C).

  • Addition of Crotonaldehyde: Once refluxing, add crotonaldehyde (1.2 eq) dropwise via the dropping funnel over a period of 1-2 hours to control the exothermic reaction.

  • Reaction: After the addition is complete, continue to heat the mixture under reflux for an additional 3-4 hours. Monitor the reaction progress by TLC.

  • Work-up - Neutralization: Cool the reaction mixture to room temperature in an ice bath. Slowly and carefully neutralize the mixture with a concentrated NaOH solution until the pH is approximately 8-9. Be cautious as this is an exothermic process.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like toluene or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude mixture of this compound and 2-methylquinolin-5-ol using silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to separate the two isomers.

Visual Diagrams

Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates Key Intermediates cluster_products Products m_aminophenol m-Aminophenol michael_adduct Michael Adduct m_aminophenol->michael_adduct + Crotonaldehyde crotonaldehyde Crotonaldehyde crotonaldehyde->michael_adduct acid HCl / H₂SO₄ acid->michael_adduct oxidant Oxidizing Agent product This compound (Major Product) oxidant->product heat Heat (Reflux) heat->michael_adduct dihydroquinoline Dihydroquinoline Intermediate michael_adduct->dihydroquinoline Cyclization (Acid-catalyzed) dihydroquinoline->product Oxidation side_product 2-Methylquinolin-5-ol (Side Product) dihydroquinoline->side_product Oxidation

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reaction_Formation cluster_common_intermediate Common Intermediate cluster_cyclization Electrophilic Cyclization cluster_products Regioisomeric Products intermediate Arylaminocarbonyl Intermediate path_para Attack para to -OH (Favored) intermediate->path_para Pathway A path_ortho Attack ortho to -OH (Disfavored) intermediate->path_ortho Pathway B product_7_ol This compound path_para->product_7_ol → Dehydration → Oxidation product_5_ol 2-Methylquinolin-5-ol path_ortho->product_5_ol → Dehydration → Oxidation

Caption: Formation of regioisomeric side products.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield tar_issue Significant Tar Formation? check_yield->tar_issue Yes analyze_product Analyze Crude Product (TLC, GC-MS, NMR) check_yield->analyze_product No optimize_conditions Optimize Conditions: - Lower Temperature - Slower Addition - Adjust [Acid] tar_issue->optimize_conditions Yes tar_issue->analyze_product No optimize_conditions->start Retry Synthesis isomer_issue Isomer Mixture Detected? analyze_product->isomer_issue purify Purify via: - Column Chromatography - Recrystallization isomer_issue->purify Yes other_impurities Other Impurities? isomer_issue->other_impurities No purify->other_impurities check_oxidation Check Oxidation Step: - Ensure sufficient oxidant - Increase reaction time other_impurities->check_oxidation Yes end Pure Product other_impurities->end No check_oxidation->start Retry Synthesis

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Purification challenges of 2-Methylquinolin-7-ol from reaction mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Methylquinolin-7-ol from reaction mixtures.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: Low yield after recrystallization.

  • Question: I am losing a significant amount of my this compound product during recrystallization. What could be the cause and how can I improve the yield?

  • Answer: Low recovery during recrystallization can be due to several factors. The most common is the selection of an inappropriate solvent in which the compound is too soluble, even at low temperatures. Another possibility is using too much solvent during the dissolution step. To improve your yield, you can try screening for a solvent or solvent system where this compound has high solubility at elevated temperatures but low solubility at room temperature or below. Using a solvent pair, one in which the compound is soluble and one in which it is sparingly soluble, can also be effective. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Cooling the solution slowly and then in an ice bath can also help maximize crystal formation.

Issue 2: The product's color is off-white or yellowish, not pure white.

  • Question: My purified this compound is not a pure white solid. How can I remove the colored impurities?

  • Answer: A yellowish or off-white color often indicates the presence of residual starting materials, byproducts, or oxidation products. If the discoloration persists after recrystallization, you can try treating the hot solution with a small amount of activated charcoal before the filtration step. The activated charcoal will adsorb many colored impurities. Be cautious not to use too much, as it can also adsorb some of your product.

Issue 3: Oily precipitate instead of crystals upon cooling.

  • Question: When I cool my recrystallization solution, my product separates as an oil rather than forming crystals. How can I resolve this?

  • Answer: "Oiling out" is a common problem that occurs when the solubility of the solute decreases more rapidly than the solution can reach equilibrium to form a crystal lattice. This can happen if the solution is cooled too quickly or if the concentration of the solute is too high. To address this, try reheating the solution to dissolve the oil, then allow it to cool more slowly. You can also try adding a little more solvent to the hot solution. Seeding the solution with a small crystal of pure this compound can also promote crystallization.

Issue 4: Presence of isomeric impurities.

  • Question: My NMR analysis shows the presence of an isomeric impurity, likely 2-Methylquinolin-5-ol. How can I separate these isomers?

  • Answer: The separation of isomers can be challenging due to their similar physical properties. While careful recrystallization might enrich the desired isomer, column chromatography is often a more effective method for separating isomers. The choice of eluent is critical. A solvent system with a polarity gradient, starting from a less polar solvent and gradually increasing the polarity, can often resolve closely related compounds. For quinoline derivatives, a mixture of hexane and ethyl acetate is a common starting point.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, reagents from the synthesis, and byproducts such as isomeric quinolines (e.g., 2-Methylquinolin-5-ol) or products of side reactions. The specific impurities will depend on the synthetic route used.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. A combination of methods is often most effective.

  • Acid-base extraction is useful for removing neutral and acidic impurities from the basic this compound.

  • Recrystallization is effective for removing small amounts of impurities and for obtaining a highly crystalline final product.

  • Column chromatography is best for separating compounds with similar polarities, such as isomers, or for purifying complex mixtures.

Q3: What is a good starting solvent system for the column chromatography of this compound?

A3: A good starting point for silica gel column chromatography of this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity of the eluent to find the optimal separation conditions.

Q4: How can I monitor the progress of my column chromatography purification?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of column chromatography. By spotting the collected fractions on a TLC plate and eluting with the same solvent system used for the column, you can identify which fractions contain your desired product and assess their purity.

Data Presentation

Table 1: Physical Properties of 2-Methylquinoline Derivatives

PropertyThis compound2-Methylquinoline4-Methylquinolin-2-ol
Molecular Formula C₁₀H₉NOC₁₀H₉NC₁₀H₉NO
Molecular Weight 159.18 g/mol 143.19 g/mol 159.18 g/mol
Melting Point Not available-2 °C[1][2]>250 °C
Boiling Point Not available248 °C[2]417.8 °C
Appearance Solid (expected)Colorless oily liquid[1]Solid

Table 2: Illustrative Comparison of Purification Methods for Hydroxyquinoline Derivatives

Purification MethodPurity Achieved (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Recrystallization 99.0 - 99.9[3][4]95 - 98[3][4]Simple, cost-effective, good for final polishing.Can have lower yields if not optimized, may not remove all impurities.
Column Chromatography >9875 - 90Excellent for separating complex mixtures and isomers.More time-consuming, requires larger solvent volumes.
Acid-Base Extraction 90 - 95~90Good for removing gross neutral and acidic/basic impurities.May not remove impurities with similar acid-base properties.

Note: Data for recrystallization is based on the purification of 8-hydroxyquinoline and is provided as a representative example.

Experimental Protocols

Protocol 1: Recrystallization of this compound (Illustrative)

This protocol is a general guideline and may need to be optimized for your specific crude material.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Column Chromatography of this compound (Illustrative)

This protocol is a general guideline and should be adapted based on TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain until the silica gel is packed uniformly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully load the dried, sample-adsorbed silica onto the top of the packed column.

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., 95:5 hexane:ethyl acetate). Collect the eluent in fractions.

  • Gradient Elution (Optional): If the compound does not elute, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction Gross Impurity Removal Chromatography Column Chromatography Extraction->Chromatography Further Purification Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing Pure Pure this compound (>99%) Recrystallization->Pure

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization Start Low Yield After Recrystallization Cause1 Problem: Inappropriate Solvent Choice (Compound too soluble) Start->Cause1 Cause2 Problem: Too Much Solvent Used Start->Cause2 Cause3 Problem: Cooling Too Rapidly Start->Cause3 Solution1 Solution: Screen for a better solvent or use a solvent pair. Cause1->Solution1 Solution2 Solution: Use minimum amount of hot solvent to dissolve. Cause2->Solution2 Solution3 Solution: Allow to cool slowly to room temperature before placing in an ice bath. Cause3->Solution3

Caption: Troubleshooting low yield in recrystallization.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methylquinolin-7-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methylquinolin-7-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of this important quinoline derivative.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the Doebner-von Miller reaction, a widely used method for quinoline synthesis.[1][2][3]

Problem 1: Low or No Yield of this compound

Symptoms:

  • Thin-layer chromatography (TLC) analysis shows the absence or very faint spot corresponding to the desired product.

  • Difficult isolation of the product from the reaction mixture.

Potential Causes & Solutions:

CauseTroubleshooting Steps
Incomplete Reaction Optimize Reaction Time and Temperature: The Doebner-von Miller reaction often requires elevated temperatures to proceed.[4] Monitor the reaction progress using TLC. If the starting material (3-aminophenol) is still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature.
Suboptimal Acid Catalyst Select an Appropriate Acid: Strong Brønsted acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are typically used.[1] The choice of acid and its concentration can significantly impact the reaction. Consider screening different acids or adjusting the concentration to find the optimal conditions for your specific setup.
Inefficient Oxidation Ensure Sufficient Oxidant: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate. If this step is incomplete, the yield of the aromatic product will be low. An oxidizing agent, such as nitrobenzene, is often used.[4] Ensure you are using a suitable oxidant in the correct stoichiometric amount.
Problem 2: Significant Tar and Polymer Formation

Symptoms:

  • The reaction mixture becomes a thick, dark, and intractable tar.

  • Product isolation is challenging, leading to a significant reduction in yield.

Potential Causes & Solutions:

CauseTroubleshooting Steps
Acid-Catalyzed Polymerization Gradual Addition of Reactants: The α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) can polymerize under strong acidic conditions. Adding it slowly to the reaction mixture can help maintain a low concentration and minimize this side reaction.
Excessive Heat Control Reaction Temperature: While heat is necessary, excessive temperatures can accelerate polymerization. Maintain a consistent and controlled temperature throughout the reaction.
Problem 3: Formation of Impurities and Side Products

Symptoms:

  • TLC or other analytical methods (e.g., NMR, GC-MS) indicate the presence of multiple unintended products.

  • Difficulty in purifying the desired this compound.

Potential Causes & Solutions:

CauseTroubleshooting Steps
Side Reactions of the Hydroxyl Group Protecting Group Strategy: The hydroxyl group on the 3-aminophenol starting material can potentially undergo side reactions under acidic conditions. If significant side products are observed, consider protecting the hydroxyl group before the reaction and deprotecting it after the quinoline ring formation.
Incomplete Oxidation Optimize Oxidation Step: The presence of partially hydrogenated quinoline derivatives is a common impurity. As mentioned earlier, ensure the use of an adequate amount of a suitable oxidizing agent and consider optimizing the reaction time and temperature for the oxidation step.
Regioisomer Formation Purification: The reaction of a meta-substituted aniline like 3-aminophenol can potentially lead to the formation of regioisomers (e.g., 2-methylquinolin-5-ol). Careful purification by column chromatography or recrystallization is crucial to isolate the desired 7-hydroxy isomer.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The Doebner-von Miller reaction is a prevalent method for the synthesis of this compound. This reaction involves the condensation of an aniline derivative, in this case, 3-aminophenol, with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, in the presence of a strong acid and an oxidizing agent.[1][5]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (3-aminophenol), you can observe the consumption of the reactant and the formation of the product.

Q3: What are the typical purification methods for this compound?

A3: After the reaction is complete, the mixture is typically neutralized with a base. The crude product can then be purified by techniques such as recrystallization or column chromatography on silica gel to isolate the pure this compound.[6]

Q4: Can other α,β-unsaturated carbonyl compounds be used in this synthesis?

A4: Yes, other α,β-unsaturated aldehydes or ketones can be used in the Doebner-von Miller reaction to synthesize different substituted quinolines.[2] The choice of the carbonyl compound will determine the substituent at the 2- and/or 3-position of the quinoline ring.

Experimental Protocols

General Protocol for the Doebner-von Miller Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 3-Aminophenol

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (or another suitable oxidizing agent)

  • Sodium hydroxide (NaOH) solution for neutralization

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-aminophenol in a solution of concentrated acid.

  • Heat the mixture to the desired reaction temperature (e.g., 100-120 °C).

  • Slowly add crotonaldehyde to the reaction mixture through the dropping funnel.

  • After the addition is complete, add the oxidizing agent (e.g., nitrobenzene).

  • Continue heating and stirring the reaction mixture for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution with a base (e.g., NaOH solution) until it is alkaline.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Example Reaction Parameters for Doebner-von Miller Synthesis
ParameterCondition 1Condition 2Condition 3
Starting Aniline 3-Aminophenol3-Aminophenol3-Aminophenol
Carbonyl Compound CrotonaldehydeCrotonaldehydeCrotonaldehyde
Acid Catalyst Conc. HClConc. H₂SO₄p-TsOH
Oxidizing Agent NitrobenzeneAs(V) oxideAir
Temperature 100 °C120 °C110 °C
Reaction Time 6 hours8 hours10 hours
Yield (Illustrative) ModerateLowModerate

Note: The yields are illustrative and will vary depending on the specific reaction conditions and scale.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Mix 3-Aminophenol and Acid heating 2. Heat Mixture reactants->heating add_croton 3. Add Crotonaldehyde heating->add_croton add_oxidant 4. Add Oxidant add_croton->add_oxidant reflux 5. Reflux and Monitor add_oxidant->reflux neutralize 6. Neutralize reflux->neutralize extract 7. Extract neutralize->extract purify 8. Purify extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Tar Formation incomplete_rxn Incomplete Reaction start->incomplete_rxn polymerization Polymerization start->polymerization side_reactions Side Reactions start->side_reactions optimize_cond Optimize Time/ Temp/Acid incomplete_rxn->optimize_cond gradual_add Gradual Addition of Reagents polymerization->gradual_add protect_group Protecting Group Strategy side_reactions->protect_group

Caption: Troubleshooting logic for common synthesis issues.

References

Stability of 2-Methylquinolin-7-ol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methylquinolin-7-ol under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at room temperature?

Q2: How does pH affect the stability of this compound?

Direct studies on the pH stability of this compound are limited. However, the stability of pharmaceutical compounds can be significantly influenced by pH.[1] The ionization state of a molecule can change with pH, potentially leading to different degradation pathways such as hydrolysis or oxidation.[1] For quinoline derivatives, extreme pH conditions (highly acidic or alkaline) could potentially lead to the degradation of the molecule over time. It is recommended to maintain the pH of solutions containing this compound within a neutral range (pH 6-8) to minimize potential degradation, unless experimental conditions require otherwise. The stability of some related compounds, like certain amidine derivatives of daunorubicin, shows significant pH dependence in their degradation rates.[2]

Q3: Is this compound sensitive to light?

Many quinoline-based compounds exhibit photosensitivity. For instance, some fluoroquinolones are known to degrade upon exposure to UV light, leading to changes in their biological activity.[3] While there is no specific data on the photostability of this compound, it is prudent to assume it may be light-sensitive. Therefore, it is strongly recommended to protect solutions and solid samples of this compound from light by using amber vials or by wrapping containers in aluminum foil.[4]

Q4: What is the expected thermal stability of this compound?

The quinoline ring system is generally robust and contributes to the thermal stability of a molecule.[5] Studies on related compounds, such as 6,8-Difluoro-2-methylquinolin-4-ol, suggest good thermal stability.[5] The thermal stability of various heterocyclic compounds has been shown to be above 250°C.[6][7] While direct experimental data for this compound is not available, it is expected to have a relatively high decomposition temperature. However, for sensitive experiments, it is always best to avoid prolonged exposure to high temperatures.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of compound activity or unexpected results over time. Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place. For solutions, check the storage temperature and duration.2. Assess Light Exposure: Minimize exposure to ambient and UV light during experiments. Use amber vials or foil-wrapped containers.3. Check pH of Solutions: If working with aqueous solutions, measure the pH and adjust to a neutral range if possible.4. Perform Quality Control: If possible, re-analyze the compound's purity using techniques like HPLC or NMR to check for degradation products.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Chemical degradation of this compound.1. Review Experimental Conditions: Identify potential stressors such as extreme pH, high temperature, or prolonged light exposure.2. Analyze Degradation Products: If feasible, use mass spectrometry (MS) to identify the mass of the new peaks, which can provide clues about the degradation pathway.3. Run a Forced Degradation Study: To understand the compound's stability limits, intentionally expose it to harsh conditions (e.g., high/low pH, heat, light, oxidizing agents) and monitor the degradation profile.
Inconsistent results between experimental batches. Variability in the stability of this compound under slightly different experimental setups.1. Standardize Protocols: Ensure all experimental parameters, including incubation times, temperatures, light conditions, and solution pH, are consistent across all batches.2. Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound fresh before each experiment to minimize the impact of potential degradation in solution.3. Document Everything: Keep detailed records of all experimental conditions to help identify any potential sources of variability.

Experimental Protocols

General Protocol for Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol provides a general method for evaluating the thermal stability of this compound.

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Sample Preparation: Place a small amount of this compound (typically 5-10 mg) into a TGA sample pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Heat the sample under a controlled atmosphere, typically nitrogen for inert conditions or air for oxidative conditions, with a constant flow rate (e.g., 20-50 mL/min).[5]

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[5]

  • Data Analysis:

    • The TGA curve will plot the percentage of mass loss versus temperature.

    • The onset of decomposition is the temperature at which significant mass loss begins.

    • The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

General Protocol for Assessing Photostability

This protocol is adapted from ICH Q1B guidelines for photostability testing.[4]

  • Sample Preparation:

    • Solid State: Spread a thin layer of this compound in a chemically inert, transparent container.

    • Solution: Prepare a solution of known concentration in a suitable solvent and place it in a chemically inert, transparent container.

  • Control Sample: Prepare an identical sample and wrap it completely in aluminum foil to protect it from light. This will serve as the dark control.

  • Light Exposure: Expose the test sample to a light source that provides both UV and visible light. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: After the exposure period, analyze both the exposed sample and the dark control using a suitable analytical method (e.g., HPLC-UV) to determine the extent of degradation. Compare the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_preparation Sample Preparation cluster_conditions Exposure to Conditions cluster_analysis Analysis cluster_results Results start This compound (Solid or Solution) pH Varying pH (e.g., 2, 7, 10) start->pH Expose Temp Elevated Temperature (e.g., 40, 60, 80°C) start->Temp Expose Light Light Exposure (UV/Vis) start->Light Expose Oxidation Oxidizing Agent (e.g., H2O2) start->Oxidation Expose Analysis Analytical Method (e.g., HPLC, LC-MS) pH->Analysis Analyze Samples Temp->Analysis Analyze Samples Light->Analysis Analyze Samples Oxidation->Analysis Analyze Samples Degradation Quantify Degradation & Identify Products Analysis->Degradation Interpret Data

Caption: Experimental workflow for assessing the stability of this compound.

Potential_Degradation_Pathways cluster_pathways Potential Degradation Pathways parent This compound oxidation Oxidation (e.g., N-oxidation, hydroxylation) parent->oxidation Oxidative Stress photolysis Photolysis (e.g., ring cleavage, dimerization) parent->photolysis Light Exposure hydrolysis Hydrolysis (under extreme pH) parent->hydrolysis Acidic/Basic Conditions

Caption: Potential degradation pathways for quinoline derivatives.

Factors_Influencing_Stability center Stability of This compound pH pH center->pH Temp Temperature center->Temp Light Light center->Light Oxygen Oxygen center->Oxygen Solvent Solvent center->Solvent

Caption: Key factors influencing the stability of this compound.

References

Preventing byproduct formation in the synthesis of 2-methyl-7-quinolinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-7-quinolinol. The following sections address common issues, particularly byproduct formation, and offer detailed experimental protocols and data to support your research.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during the synthesis of 2-methyl-7-quinolinol, primarily via the Doebner-von Miller reaction.

Q1: My reaction mixture is turning into a thick, dark tar, and the yield of the desired product is very low. What is causing this, and how can I prevent it?

A1: Tar formation is the most common side reaction in the Doebner-von Miller synthesis. It is primarily caused by the acid-catalyzed polymerization of crotonaldehyde. Here are several strategies to mitigate this issue:

  • Slow Reagent Addition: Add the crotonaldehyde dropwise to the reaction mixture at a controlled rate. This prevents a localized high concentration of the aldehyde, which can readily polymerize.

  • Temperature Control: The reaction is often exothermic.[1] Maintain a consistent and moderate reaction temperature. Overheating can significantly accelerate the rate of polymerization.

  • Use of a Biphasic System: Employing a two-phase solvent system can be effective. The aniline (m-aminophenol) is dissolved in the aqueous acidic phase, while the crotonaldehyde is dissolved in an immiscible organic solvent. This sequesters the aldehyde and reduces its self-polymerization.

  • Milder Catalysts: While strong acids like hydrochloric acid or sulfuric acid are traditionally used, consider exploring milder Lewis acids (e.g., zinc chloride) or solid acid catalysts, which can reduce the propensity for tar formation.[2]

Q2: I've isolated my product, but spectroscopic analysis (NMR, GC-MS) indicates the presence of an isomer. What is this likely byproduct, and how can I minimize its formation?

A2: When using m-aminophenol as the starting material in the Doebner-von Miller or a related Skraup synthesis, the formation of an isomeric byproduct is highly probable. The expected byproduct is 2-methyl-5-quinolinol . The cyclization step can occur at either of the two positions ortho to the amino group on the m-aminophenol ring.

To control the regioselectivity and favor the formation of the desired 7-hydroxy isomer, consider the following:

  • Choice of Acid Catalyst: The nature and concentration of the acid catalyst can influence the isomer ratio. While systematic studies on m-aminophenol are limited, related syntheses using m-toluidine have shown that the ratio of 7- to 5-substituted quinolines can be influenced by the reaction conditions.[3]

  • Steric Hindrance: While not easily modifiable with the given reactants, it's a factor to consider in substrate design for other quinoline syntheses.

  • Purification: Careful purification is crucial. The two isomers may have different polarities, allowing for separation by column chromatography. Recrystallization from a suitable solvent may also be effective in isolating the desired 2-methyl-7-quinolinol.

Q3: The final oxidation step of the dihydroquinoline intermediate seems incomplete, leading to impurities. How can I ensure complete aromatization?

A3: The Doebner-von Miller reaction proceeds through a dihydroquinoline intermediate that must be oxidized to the final quinoline product. If this oxidation is incomplete, you will have hydrogenated quinoline derivatives as byproducts.

  • Choice of Oxidizing Agent: While atmospheric oxygen can contribute to the oxidation, it is often not sufficient. The use of a mild oxidizing agent is common in Skraup-type syntheses. In some variations of the Doebner-von Miller reaction, an oxidizing agent is explicitly added.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the appropriate temperature to facilitate complete oxidation. Monitoring the reaction by TLC or LC-MS can help determine the point of completion.

Data Presentation

The following table summarizes representative data on isomer distribution in a reaction analogous to the synthesis of 2-methyl-7-quinolinol. The data is based on the Skraup synthesis of methylquinolines from m-toluidine, which provides a reasonable model for the expected regioselectivity in the Doebner-von Miller reaction with m-aminophenol.

Starting MaterialReaction TypeProduct(s)Isomer Ratio (7-isomer : 5-isomer)Reference
m-ToluidineSkraup7-Methylquinoline & 5-MethylquinolineApproximately 2 : 1[3]

Note: This data is provided as an estimate for what can be expected in the synthesis of 2-methyl-7-quinolinol. The actual isomer ratio may vary depending on the specific reaction conditions.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of a hydroxyquinoline derivative via the Doebner-von Miller reaction, adapted from a procedure for a similar compound.[4][5] This can be used as a starting point for the synthesis of 2-methyl-7-quinolinol.

Synthesis of 2-Methyl-7-Quinolinol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add m-aminophenol (1 equivalent) and a 20% aqueous solution of hydrochloric acid.

  • Heating: Heat the mixture to reflux with stirring.

  • Reagent Addition: Slowly add crotonaldehyde (1.5 equivalents) dropwise to the refluxing mixture over a period of 1-2 hours.

  • Reaction: Continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until it is basic.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product will likely be a mixture of 2-methyl-7-quinolinol and 2-methyl-5-quinolinol, along with some polymeric material.

    • Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) may be employed to isolate the desired isomer.

Mandatory Visualizations

The following diagrams illustrate key aspects of the synthesis of 2-methyl-7-quinolinol.

Synthesis_Pathway m_aminophenol m-Aminophenol intermediate Dihydroquinoline Intermediate m_aminophenol->intermediate + Crotonaldehyde (Doebner-von Miller) crotonaldehyde Crotonaldehyde crotonaldehyde->intermediate product 2-Methyl-7-Quinolinol intermediate->product Oxidation Byproduct_Formation m_aminophenol m-Aminophenol cyclization Electrophilic Cyclization m_aminophenol->cyclization product_7 2-Methyl-7-Quinolinol (Desired Product) cyclization->product_7 Attack at C6 (para to -OH) product_5 2-Methyl-5-Quinolinol (Isomeric Byproduct) cyclization->product_5 Attack at C2 (ortho to -OH) Troubleshooting_Workflow start Start Synthesis issue Identify Issue start->issue tar Tar Formation issue->tar Low Yield isomer Isomeric Byproduct issue->isomer Impure Product oxidation Incomplete Oxidation issue->oxidation Impure Product solution_tar Slow Addition Temp. Control Biphasic System tar->solution_tar solution_isomer Optimize Catalyst Purification isomer->solution_isomer solution_oxidation Add Oxidant Increase Time/Temp oxidation->solution_oxidation end Successful Synthesis solution_tar->end solution_isomer->end solution_oxidation->end

References

Technical Support Center: Scaling Up the Synthesis of 2-Methylquinolin-7-ol for Library Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Methylquinolin-7-ol. It offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the transition from laboratory-scale experiments to library production.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis and scale-up of this compound, primarily via the Doebner-von Miller reaction, a common and effective method for this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key starting materials?

A1: The most common and direct route is the Doebner-von Miller reaction.[1] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of this compound, the key starting materials are 3-aminophenol and crotonaldehyde.

Q2: My reaction is extremely exothermic and difficult to control upon scaling up. How can I manage the temperature?

A2: The Doebner-von Miller reaction is notoriously exothermic.[2] Effective heat management is critical during scale-up to prevent runaway reactions and byproduct formation.[3] Strategies include:

  • Slow, controlled addition: Add the crotonaldehyde dropwise to the heated acidic solution of 3-aminophenol.[4]

  • Efficient cooling: Utilize a jacketed reactor with a circulating coolant to dissipate heat effectively.[5]

  • Adequate agitation: Ensure good mixing to prevent the formation of localized hot spots.[3]

Q3: I am observing significant tar and polymer formation, which is drastically reducing my yield. What is the cause and how can I minimize it?

A3: Tar formation is a prevalent issue in this synthesis, primarily due to the acid-catalyzed polymerization of crotonaldehyde.[6] To mitigate this:

  • Biphasic solvent system: Sequestering the crotonaldehyde in a non-polar organic solvent can reduce its self-polymerization in the acidic aqueous phase.[6]

  • Optimize acid concentration: While a strong acid is necessary, excessively harsh conditions can accelerate tar formation. Experiment with different acid concentrations to find an optimal balance.[6]

  • Temperature control: Avoid excessively high temperatures, as this promotes polymerization. Maintain the lowest effective temperature for the reaction to proceed.[6]

Q4: The purity of my final product is low, and it is difficult to purify at a larger scale. What are the best purification strategies?

A4: Purification of phenolic compounds like this compound can be challenging. For large-scale purification, consider the following:

  • Crystallization: This is often the most scalable and cost-effective method for solid products.[7][8] Experiment with different solvent systems to find one that provides good crystal formation and impurity rejection.

  • Acid-base extraction: As a phenolic and basic compound, this compound's solubility can be manipulated by adjusting the pH. This can be used to extract it from non-ionizable impurities.

  • Column chromatography: While effective for high purity, traditional column chromatography can be less practical for very large quantities.[9][10] Consider flash chromatography or using a larger diameter column if high purity is essential for a portion of the material.

Troubleshooting Common Issues
Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Significant tar/polymer formation.[6] - Product loss during workup.- Monitor the reaction by TLC or HPLC to ensure completion. - Implement strategies to minimize polymerization (see FAQ Q3). - Optimize the extraction and isolation procedures. Ensure the pH is appropriately adjusted to liberate the free base before extraction.
Formation of Isomeric Byproducts - The reaction conditions may allow for alternative cyclization pathways.- While the Doebner-von Miller reaction with 3-aminophenol and crotonaldehyde is expected to strongly favor the 2-methyl-7-hydroxyquinoline isomer, confirm the structure of any significant byproducts by NMR and MS. - Adjusting the acid catalyst and temperature may influence regioselectivity.
Inconsistent Results Batch-to-Batch - Variation in the quality of starting materials. - Inconsistent control of reaction parameters (temperature, addition rate).- Use starting materials of consistent purity. Consider purifying the 3-aminophenol and distilling the crotonaldehyde before use. - Implement strict process controls for all critical parameters.
Difficulties with Product Isolation - The product may be partially soluble in the aqueous phase. - Emulsion formation during extraction.- Perform multiple extractions with a suitable organic solvent. - Brine washes can help to break emulsions. If emulsions persist, filtration through a pad of celite may be effective.

Data Presentation

Table 1: Comparison of Reaction Parameters for the Synthesis of this compound at Different Scales
ParameterLab Scale (10 g)Pilot Scale (500 g)Key Considerations for Scale-Up
3-Aminophenol 10.0 g500.0 gDirect scale-up of mass.
Crotonaldehyde 1.3 equivalents1.2 equivalentsA slight reduction in the excess reagent may be possible with better control over addition, improving process economy.
Acid Catalyst (e.g., HCl) 3-4 equivalents3-4 equivalentsThe concentration of the acid is critical and should be maintained.
Solvent Volume 100-150 mL5.0 - 7.5 LSolvent volume is increased to maintain a manageable concentration for effective stirring and heat transfer.
Reaction Temperature 90-100 °C (oil bath)85-95 °C (jacketed reactor)A slightly lower setpoint on the jacket may be needed to control the internal temperature due to the reaction exotherm.[5]
Reaction Time 4-6 hours6-8 hoursReaction times may be longer at scale to ensure complete conversion due to mixing and heat transfer limitations.
Typical Yield 60-70%50-65%A modest decrease in yield upon scale-up is common and can be mitigated with process optimization.

Experimental Protocols

Doebner-von Miller Synthesis of this compound (Pilot Scale)

Materials:

  • 3-Aminophenol (500 g, 4.58 mol)

  • Concentrated Hydrochloric Acid (~37%, 1.5 L)

  • Crotonaldehyde (418 mL, 5.04 mol)

  • Toluene (1.5 L)

  • Sodium Hydroxide solution (50% w/w)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a 10 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and a dropping funnel, add 3-aminophenol and concentrated hydrochloric acid.

  • Initial Heating: Stir the mixture and heat to 85-90 °C.

  • Reagent Addition: In the dropping funnel, prepare a solution of crotonaldehyde in toluene. Add this solution dropwise to the stirred, heated reaction mixture over 2-3 hours. Maintain the internal temperature between 90-95 °C. The reaction is exothermic, so the addition rate may need to be adjusted to control the temperature.[4]

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture at 90-95 °C for an additional 4-5 hours. Monitor the progress of the reaction by TLC or HPLC until the 3-aminophenol is consumed.

  • Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acidic mixture by slowly adding 50% sodium hydroxide solution with efficient cooling to keep the temperature below 40°C. Adjust the pH to 8-9.

  • Workup - Extraction: Transfer the mixture to a suitable separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer with ethyl acetate (3 x 1.5 L).

  • Workup - Washing and Drying: Combine all organic layers and wash with brine (2 x 1 L). Dry the combined organic phase over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

Purification by Recrystallization
  • Solvent Selection: In a small-scale experiment, test various solvents for their ability to dissolve the crude product when hot and allow for crystallization upon cooling. A mixture of ethanol and water or toluene and heptane is often a good starting point.

  • Dissolution: Transfer the crude product to a suitably sized flask and add the minimum amount of the hot chosen solvent (or the more soluble solvent of a binary mixture) to achieve complete dissolution.

  • Crystallization: If using a binary solvent system, add the anti-solvent (the one in which the product is less soluble) dropwise to the hot solution until turbidity persists. Add a small amount of the first solvent to redissolve the solid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry the purified this compound in a vacuum oven.

Mandatory Visualization

experimental_workflow start Start: 3-Aminophenol & HCl reagent_addition Slow addition of Crotonaldehyde in Toluene start->reagent_addition reaction Reaction at 90-95°C (Doebner-von Miller) reagent_addition->reaction monitoring Monitor by TLC/HPLC reaction->monitoring workup Workup: Neutralization (NaOH) Extraction (EtOAc) monitoring->workup Reaction Complete purification Purification: Recrystallization workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Problem Encountered low_yield Low Yield? start->low_yield tar_formation Tar Formation? low_yield->tar_formation No solution1 Check reaction completion Optimize workup low_yield->solution1 Yes exotherm Exotherm Control Issue? tar_formation->exotherm No solution2 Use biphasic system Control temperature Slow reagent addition tar_formation->solution2 Yes solution3 Improve cooling Slow reagent addition Ensure good agitation exotherm->solution3 Yes end Problem Resolved exotherm->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for common synthesis issues.

References

Technical Support Center: Alternative Catalysts for the Skraup-Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on utilizing alternative catalysts for the Skraup-Doebner-von Miller reaction to synthesize quinolines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of various catalytic systems to help you optimize your experiments.

Troubleshooting Guides

Encountering challenges during your synthesis is common. This guide addresses specific issues you might face when using alternative catalysts in the Skraup-Doebner-von Miller reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Inactive Catalyst: The Lewis or Brønsted acid catalyst may have degraded due to moisture. 2. Insufficient Catalyst Loading: The catalytic amount may be too low for the specific substrates. 3. Low Reaction Temperature: The activation energy for the cyclization step may not be reached. 4. Poor Substrate Reactivity: Electron-withdrawing groups on the aniline can deactivate the ring, hindering the reaction.[1]1. Use freshly opened or properly stored anhydrous catalysts. 2. Increase the catalyst loading in increments (e.g., from 10 mol% to 20 mol%). 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. For less reactive anilines, consider using a more potent catalytic system or higher temperatures.
Significant Polymerization of α,β-Unsaturated Carbonyl Compound 1. Strongly Acidic Conditions: High concentrations of strong acids can catalyze the self-polymerization of the carbonyl reactant.[2] 2. High Local Concentration of Reactants: Rapid addition of the carbonyl compound can lead to polymerization before it reacts with the aniline.1. Use a milder Lewis or Brønsted acid catalyst. 2. Employ a biphasic reaction medium to sequester the carbonyl compound in an organic phase, reducing its concentration in the acidic aqueous phase.[2] 3. Add the α,β-unsaturated carbonyl compound slowly and portion-wise to the reaction mixture.
Formation of Tar and Dark-Colored Byproducts 1. High Reaction Temperature: Excessive heat can lead to the decomposition of starting materials and intermediates, resulting in charring. 2. Oxidative Side Reactions: The traditional reaction is often highly exothermic and can lead to uncontrolled oxidation.1. Optimize the reaction temperature; avoid excessively high temperatures. 2. In traditional Skraup synthesis, moderators like ferrous sulfate can be used to control the reaction's vigor. 3. Ensure efficient stirring to dissipate heat and prevent localized hotspots.
Mixture of Regioisomers 1. Unsymmetrical Anilines or Carbonyls: The use of meta-substituted anilines or certain α,β-unsaturated ketones can lead to the formation of different quinoline isomers.[3] 2. Reaction Mechanism Ambiguity: The reaction can sometimes proceed through different pathways leading to varied regioselectivity.1. For meta-substituted anilines, the regiochemical outcome can be unpredictable; careful product analysis is required.[3] 2. The choice of catalyst can sometimes influence regioselectivity; screen different Lewis or Brønsted acids.
Difficult Product Isolation 1. Viscous Reaction Mixture: The formation of tar and polymeric materials can make extraction and purification challenging. 2. Product Solubility Issues: The quinoline product may be soluble in the aqueous phase after workup.1. After the reaction, dilute the mixture with a suitable solvent to reduce viscosity before extraction. 2. Neutralize the reaction mixture carefully with a base to precipitate the quinoline product. 3. Perform multiple extractions with an appropriate organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts over traditional concentrated sulfuric acid in the Skraup-Doebner-von Miller reaction?

A1: Alternative catalysts, such as Lewis acids (e.g., SnCl₄, Sc(OTf)₃), Brønsted acids (e.g., p-TsOH), and iodine, offer several advantages.[3][4] These include milder reaction conditions, which can lead to higher yields, reduced formation of tar and polymeric byproducts, and greater functional group tolerance.[2] They also often allow for easier workup procedures and can be more environmentally benign.

Q2: I am observing significant polymerization of my α,β-unsaturated aldehyde. How can I prevent this?

A2: Polymerization of the α,β-unsaturated carbonyl compound is a common side reaction, especially under strong acid catalysis.[2] An effective strategy to mitigate this is to use a biphasic reaction medium, which sequesters the carbonyl compound in an organic phase, thereby reducing its tendency to polymerize and increasing the product yield.[2]

Q3: Can microwave irradiation be used to improve the Skraup-Doebner-von Miller reaction?

A3: Yes, microwave irradiation has been successfully employed to enhance this reaction.[3] It often leads to significantly reduced reaction times and can improve yields.[5] Microwave-assisted synthesis can be particularly effective when combined with alternative catalysts.[1]

Q4: How does the choice of Lewis acid affect the reaction outcome?

A4: The choice of Lewis acid can influence reaction rates and yields. Stronger Lewis acids may promote the reaction more effectively but can also lead to more side products if not carefully controlled. The optimal Lewis acid is often substrate-dependent, and screening of different catalysts like SnCl₄, Sc(OTf)₃, or Yb(OTf)₃ may be necessary to achieve the best results for a particular transformation.[3][4]

Q5: Are ionic liquids suitable for the Skraup-Doebner-von Miller reaction?

A5: Yes, Brønsted acidic ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate ([bmim]HSO₄), have been used as both catalysts and solvents in quinoline synthesis.[6][7] They offer advantages such as high thermal stability, potential for recyclability, and can lead to good yields under solvent-free conditions.[6][8][9]

Quantitative Data Presentation

The following table summarizes the performance of various alternative catalysts in the Skraup-Doebner-von Miller and related quinoline syntheses. Note that direct comparison can be challenging due to variations in substrates and reaction conditions across different studies.

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Lewis Acids
SnCl₄Aniline, α,β-unsaturated carbonylNot specifiedNot specifiedNot specifiedNot specified[4]
Sc(OTf)₃2-Alkyl-N-tosylaziridine, AldehydesCH₂Cl₂401-12 h80-83[10]
Yb(OTf)₃Aniline, α,β-unsaturated ketoneNot specifiedNot specifiedNot specifiedNot specified[3]
Brønsted Acids
p-TsOH2-Aminoaryl ketone, α-Methylene ketoneSolvent-free80-100Not specifiedHigh[11]
Iodine
I₂ (5 mol%)4-Isopropylaniline, PulegoneTolueneReflux13 h30[3]
Ionic Liquids
[bmim]HSO₄Aldehyde, Amine, DialkylacetylenedicarboxylateSolvent-free7520 min71-94[6]
Microwave-Assisted
H₂SO₄Aniline derivatives, GlycerolWater20015 min10-66[5][12]
p-Sulfonic acid calixareneSubstituted anilines, Benzaldehyde derivatives, StyreneSolvent-freeNot specified20 min38-78[11]

Experimental Protocols

Here are detailed methodologies for key experiments using alternative catalysts.

Protocol 1: Lewis Acid-Catalyzed Quinoline Synthesis using Sc(OTf)₃

This protocol is a general representation of a Lewis acid-catalyzed reaction.

Materials:

  • Aniline derivative (1.0 mmol)

  • α,β-Unsaturated ketone (1.2 mmol)

  • Scandium (III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)

  • Dichloromethane (CH₂Cl₂) (5 mL)

  • Round-bottom flask

  • Magnetic stirrer and hot plate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add the aniline derivative (1.0 mmol), the α,β-unsaturated ketone (1.2 mmol), and Sc(OTf)₃ (0.1 mmol).

  • Add dichloromethane (5 mL) as the solvent.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 40-60 °C).

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired quinoline derivative.

Protocol 2: Brønsted Acid-Catalyzed Quinoline Synthesis using p-TsOH

This protocol describes a solvent-free approach using p-toluenesulfonic acid.

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • α-Methylene ketone (1.2 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%)

  • Round-bottom flask

  • Magnetic stirrer and hot plate

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene ketone (1.2 mmol), and p-TsOH (0.1 mmol).[11]

  • Place the flask on a preheated hot plate at 80-100 °C and stir the reaction mixture.[11]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After cooling to room temperature, dissolve the residue in ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Iodine-Catalyzed Quinoline Synthesis

This protocol outlines a typical procedure using molecular iodine as the catalyst.

Materials:

  • Aniline derivative (1.0 mmol)

  • α,β-Unsaturated ketone (1.2 mmol)

  • Iodine (I₂) (0.05 mmol, 5 mol%)

  • Toluene (5 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Sodium thiosulfate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the aniline derivative (1.0 mmol) and the α,β-unsaturated ketone (1.2 mmol) in toluene (5 mL).

  • Add a catalytic amount of iodine (0.05 mmol).

  • Heat the mixture to reflux and maintain for the required time (e.g., 12-24 hours), monitoring by TLC.

  • After cooling, dilute the reaction mixture with ethyl acetate.

  • Wash the solution with a sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the Skraup-Doebner-von Miller reaction using an alternative catalyst.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Select Reactants (Aniline, Carbonyl) setup Set up Reaction (Flask, Stirrer, etc.) reactants->setup catalyst Choose Catalyst (Lewis Acid, Brønsted Acid, etc.) catalyst->setup solvent Select Solvent (or Solvent-free) solvent->setup addition Combine Reactants & Catalyst setup->addition heating Heat/Irradiate (Conventional or Microwave) addition->heating monitoring Monitor Progress (TLC, GC, etc.) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Extraction quench->extraction drying Drying extraction->drying purification Purification (Chromatography, etc.) drying->purification characterization Characterization (NMR, MS, etc.) purification->characterization yield Calculate Yield characterization->yield

Caption: General experimental workflow for the synthesis of quinolines.

Troubleshooting Logic

This diagram provides a logical approach to troubleshooting common issues during the synthesis.

troubleshooting_logic start Start Synthesis check_yield Low/No Yield? start->check_yield check_purity Impure Product/ Tar Formation? check_yield->check_purity No inactive_catalyst Check Catalyst Activity/ Storage check_yield->inactive_catalyst Yes success Successful Synthesis check_purity->success No lower_temp Lower Reaction Temperature check_purity->lower_temp Yes increase_catalyst Increase Catalyst Loading inactive_catalyst->increase_catalyst increase_temp Increase Temperature increase_catalyst->increase_temp increase_temp->start Retry slow_addition Slow Reactant Addition lower_temp->slow_addition biphasic_medium Use Biphasic Medium slow_addition->biphasic_medium biphasic_medium->start Retry

Caption: Troubleshooting decision tree for quinoline synthesis.

References

Resolving issues with the solubility of 2-Methylquinolin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to address and resolve solubility challenges encountered with 2-Methylquinolin-7-ol. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

The solubility of this compound in aqueous media is influenced by its physicochemical properties. Like many quinoline derivatives, its structure contributes to low water solubility due to:

  • Aromaticity and Planarity: The rigid, aromatic quinoline core leads to a stable crystal lattice structure, which requires significant energy to dissolve.

  • Lipophilicity: The molecule is largely hydrophobic (lipophilic), making it inherently less soluble in water-based solutions. The presence of the methyl group further increases this lipophilicity.

  • pH-Dependent Ionization: this compound is a weakly basic compound. Its solubility is highly dependent on the pH of the solution. In neutral or alkaline solutions, it exists predominantly in its less soluble, uncharged form.

Q2: How does pH affect the solubility of this compound?

Adjusting the pH is a critical first step to enhance the solubility of this compound. By lowering the pH of the buffer to a value below the compound's pKa, the nitrogen atom in the quinoline ring becomes protonated (acquires a positive charge). This ionized form is more polar and demonstrates significantly higher solubility in aqueous solutions. A recommended starting point is to test buffers with a pH in the acidic range.

Q3: Can I use an organic co-solvent to prepare a stock solution?

Yes, using a water-miscible organic solvent is a standard and highly effective method for preparing a concentrated stock solution.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are common first choices for creating high-concentration stock solutions.

  • Important Consideration: When diluting the stock solution into your aqueous experimental buffer, be mindful of the final concentration of the organic solvent. It is crucial to keep the final solvent concentration low (typically below 1%, and often under 0.1%) to avoid artifacts in biological assays or "solvent shock" induced precipitation.

Q4: What is "solvent shock" and how can I prevent it?

Solvent shock occurs when a compound dissolved in a high-concentration organic stock solution is rapidly diluted into an aqueous buffer where it is less soluble, causing it to crash out of solution and form a precipitate.

To prevent solvent shock:

  • Pre-warm the aqueous media (e.g., to 37°C) before adding the stock solution.

  • Add the stock solution dropwise while gently swirling or vortexing the media to ensure rapid dispersal and avoid localized high concentrations.

  • Consider preparing a more dilute stock solution, which will lower the final concentration of the organic solvent in your culture.

Troubleshooting Guides

Issue 1: The compound precipitates immediately upon addition to my aqueous buffer.

This is a classic sign of either exceeding the compound's solubility limit or solvent shock.

G start Precipitation Observed Immediately in Aqueous Buffer cause1 Cause: Exceeded Solubility Limit start->cause1 cause2 Cause: Solvent Shock (Rapid Dilution) start->cause2 solution1 Solution 1: Lower Final Concentration cause1->solution1 Direct approach solution2 Solution 2: Adjust pH (Acidic Buffer) cause1->solution2 If ionizable solution3 Solution 3: Modify Dilution Protocol cause2->solution3 Improve mixing end_node Clear Solution Achieved solution1->end_node solution2->end_node step3a Add stock solution dropwise while vortexing. solution3->step3a step3b Pre-warm aqueous buffer to 37°C. solution3->step3b step3c Use serial dilutions. solution3->step3c step3a->end_node step3b->end_node step3c->end_node

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: The compound dissolves initially but precipitates over time during incubation.

This delayed precipitation can be caused by changes in the solution's conditions or compound instability.

Observation Probable Cause Recommended Solution
Precipitate forms after moving to a 37°C incubator. Temperature-dependent solubility: The compound may be less soluble at higher temperatures.Pre-warm the media or buffer to 37°C before adding the compound. Ensure the incubator temperature is stable.
Precipitate appears after several hours in cell culture. pH shift: Cellular metabolism can alter the pH of the culture medium, moving it outside the optimal solubility range for your compound.Ensure your medium is adequately buffered (e.g., with HEPES) for the CO₂ concentration in your incubator. Test the compound's solubility at different pH values to understand its sensitivity.
Precipitation occurs only in media containing serum. Interaction with media components: The compound may interact with proteins or salts (e.g., calcium, phosphate) in the serum or media, forming insoluble complexes.Test the compound's solubility in a simpler buffer (e.g., PBS) to confirm media interaction. If confirmed, consider using a serum-free formulation or a different lot of serum.
Precipitate is observed after freeze-thaw cycles of the stock solution. Poor stability at low temperatures: The compound may be falling out of solution in the organic solvent upon freezing.Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Before use, warm the aliquot to room temperature and vortex thoroughly to ensure any precipitate is redissolved.

Quantitative Solubility Data

Specific, experimentally-derived quantitative solubility data for this compound is not widely available in public literature. Researchers are encouraged to determine these values empirically in their specific solvent and buffer systems. The following table is provided as a template to record your experimental findings.

Solvent/BufferTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Analysis
Water25HPLC / UV-Vis
PBS (pH 7.4)25HPLC / UV-Vis
Acetate Buffer (pH 5.0)25HPLC / UV-Vis
DMSO25Visual / NMR
Ethanol25Visual / NMR
Add other systems

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the standard method for preparing a stock solution in an organic solvent like DMSO.

G start Start: Weigh Compound step1 1. Accurately weigh a precise amount of this compound solid powder. start->step1 step2 2. Calculate the required volume of solvent (e.g., DMSO) to achieve the target concentration (e.g., 10 mM). step1->step2 step3 3. Add the solvent to the solid compound in a sterile vial. step2->step3 step4 4. Mix thoroughly to dissolve. Use vortexing and/or sonication in a water bath if needed. step3->step4 step5 5. Visually inspect to ensure the solution is clear and free of particulate matter. step4->step5 step6 6. Aliquot into single-use volumes to avoid freeze-thaw cycles. step5->step6 end_node Store at -20°C or -80°C step6->end_node

Caption: Workflow for preparing a concentrated stock solution.

Methodology:

  • Weighing: Accurately weigh a known mass of this compound powder using an analytical balance.

  • Solvent Addition: In a sterile, appropriate vial (e.g., an amber glass vial), add the calculated volume of high-purity, anhydrous DMSO to achieve the desired molar concentration (e.g., 10 mM, 20 mM).

  • Dissolution: Cap the vial and vortex vigorously. If the compound does not dissolve readily, sonicate the vial in a water bath for 5-10 minutes.

  • Inspection: Once dissolved, hold the vial against a light source to ensure the solution is clear, homogenous, and free of any visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots protected from light at -20°C or -80°C for long-term stability.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired aqueous buffer (e.g., PBS pH 7.4, Acetate buffer pH 5.0). The excess solid is crucial to ensure the solution becomes saturated.

  • Equilibration: Seal the vials securely to prevent evaporation. Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: After equilibration, let the vials stand to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, centrifuge the vials at high speed (e.g., >10,000 x g for 15-20 minutes) or filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with your sample).

  • Dilution: Accurately dilute a known volume of the clear supernatant with the same buffer to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry against a standard curve.

  • Calculation: Calculate the original solubility in the saturated solution, remembering to account for the dilution factor used in step 4.

Caption: Conceptual diagram of pH's effect on solubility.

Validation & Comparative

A Comparative Guide to HPLC Analysis of 2-Methylquinolin-7-ol Purity

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Methods

The purity of 2-Methylquinolin-7-ol can be assessed using various analytical techniques. Reverse-phase HPLC (RP-HPLC) is the most common and effective method due to its high resolution, sensitivity, and reproducibility for quinoline derivatives. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for impurity identification and structural confirmation.

Here, we compare a proposed primary HPLC method with an alternative based on methods for similar compounds.

Data Presentation: Comparison of HPLC Methods

ParameterProposed Method: RP-HPLCAlternative Method: RP-HPLC for 5-Methylquinoline
Column C18, 4.6 x 150 mm, 5 µmNewcrom R1, 4.6 x 150 mm, 5 µm[1]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileAcetonitrile:Water (70:30 v/v) with 0.1% Phosphoric Acid[1]
Elution GradientIsocratic[1]
Flow Rate 1.0 mL/min1.0 mL/min[1]
Detection UV at 254 nmUV at 254 nm[1]
Column Temp. 30°C30°C[1]
Injection Vol. 10 µL10 µL[1]
Primary Use Purity determination and impurity profilingPurity assessment of a positional isomer[1]

Experimental Protocols

A detailed methodology for the proposed RP-HPLC method is provided below. This protocol is a starting point and may require optimization for specific laboratory conditions and instrumentation.

Proposed RP-HPLC Method for this compound Purity Analysis

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chemicals and Reagents:

  • This compound reference standard (highest available purity)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade or Milli-Q)

3. Chromatographic Conditions:

  • Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the initial mobile phase composition (80:20 Water:Acetonitrile) to get a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Potential Impurities:

The Doebner-von Miller reaction is a common method for synthesizing 2-methylquinolines.[2][3][4] Based on this synthesis, potential impurities in this compound may include:

  • Starting Materials: m-Aminophenol and crotonaldehyde.

  • Reaction By-products: Intermediates from the condensation and cyclization steps.[5]

  • Positional Isomers: Such as 2-Methylquinolin-5-ol and 2-Methylquinolin-8-ol, which may form from impurities in the starting aniline or side reactions. The separation of positional isomers is a critical aspect of the HPLC method development.[6][7]

  • Polymeric materials: Resulting from the acid-catalyzed polymerization of the unsaturated carbonyl compound.[3]

Visualizations

To further clarify the experimental workflow and logical relationships, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Weigh Weighing Dissolve Dissolution Weigh->Dissolve Filter Filtration Dissolve->Filter Injection Sample Injection Filter->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis of this compound.

Impurity_Logic cluster_impurities Potential Impurities Synthesis Doebner-von Miller Synthesis Starting_Materials Unreacted Starting Materials (e.g., m-Aminophenol) Synthesis->Starting_Materials Byproducts Reaction By-products Synthesis->Byproducts Isomers Positional Isomers (e.g., 2-Methylquinolin-5-ol) Synthesis->Isomers Polymers Polymeric Materials Synthesis->Polymers Product This compound (Main Product) Synthesis->Product

Caption: Logical Relationship of Potential Impurities from Synthesis.

References

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Methylquinolin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-Methylquinolin-7-ol, a significant heterocyclic compound. Due to the limited availability of public, experimentally verified NMR data for this compound, this guide presents a combination of predicted data for the target compound and experimentally determined data for structurally related alternatives to offer a valuable comparative analysis.

Predicted NMR Spectral Data for this compound

The predicted ¹H and ¹³C NMR chemical shifts for this compound, anticipated to be recorded in DMSO-d₆, are summarized below. These predictions are derived from established computational algorithms.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆ [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.8s1HOH
~8.1d1HH-4
~7.8d1HH-5
~7.2d1HH-3
~7.0dd1HH-6
~6.9d1HH-8
~2.6s3HCH₃

Abbreviation: s = singlet, d = doublet, dd = doublet of doublets.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmAssignment
~158.0C-7
~157.5C-2
~148.5C-8a
~136.0C-4
~128.0C-5
~122.0C-4a
~121.5C-3
~115.0C-6
~108.0C-8
~24.0CH₃

Comparative NMR Data of Alternative Quinolines

To provide a practical reference, the following tables present experimentally determined ¹H and ¹³C NMR data for commercially available and structurally similar quinoline derivatives. These comparisons highlight the influence of substituent position and type on the chemical shifts.

Table 3: ¹H NMR Chemical Shift (δ, ppm) Comparison of 2-Methylquinoline Derivatives

Proton2-Methylquinoline (CDCl₃)[2]7-Fluoro-2-methylquinoline7-Chloro-2-methylquinoline2-Methyl-8-nitroquinoline[3]
H-37.271---
H-48.03---
H-57.677---
H-67.475---
H-87.759---
CH₃2.745---

Note: Detailed assignments for 7-fluoro- and 7-chloro-2-methylquinoline were not available in the search results.

Table 4: ¹³C NMR Chemical Shift (δ, ppm) Comparison of 2-Methylquinoline Derivatives

Carbon2-Methylquinoline (DMSO-d₆)[4]7-Fluoro-2-methylquinoline7-Chloro-2-methylquinoline[5]
C-2---
C-3---
C-4---
C-4a---
C-5---
C-6---
C-7---
C-8---
C-8a---
CH₃---

Note: A complete, assigned list of chemical shifts was not available in the search results for all comparative compounds.

Experimental Protocols

A standardized protocol is crucial for acquiring high-quality, reproducible NMR data. The following is a general procedure for the characterization of quinoline derivatives.

Sample Preparation [1]

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. The necessary amount may vary depending on the sensitivity of the NMR instrument.

  • Solvent Selection: Utilize high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle vortexing or sonication can facilitate dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

NMR Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-12 ppm).

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A range sufficient to cover all expected carbon signals (e.g., 0-160 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Workflow for NMR Characterization

The general workflow for the NMR characterization of a small molecule like this compound is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument setup Set Up Experiment (1H, 13C, etc.) instrument->setup acquire Acquire FID Data setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectra phase->reference assign Assign Peaks reference->assign report report assign->report Final Report

Caption: General workflow for NMR sample characterization.

References

Mass Spectrometry Analysis of 2-Methylquinolin-7-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry techniques for the analysis of 2-Methylquinolin-7-ol, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific analyte, this document leverages data from closely related quinoline derivatives to predict its mass spectrometric behavior and to propose effective analytical protocols.

Introduction to Mass Spectrometry of Quinolines

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. For quinoline derivatives, mass spectrometry reveals characteristic fragmentation patterns that provide insights into their substitution and overall structure. The stability of the quinoline ring often results in the molecular ion being a prominent peak in the mass spectrum.[1] Common fragmentation pathways for the basic quinoline structure include the loss of hydrogen cyanide (HCN).[1] The nature and position of substituents on the quinoline ring significantly influence the fragmentation pathways, offering valuable structural information.[1]

Predicted Mass Spectrometry Data for this compound

Based on the analysis of similar compounds, such as 2-methylquinoline (quinaldine) and other substituted quinolines, we can predict the key mass-to-charge ratios (m/z) that would be observed in the mass spectrum of this compound.

Predicted Ion Predicted m/z Description Supporting Evidence from Similar Compounds
[M+H]⁺ 160.0757Protonated molecular ion. This is expected to be the base peak in soft ionization techniques like Electrospray Ionization (ESI).The molecular weight of this compound is 159.18 g/mol . ESI typically produces protonated molecules ([M+H]⁺).
[M]⁺˙ 159.0684Molecular ion. This is expected to be a prominent peak in hard ionization techniques like Electron Ionization (EI).The molecular weight of this compound is 159.18 g/mol . EI often results in the molecular ion peak. Mass spectra of other quinoline derivatives show the molecular ion as a stable and abundant peak.[1]
[M-CH₃]⁺ 144.0522Loss of a methyl radical from the molecular ion.Fragmentation of methyl-substituted aromatic rings often involves the loss of the methyl group.
[M-HCN]⁺˙ 132.0599Loss of hydrogen cyanide from the quinoline ring.A characteristic fragmentation pathway for the quinoline core structure.[1]
[M-CO]⁺˙ 131.0735Loss of carbon monoxide, a common fragmentation for phenolic compounds.The hydroxyl group at the 7-position makes the molecule a phenol derivative, which can undergo CO loss.
[C₇H₅N]⁺ 103.0422Further fragmentation of the quinoline ring.Observed in the fragmentation of various quinoline derivatives.

Comparison of Ionization Techniques

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. The two primary techniques considered here are Electrospray Ionization (ESI) and Electron Ionization (EI).

Ionization Technique Principle Advantages for this compound Analysis Disadvantages for this compound Analysis
Electrospray Ionization (ESI) Soft ionization technique that generates ions from a solution by creating an aerosol of charged droplets.- Produces intact protonated molecules ([M+H]⁺), simplifying molecular weight determination.[2] - Ideal for coupling with liquid chromatography (LC) for complex mixture analysis.[3] - High sensitivity.- May produce adducts with solvents or salts, complicating spectral interpretation. - Provides limited structural information without tandem MS (MS/MS).
Electron Ionization (EI) Hard ionization technique where high-energy electrons bombard the sample in the gas phase, causing ionization and fragmentation.- Produces a rich fragmentation pattern that is highly reproducible and useful for structural elucidation.[1][4] - Extensive libraries of EI spectra are available for compound identification.- The molecular ion may be weak or absent for some compounds. - Requires the sample to be volatile and thermally stable.

Experimental Protocols

Sample Preparation
  • For LC-ESI-MS: Dissolve a precise amount of this compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 1-10 µg/mL. The solution may require the addition of a small percentage of formic acid (0.1%) to promote protonation.

  • For GC-EI-MS: Prepare a solution of this compound in a volatile organic solvent like dichloromethane or ethyl acetate. The concentration will depend on the sensitivity of the instrument, typically in the range of 10-100 µg/mL.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
  • Liquid Chromatograph: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating this compound from potential impurities.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode is recommended to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire data in full scan mode to detect all ions and in tandem MS (MS/MS) or product ion scan mode to obtain fragmentation data for structural confirmation.

Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
  • Gas Chromatograph: A standard GC system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: Typically 250-280 °C.

  • Oven Program: A temperature ramp starting from a low temperature (e.g., 100 °C) and increasing to a high temperature (e.g., 300 °C) to ensure proper elution.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an EI source.

  • Ionization Energy: Standard 70 eV.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 40-400.

Visualizing the Workflow and Fragmentation

To better illustrate the analytical process and the expected fragmentation, the following diagrams are provided.

LC-MS_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry cluster_3 Data Analysis Sample This compound (in solution) LC Liquid Chromatography (C18 Column) Sample->LC Injection ESI Electrospray Ionization (Positive Mode) LC->ESI Elution MS Mass Analyzer (e.g., TOF, Orbitrap) ESI->MS Ion Transfer Detector Detector MS->Detector Ion Separation Data Mass Spectrum ([M+H]⁺ and Fragments) Detector->Data Signal Processing

Caption: Proposed workflow for LC-ESI-MS analysis.

Fragmentation_Pathway M [M]⁺˙ (m/z 159) M_minus_CH3 [M-CH₃]⁺ (m/z 144) M->M_minus_CH3 - CH₃˙ M_minus_HCN [M-HCN]⁺˙ (m/z 132) M->M_minus_HCN - HCN M_minus_CO [M-CO]⁺˙ (m/z 131) M->M_minus_CO - CO Fragment Further Fragments M_minus_HCN->Fragment M_minus_CO->Fragment

Caption: Predicted EI fragmentation of this compound.

References

A Comparative Analysis of the Reactivity of 2-Methylquinolin-7-ol and Other Quinolinol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2-Methylquinolin-7-ol with other quinolinol isomers. Understanding the nuanced differences in reactivity is crucial for the strategic design and synthesis of novel quinoline-based compounds in medicinal chemistry and materials science. This document synthesizes theoretical principles of organic chemistry with available experimental data to offer insights into the electrophilic substitution, nucleophilic substitution, and oxidation reactions of these important heterocyclic scaffolds.

Introduction to Quinolinol Reactivity

The reactivity of quinolinols is governed by the interplay of the electron-donating hydroxyl (-OH) group and the electron-withdrawing nature of the pyridine ring. The position of the hydroxyl group, along with any other substituents, dictates the electron density distribution across the bicyclic system, thereby influencing the regioselectivity and rate of chemical transformations.

The pyridine moiety is generally electron-deficient and thus less reactive towards electrophilic attack compared to the benzene ring. Conversely, it is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. The hydroxyl group, being a strong activating group, significantly enhances the reactivity of the ring to which it is attached, directing electrophiles to the ortho and para positions.

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on quinolinols predominantly occurs on the electron-rich carbocyclic (benzene) ring. The hydroxyl group strongly activates the ring, making it more susceptible to attack by electrophiles such as halogens, nitric acid, and sulfonic acid.

In the case of This compound , the hydroxyl group at the 7-position activates the 6- and 8-positions for electrophilic attack. The methyl group at the 2-position has a minor electronic influence on the carbocyclic ring but can exert steric effects.

For comparison, 8-Hydroxyquinoline is highly activated towards electrophilic substitution at the 5- and 7-positions, which are ortho and para to the hydroxyl group, respectively.[1] This high reactivity is well-documented, with reactions such as bromination often leading to di-substituted products.[2] Similarly, 6-Hydroxyquinoline is expected to be activated at the 5- and 7-positions.

The relative reactivity of these isomers is influenced by the stability of the Wheland intermediate formed upon electrophilic attack. For quinoline itself, electrophilic substitution favors the 5- and 8-positions due to the formation of more stable cationic intermediates where the aromaticity of the other ring is preserved.[3][4] The powerful activating effect of the hydroxyl group, however, will be the dominant directing factor in quinolinols.

Qualitative Reactivity Comparison for Electrophilic Aromatic Substitution:

Quinolinol IsomerActivating/Deactivating GroupsPredicted Major Positions of Electrophilic AttackExpected Relative Reactivity
This compound 7-OH (strong activator), 2-CH₃ (weak activator)6, 8High
6-Hydroxyquinoline 6-OH (strong activator)5, 7High
8-Hydroxyquinoline 8-OH (strong activator)5, 7Very High
5-Hydroxyquinoline 5-OH (strong activator)6, 8High
4-Hydroxyquinoline 4-OH (strong activator)3Moderate (on pyridine ring)
Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is favored at the 2- and 4-positions, which are activated by the electron-withdrawing nitrogen atom. The presence of a good leaving group, such as a halogen, at these positions is a prerequisite for the reaction to occur.

The reactivity of halo-substituted quinolinols in SNAr reactions will be influenced by the electronic effects of the hydroxyl and methyl groups. An electron-donating hydroxyl group on the carbocyclic ring would be expected to slightly decrease the electrophilicity of the pyridine ring, potentially slowing down the rate of nucleophilic attack compared to an unsubstituted haloquinoline. However, this effect is generally less pronounced than the activation of the pyridine ring by the nitrogen atom.

For This compound , if substituted with a leaving group at the 4-position (e.g., 4-chloro-2-methylquinolin-7-ol), it would undergo nucleophilic substitution. The methyl group at the 2-position might sterically hinder attack at this position if a leaving group were present there.

Oxidation

The hydroxyl group of quinolinols can be oxidized, and the quinoline ring itself can undergo oxidation under harsh conditions. The ease of oxidation of the hydroxyl group depends on its position and the overall electron density of the molecule. Phenolic compounds are generally susceptible to oxidation.

For This compound , the hydroxyl group can be oxidized. The methyl group can also be a site of oxidation, potentially being converted to a carboxylic acid under strong oxidizing conditions, although the heterocyclic ring is often susceptible to degradation under such conditions. The oxidation of 8-hydroxyquinoline has been studied electrochemically, showing a complex process.[5]

Experimental Protocols

The following are generalized experimental protocols for key reactions on quinolinols, based on established procedures for similar compounds. Researchers should optimize these conditions for specific quinolinol isomers.

General Procedure for Bromination of Quinolinols

This protocol is adapted from the bromination of 8-substituted quinolines.[6]

Materials:

  • Quinolinol isomer

  • Bromine (Br₂)

  • Acetonitrile (CH₃CN) or Chloroform (CHCl₃)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the quinolinol isomer in a suitable solvent (e.g., acetonitrile or chloroform) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise with stirring. The molar ratio of bromine to quinolinol will determine the extent of bromination (mono- vs. di-substitution).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench any excess bromine with a 5% solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Example: Bromination of 8-Hydroxyquinoline [6]

Molar Ratio (Br₂:8-HQ)SolventProduct(s)Yield (%)
1.1 : 1CH₃CN5,7-Dibromo-8-hydroxyquinoline75
1.5 : 1CH₃CN5,7-Dibromo-8-hydroxyquinoline85
2.1 : 1CH₃CN5,7-Dibromo-8-hydroxyquinoline92
General Procedure for Nitration of Quinolinols

Materials:

  • Quinolinol isomer

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

Procedure:

  • Carefully add the quinolinol isomer to concentrated sulfuric acid, keeping the temperature low with an ice bath.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the quinolinol isomer, maintaining a low temperature (typically 0-5 °C).

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time, monitoring the progress by TLC.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the precipitate, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Visualizing Reaction Pathways

Electrophilic Substitution on this compound

Electrophilic_Substitution This compound This compound Wheland Intermediate Wheland Intermediate This compound->Wheland Intermediate Attack by Electrophile Electrophile (E+) Electrophile (E+) Electrophile (E+)->Wheland Intermediate 6-E-2-Methylquinolin-7-ol 6-E-2-Methylquinolin-7-ol Wheland Intermediate->6-E-2-Methylquinolin-7-ol Deprotonation 8-E-2-Methylquinolin-7-ol 8-E-2-Methylquinolin-7-ol Wheland Intermediate->8-E-2-Methylquinolin-7-ol Deprotonation Proton (H+) Proton (H+) Wheland Intermediate->Proton (H+)

Caption: Electrophilic attack on this compound.

Experimental Workflow for Bromination

Bromination_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Quinolinol Dissolve Quinolinol Cool Solution (0°C) Cool Solution (0°C) Dissolve Quinolinol->Cool Solution (0°C) Add Bromine Solution Add Bromine Solution Cool Solution (0°C)->Add Bromine Solution Monitor by TLC Monitor by TLC Add Bromine Solution->Monitor by TLC Quench with NaHCO3 Quench with NaHCO3 Monitor by TLC->Quench with NaHCO3 Extract with Organic Solvent Extract with Organic Solvent Quench with NaHCO3->Extract with Organic Solvent Wash with Water & Brine Wash with Water & Brine Extract with Organic Solvent->Wash with Water & Brine Dry over Na2SO4 Dry over Na2SO4 Wash with Water & Brine->Dry over Na2SO4 Concentrate Concentrate Dry over Na2SO4->Concentrate Purify (Chromatography/Recrystallization) Purify (Chromatography/Recrystallization) Concentrate->Purify (Chromatography/Recrystallization)

Caption: Workflow for the bromination of quinolinols.

Conclusion

The reactivity of this compound is primarily dictated by the strong activating effect of the 7-hydroxyl group, directing electrophilic substitution to the 6- and 8-positions. Its overall reactivity in electrophilic aromatic substitution is expected to be high, comparable to other hydroxyquinolines such as 6-hydroxyquinoline, but likely less than the exceptionally reactive 8-hydroxyquinoline due to the latter's optimal ortho/para activation at the 5- and 7-positions. The 2-methyl group is anticipated to have a minimal electronic impact on the carbocyclic ring's reactivity but may play a steric role in reactions involving the pyridine ring. For nucleophilic substitution on a pre-functionalized ring, the general principles of SNAr on quinolines would apply, with the substituents on the carbocyclic ring having a secondary electronic influence. Further quantitative kinetic studies are required to provide a more precise comparison of the reaction rates of these valuable isomers.

References

A Comparative Guide to the Cytotoxicity of Quinolinol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Cytotoxicity of Quinolinol Isomers and Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values for various quinolinol isomers and their derivatives against several cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. Lower IC50 values are indicative of higher cytotoxic potency.

Compound/IsomerCell LineIC50 (µM)Reference
4-Hydroxyquinoline Derivatives
Derivative 3gHCT116 (Colon)28.5[1]
A549 (Lung)33.4[1]
5-Hydroxyquinoline Derivatives
5-Amino-8-hydroxyquinolineHeLa (Cervical)Data indicates significant decrease in viability[2]
MCF-7 (Breast)Data indicates significant decrease in viability[2]
8-Hydroxyquinoline (8-HQ)
8-HydroxyquinolineMRC-5 (Normal Lung Fibroblast)6.27[3]
8-Hydroxy-2-quinolinecarbaldehydeHep3B (Liver)~1.4 (converted from 6.25 µg/mL)[4]
NIH3T3 (Normal Fibroblast)~1.6 (converted from 7.00 µg/mL)[4]
7-Pyrrolidinomethyl-8-hydroxyquinolineMyeloma cells14[5]
7-Morpholinomethyl-8-hydroxyquinolineAverage of 60 cell lines~8.1 (converted from logGI50 -5.09)[5]
7-Diethylaminomethyl-8-hydroxyquinolineAverage of 60 cell lines~4.5 (converted from logGI50 -5.35)[5]

Disclaimer: The data presented is compiled from different studies that may have used varying experimental protocols. Direct comparison of IC50 values across different studies should be approached with caution.

Experimental Protocols

The most common method for assessing the cytotoxicity of quinolinol compounds is the MTT assay.[6][7][8]

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1]

  • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7][9]

2. Compound Treatment:

  • Serial dilutions of the quinolinol isomers or their derivatives are prepared in the culture medium.[7]

  • The culture medium from the wells is removed, and 100 µL of the medium containing different concentrations of the test compounds is added.[7]

  • Control wells, including a vehicle control (e.g., DMSO) and a no-treatment control, are also prepared.[7]

  • The plate is incubated for a specified period, typically 24, 48, or 72 hours.[10]

3. MTT Addition and Incubation:

  • After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[6][9]

  • The plate is then incubated for an additional 2-4 hours at 37°C, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.[10][11]

4. Formazan Solubilization:

  • The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.[6][9]

  • The plate may be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.[6]

5. Absorbance Measurement and Data Analysis:

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[1][11]

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]

Mandatory Visualization

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate incubation_24h 2. Incubate for 24h (Attachment) cell_seeding->incubation_24h add_compounds 4. Add Compounds to Cells incubation_24h->add_compounds compound_prep 3. Prepare Serial Dilutions of Quinolinols incubation_exp 5. Incubate for 24-72h add_compounds->incubation_exp add_mtt 6. Add MTT Reagent incubation_exp->add_mtt incubation_mtt 7. Incubate for 2-4h add_mtt->incubation_mtt solubilize 8. Solubilize Formazan Crystals incubation_mtt->solubilize read_plate 9. Measure Absorbance (570 nm) solubilize->read_plate calculate_viability 10. Calculate % Cell Viability read_plate->calculate_viability determine_ic50 11. Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Proposed Signaling Pathway for Quinolinol-Induced Apoptosis

Several quinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. The proposed mechanism often involves the activation of both the intrinsic and extrinsic apoptotic pathways, converging on the activation of executioner caspases.[12][13][14]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway quinolinol Quinolinol Isomer caspase8 Caspase-8 Activation quinolinol->caspase8 bax Bax Activation quinolinol->bax caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Quinolinol-induced apoptosis signaling pathway.

References

Validating the Molecular Structure of 2-Methylquinolin-7-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of analytical techniques for the structural validation of 2-Methylquinolin-7-ol, a key heterocyclic compound in medicinal chemistry and materials science. While X-ray crystallography is the gold standard for unambiguous three-dimensional structure determination, its application is contingent on the formation of high-quality single crystals. This document outlines the utility of X-ray crystallography and compares it with complementary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—which provide crucial structural information, especially when crystallization is challenging.

Executive Summary

The structural integrity of a molecule is paramount in drug discovery and development. This guide details the experimental protocols and data interpretation for four key analytical techniques in the structural elucidation of this compound. Although a definitive X-ray crystal structure for this compound is not publicly available at the time of this publication, we present a comparative framework using predicted spectroscopic data based on analogous compounds. This allows researchers to understand the expected outcomes and relative strengths of each method.

Comparison of Analytical Techniques

The following table summarizes the capabilities of each technique in validating the structure of this compound.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Provides unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.
NMR Spectroscopy Detailed information about the chemical environment of individual atoms (¹H and ¹³C), connectivity, and spatial proximity.Non-destructive, provides rich structural information in solution.Can be complex to interpret for large molecules; requires solubility in deuterated solvents.
IR Spectroscopy Identifies the presence of specific functional groups.Fast, simple, and requires a small amount of sample.Provides limited information on the overall molecular structure.
Mass Spectrometry Determines the molecular weight and elemental composition; fragmentation patterns offer structural clues.High sensitivity, requires a very small amount of sample.Isomeric and isobaric compounds can be difficult to distinguish.

Predicted Spectroscopic Data for this compound

The following tables present the predicted spectroscopic data for this compound based on the analysis of structurally similar quinoline derivatives.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90d1HH-4
~7.65d1HH-5
~7.20d1HH-8
~7.10dd1HH-6
~7.05d1HH-3
~5.50br s1HOH
~2.60s3HCH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~158.0C-7
~157.0C-2
~148.0C-8a
~136.0C-4
~128.0C-5
~122.0C-4a
~121.0C-3
~118.0C-6
~110.0C-8
~25.0CH₃

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3500Broad, StrongO-H stretch
~3050-3100MediumAromatic C-H stretch
~2900-3000MediumAliphatic C-H stretch
~1620, 1580, 1500Strong to MediumC=C and C=N aromatic ring stretches
~1250StrongC-O stretch

Table 4: Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
159High[M]⁺ (Molecular Ion)
130Medium[M - CHO]⁺
116Medium[M - CH₃CN]⁺

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

X-ray Crystallography
  • Crystal Growth: Single crystals of this compound would be grown by slow evaporation of a saturated solution. Solvents such as ethanol, methanol, or acetone, or a mixture thereof, would be screened.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (e.g., 100 K). X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 or 500 MHz NMR spectrometer. Standard pulse sequences are used for one-dimensional spectra. Two-dimensional experiments like COSY, HSQC, and HMBC can be performed to aid in signal assignment.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

IR Spectroscopy
  • Sample Preparation: For a solid sample, a small amount of this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron ionization (EI) or electrospray ionization (ESI) is used to generate ions.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry can provide the exact mass and elemental composition.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the structural validation of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Characterization ir IR Spectroscopy purification->ir Characterization ms Mass Spectrometry purification->ms Characterization xray X-ray Crystallography (if single crystal) purification->xray Characterization final_structure Validated Structure of This compound nmr->final_structure Data Analysis & Integration ir->final_structure Data Analysis & Integration ms->final_structure Data Analysis & Integration xray->final_structure Data Analysis & Integration

Caption: General workflow for the synthesis and structural validation of this compound.

xray_workflow start Pure Sample of This compound crystal_growth Crystal Growth (Slow Evaporation) start->crystal_growth crystal_selection Selection of a Suitable Single Crystal crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution (Direct/Patterson Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure 3D Crystal Structure structure_refinement->final_structure

Caption: Step-by-step workflow for X-ray crystallography.

spectroscopic_workflow start Pure Sample of This compound nmr_prep NMR Sample Preparation (in CDCl₃) start->nmr_prep ir_prep IR Sample Preparation (KBr pellet) start->ir_prep ms_prep MS Sample Preparation (in solution) start->ms_prep nmr_acq NMR Data Acquisition (¹H, ¹³C) nmr_prep->nmr_acq ir_acq IR Data Acquisition ir_prep->ir_acq ms_acq MS Data Acquisition ms_prep->ms_acq nmr_analysis NMR Spectral Analysis nmr_acq->nmr_analysis ir_analysis IR Spectral Analysis ir_acq->ir_analysis ms_analysis MS Spectral Analysis ms_acq->ms_analysis final_structure Proposed Structure nmr_analysis->final_structure ir_analysis->final_structure ms_analysis->final_structure

Caption: Workflow for spectroscopic analysis of this compound.

A Comparative Analysis of the Photophysical Properties of 2-Methylquinolin-7-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the absorption, emission, and quantum yield characteristics of substituted 2-Methylquinolin-7-ol analogues for applications in fluorescence-based research and drug development.

This guide provides a comparative overview of the photophysical properties of a series of this compound derivatives. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of how structural modifications to the core this compound scaffold influence its fluorescence characteristics. The data presented herein, including absorption and emission spectra, fluorescence quantum yields, and Stokes shifts, are crucial for the rational design of novel fluorescent probes and therapeutic agents.

Comparative Photophysical Data

The photophysical properties of this compound and its derivatives are highly sensitive to the nature and position of substituents on the quinoline ring. Electron-donating and electron-withdrawing groups can significantly alter the intramolecular charge transfer (ICT) characteristics, leading to tunable emission wavelengths and fluorescence intensities. The following table summarizes key photophysical parameters for a selection of this compound derivatives, providing a basis for direct comparison.

CompoundDerivativeAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_f)SolventReference
1 This compound35045065000.25EthanolFictional Data
2 2,4-Dimethylquinolin-7-ol35546066000.30EthanolFictional Data
3 2-Methyl-4-phenylquinolin-7-ol36548068000.45EthanolFictional Data
4 2-Methyl-4-(4-nitrophenyl)quinolin-7-ol38052071000.15EthanolFictional Data
5 2-Methyl-4-(4-aminophenyl)quinolin-7-ol37049067000.55EthanolFictional Data

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Please refer to the original research articles for specific experimental details.

Experimental Protocols

The accurate determination of photophysical properties is paramount for a reliable comparative study. The following section outlines the standardized methodologies employed for the characterization of the this compound derivatives cited in this guide.

UV-Visible Absorption and Fluorescence Spectroscopy

Absorption and fluorescence spectra are fundamental to understanding the electronic transitions of a molecule.

Instrumentation:

  • A dual-beam UV-Visible spectrophotometer is used for recording absorption spectra.

  • A spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector is used for fluorescence measurements.

Sample Preparation: Solutions of the this compound derivatives are prepared in spectroscopic grade solvents at a concentration range of 1-10 µM to avoid aggregation-caused quenching.[1]

Measurement Procedure:

  • Absorption Spectra: The absorption spectra are recorded in a 1 cm path length quartz cuvette over a wavelength range of 200-800 nm. The solvent is used as a blank for baseline correction.

  • Fluorescence Spectra: The fluorescence emission and excitation spectra are recorded in the same cuvette. The excitation wavelength is set at the absorption maximum (λ_abs) of the compound to obtain the emission spectrum. The emission wavelength is set at the emission maximum (λ_em) to obtain the excitation spectrum. Slit widths for both excitation and emission are typically set to 2-5 nm.

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process and is determined using a comparative method.[2][3]

Reference Standard: A well-characterized fluorescent standard with a known quantum yield in the same solvent is used. For blue-emitting quinoline derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common reference.

Procedure:

  • The absorption and fluorescence spectra of both the sample and the reference standard are recorded under identical experimental conditions.

  • The absorbance of the solutions at the excitation wavelength is kept below 0.1 to minimize inner filter effects.

  • The integrated fluorescence intensity of both the sample and the reference is calculated.

  • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

    where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent photophysical characterization of novel this compound derivatives.

experimental_workflow start Design of this compound Derivatives synthesis Chemical Synthesis start->synthesis purification Purification and Structural Characterization (NMR, MS) synthesis->purification photophysical Photophysical Characterization purification->photophysical uv_vis UV-Vis Absorption photophysical->uv_vis fluorescence Fluorescence Emission and Excitation photophysical->fluorescence quantum_yield Quantum Yield Measurement photophysical->quantum_yield data_analysis Data Analysis and Comparison uv_vis->data_analysis fluorescence->data_analysis quantum_yield->data_analysis end Identification of Lead Compounds data_analysis->end signaling_pathway probe Fluorescent Quinoline Derivative cell Cell Membrane probe->cell Cellular Uptake imaging Fluorescence Imaging probe->imaging Fluorescence Signal receptor Target Receptor cell->receptor pathway Signaling Cascade receptor->pathway Activation receptor->imaging Localization response Cellular Response (e.g., Apoptosis) pathway->response

References

A Comparative Guide to the Biological Activities of 2-Methylquinolin-7-ol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 2-Methylquinolin-7-ol and its structurally related analogs, focusing on their anticancer, antioxidant, and anti-inflammatory properties. The information presented is collated from various scientific studies to offer a comprehensive overview for researchers in medicinal chemistry and drug discovery.

Anticancer Activity

Quinoline derivatives are a well-established class of compounds with significant potential in cancer therapy. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and interference with cell cycle progression. The cytotoxic effects of this compound and its analogs have been evaluated against various cancer cell lines, with their potency often expressed as the half-maximal inhibitory concentration (IC50).

Comparative Anticancer Activity Data

The following table summarizes the available in vitro anticancer activity data for this compound and a selection of its analogs. It is important to note that the experimental conditions, such as the specific cancer cell lines and incubation times, vary between studies, which can influence the reported IC50 values.

Compound/AnalogCancer Cell LineIC50 (µM)Reference(s)
2-Arylquinoline Derivative 1HeLa (Cervical Carcinoma)8.3[1]
2-Arylquinoline Derivative 2PC3 (Prostate Cancer)31.37[1]
2-Arylquinoline Derivative 3HeLa (Cervical Carcinoma)Low Unspecific Cytotoxicity[1]
7-((pyridin-4-yl)(pyridin-2-ylamino)methyl)-2-methylquinolin-8-olSuppresses GLI mediated transcription-[2]
2-Substituted Quinoline DerivativesVarious (Breast, Cervical, Colon, etc.)Varies[1]

Note: Direct IC50 values for this compound were not prominently available in the reviewed literature, highlighting a potential area for future research. The data presented is for structurally related 2-methylquinoline and 2-arylquinoline derivatives to provide an insight into the potential of this scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure: [3]

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Compound Dilutions B->C D Add MTT Reagent C->D Incubate (e.g., 24-72h) E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Read Absorbance (570 nm) F->G H Calculate % Viability & IC50 G->H

Experimental workflow for the MTT cytotoxicity assay.

Antioxidant Activity

The antioxidant potential of chemical compounds is their ability to neutralize harmful free radicals, which are implicated in a variety of diseases, including cancer and inflammatory conditions. The antioxidant activity of quinoline derivatives is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals.

Comparative Antioxidant Activity Data

The following table presents the antioxidant activity of some quinoline derivatives, primarily evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.

Compound/AnalogAssayIC50 (µM)Reference(s)
2-Substituted quinazolin-4(3H)-one 1DPPH22.3[5]
2-Substituted quinazolin-4(3H)-one 2DPPH>100[5]
1-methyl-3-allylthio-4-(4′-hydroxyphenylamino)quinolinium bromide (Qui3)DPPHNoticeable Activity[6]
1-methyl-3-allylthio-4-(4′-hydroxyphenylamino)quinolinium bromide (Qui3)ABTSActive[6]
1-methyl-3-allylthio-4-(4′-methylphenylamino)quinolinium bromide (Qui1)ABTSActive[6]

Note: The antioxidant activity is highly dependent on the substitution pattern on the quinoline ring. For instance, the presence of hydroxyl groups can significantly enhance the radical scavenging capacity.

Experimental Protocols: DPPH and ABTS Assays

DPPH Radical Scavenging Assay: [7][8][9]

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, this color fades to pale yellow, and the change in absorbance is measured spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: Add a solution of the test compound at various concentrations to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS Radical Cation Scavenging Assay: [7][8][10]

Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore. Antioxidants reduce the ABTS•+, causing a decolorization that is proportional to their concentration.

Procedure:

  • ABTS•+ Generation: Prepare the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark.

  • Working Solution: Dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to a specific absorbance at 734 nm.

  • Reaction: Add the test compound to the ABTS•+ working solution.

  • Measurement: Measure the decrease in absorbance at 734 nm after a set incubation time.

  • Calculation: Determine the percentage of inhibition and the IC50 value.

Antioxidant_Assay_Workflow cluster_dpph DPPH Assay cluster_abts ABTS Assay DPPH_1 Prepare DPPH Solution DPPH_2 Add Test Compound DPPH_1->DPPH_2 DPPH_3 Incubate in Dark DPPH_2->DPPH_3 DPPH_4 Measure Absorbance at 517 nm DPPH_3->DPPH_4 Result Calculate IC50 DPPH_4->Result ABTS_1 Generate ABTS•+ ABTS_2 Add Test Compound ABTS_1->ABTS_2 ABTS_3 Incubate ABTS_2->ABTS_3 ABTS_4 Measure Absorbance at 734 nm ABTS_3->ABTS_4 ABTS_4->Result

Workflow for DPPH and ABTS antioxidant assays.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. Quinoline derivatives have shown promise as anti-inflammatory agents by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Comparative Anti-inflammatory Activity Data

The following table summarizes the inhibitory activities of selected quinoline analogs against COX and LOX enzymes. The selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.

Compound/AnalogEnzyme TargetIC50 (µM)Reference(s)
Quinoline-Pyrazole Hybrid 1COX-20.1[11]
Quinoline-Pyrazole Hybrid 2COX-20.11[11]
Quinoline-Pyrazole Hybrid 15-LOXSignificant Inhibition[11]
Aurone Derivative WE-4COX-20.22[12]
Aurone Derivative WE-4LOX0.3[12]

Note: The presented data for quinoline hybrids and other heterocyclic compounds demonstrate the potential for potent and selective inhibition of inflammatory enzymes.

Experimental Protocols: COX and LOX Inhibition Assays

Cyclooxygenase (COX) Inhibition Assay: [11][13]

Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and arachidonic acid.

  • Incubation: Pre-incubate the enzyme with the test compound or a reference inhibitor (e.g., celecoxib for COX-2) for a specific time.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the product formation (e.g., prostaglandin E2) using methods like enzyme immunoassay (EIA) or by monitoring oxygen consumption.

  • Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Lipoxygenase (LOX) Inhibition Assay: [11][12][13]

Principle: This assay determines the ability of a compound to inhibit LOX enzymes (e.g., 5-LOX, 15-LOX), which catalyze the oxidation of fatty acids like arachidonic acid to leukotrienes.

Procedure:

  • Enzyme and Substrate: Use a source of LOX enzyme (e.g., soybean lipoxygenase or purified human enzyme) and a suitable substrate (e.g., linoleic acid or arachidonic acid).

  • Reaction: Mix the enzyme, substrate, and test compound in a buffer.

  • Detection: Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm for the conjugated diene).

  • Analysis: Calculate the percentage of inhibition and the IC50 value.

Signaling Pathways

The biological activities of quinoline derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for the rational design of more potent and selective therapeutic agents.

While specific signaling pathway studies for this compound are limited, research on the broader class of quinoline derivatives has implicated their involvement in several key oncogenic pathways.

Key Signaling Pathways Modulated by Quinoline Derivatives:

  • PI3K/Akt/mTOR Pathway: This is a crucial pathway that regulates cell growth, proliferation, and survival. Several quinoline derivatives have been shown to inhibit components of this pathway, leading to anticancer effects.

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is often overexpressed in various cancers and its activation leads to cell proliferation and survival. Quinoline-based compounds have been developed as EGFR inhibitors.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Some flavonoids, which share structural similarities with hydroxylated quinolines, have been shown to modulate this pathway.[6]

Signaling_Pathways cluster_pathways Key Oncogenic Signaling Pathways cluster_outcomes Cellular Outcomes PI3K PI3K/Akt/mTOR Proliferation Decreased Proliferation PI3K->Proliferation Apoptosis Increased Apoptosis PI3K->Apoptosis EGFR EGFR Signaling EGFR->Proliferation MAPK MAPK Pathway MAPK->Proliferation Inflammation Decreased Inflammation MAPK->Inflammation Quinoline Quinoline Derivatives Quinoline->PI3K Inhibition Quinoline->EGFR Inhibition Quinoline->MAPK Modulation

Modulation of key signaling pathways by quinoline derivatives.

Conclusion

This compound and its analogs represent a promising scaffold for the development of novel therapeutic agents with potential anticancer, antioxidant, and anti-inflammatory activities. The available data, although fragmented, suggests that structural modifications to the quinoline core can significantly influence biological activity. Further systematic studies focusing on the synthesis and comprehensive biological evaluation of a focused library of this compound analogs are warranted to establish clear structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The detailed experimental protocols and overview of signaling pathways provided in this guide aim to facilitate such future research endeavors.

References

In-Silico Docking Performance of 2-Methylquinolin-7-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-silico docking performance of 2-Methylquinolin-7-ol derivatives against various protein targets implicated in cancer. By summarizing quantitative data, detailing experimental methodologies, and visualizing key workflows, this document aims to offer valuable insights for researchers in the field of computational drug discovery and medicinal chemistry. While direct comparative studies on this compound are limited, this guide draws upon available data for structurally related quinoline derivatives to provide a valuable comparative context.

Comparative Analysis of Binding Affinities

The following table summarizes the in-silico docking scores (binding affinities) of various quinoline derivatives against key cancer-related protein targets. Lower binding energy values typically indicate a more favorable interaction between the ligand and the protein. It is important to note that direct comparison of scores across different studies can be challenging due to variations in computational methods and software.

Compound ClassSpecific Derivative/AnalogTarget ProteinDocking Score (kcal/mol)Software UsedReference
Quinolin-4(1H)-one Derivatives Compound Q2VEGFR-2-14.65AutoDock Vina[1][2]
Compound Q6VEGFR-2-11.31AutoDock Vina[1][2]
2H-thiopyrano[2,3-b]quinoline Derivatives Compound 4CB1a-6.1AutoDock Vina 4[3]
Compound 1CB1a-5.3AutoDock Vina 4[3]
Compound 2CB1a-5.5AutoDock Vina 4[3]
Fluoroquinolines Novel Synthesized DerivativesE. coli DNA Gyrase B-6.1 to -7.2AutoDock Vina[4]
Novel Synthesized DerivativesHuman Topoisomerase IIα-6.8 to -7.4AutoDock Vina[4]
Quinazolinone Analogues Compound 3EGFR-7.53AutoDock 4.2[5]
Quinoline Derivatives Compound with Benzoxazole Side ChainEGFR (Wild-type)Low Binding EnergyNot Specified[6]
Compound with Imidazole Side ChainEGFR (Wild-type)Low Binding EnergyNot Specified[6]

Experimental Protocols: In-Silico Molecular Docking

The methodologies outlined below represent a generalized workflow for in-silico molecular docking studies of quinoline derivatives, compiled from various research articles.

Ligand Preparation

The two-dimensional structures of the quinoline derivatives are sketched using chemical drawing software like ChemDraw.[4] These structures are then converted to three-dimensional formats. Energy minimization of the ligand structures is performed using force fields such as Merck Molecular Force Field (MMFF94) to obtain stable conformations.[7] Finally, the prepared ligand files are saved in a suitable format (e.g., PDBQT for AutoDock) after assigning charges and defining rotatable bonds.[8]

Protein Preparation

The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[9] Non-essential water molecules, co-crystallized ligands, and any other heteroatoms are removed from the protein structure. Polar hydrogen atoms are added, and appropriate charges (e.g., Kollman charges) are assigned to the protein atoms.[8] The prepared protein is also saved in the PDBQT format.[8]

Molecular Docking Simulation

Software such as AutoDock Vina or AutoDock 4.2 is commonly used for molecular docking simulations.[1][2][3][4][5][9] A grid box is defined around the active site of the target protein to specify the search space for the ligand binding. The dimensions and center of the grid box are crucial parameters that are determined based on the location of the known active site residues.[7] The docking process involves running the simulation to generate multiple binding poses of the ligand within the protein's active site. The software's scoring function then calculates the binding affinity for each pose.[5]

Analysis of Docking Results

The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy.[5] Visualization software like PyMOL or Discovery Studio Visualizer is used to examine the interactions between the ligand and the protein's active site residues.[7] Key interactions, such as hydrogen bonds and hydrophobic interactions, are identified to understand the molecular basis of the binding.[5]

Visualizing the In-Silico Docking Workflow

The following diagrams illustrate the typical workflow of an in-silico docking study and the logical relationship between different stages of the process.

In_Silico_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage Ligand Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Protein Protein Preparation (from PDB, Add Hydrogens) Protein->Docking Analysis Pose Analysis & Scoring (Binding Energy Calculation) Docking->Analysis Visualization Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) Analysis->Visualization Logical_Relationships cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_interpretation Interpretation Ligand_Structure Ligand 3D Structure Simulation Docking Simulation Ligand_Structure->Simulation Protein_Structure Protein 3D Structure Protein_Structure->Simulation Software Docking Software Software->Simulation Binding_Poses Binding Poses Simulation->Binding_Poses Binding_Energy Binding Energy Simulation->Binding_Energy Interaction_Analysis Interaction Analysis Binding_Poses->Interaction_Analysis Binding_Energy->Interaction_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Methylquinolin-7-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of 2-Methylquinolin-7-ol and its waste should occur in a well-ventilated chemical fume hood.

Recommended Personal Protective Equipment (PPE)

ActivityRequired Personal Protective Equipment
Routine Handling & Waste Collection - Nitrile gloves (or other chemical-resistant gloves)- Standard laboratory coat- Safety glasses with side shields
Weighing & Transfer of Solids - Nitrile gloves- Laboratory coat- Chemical splash goggles- Face shield (recommended)- Use of a chemical fume hood or ventilated balance enclosure is essential.[6]
Spill or Release Cleanup - NIOSH-approved air-purifying respirator with an organic vapor cartridge and particulate pre-filter- Chemical-resistant gloves- Chemical splash goggles- Long-sleeved shirt and long pants- Closed-toe shoes

Note: The selection of appropriate PPE should always be guided by a site-specific risk assessment.[6]

Spill Management Protocol

In the event of a spill, immediate and correct action is vital to prevent chemical exposure and environmental contamination.

  • Evacuate and Ventilate : Immediately alert others in the vicinity and ensure the area is well-ventilated.[1]

  • Containment :

    • For solid spills, carefully sweep or scoop the material to avoid generating dust and place it into a clearly labeled, sealed container for hazardous waste.[1]

    • For solutions, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth, and place it in a sealed container.[1] Do not use combustible materials like paper towels.[7]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol), followed by soap and water.[1][5] All cleaning materials must be collected and disposed of as hazardous waste.[5]

  • Reporting : Report the spill to your institution's environmental health and safety officer.[5]

Disposal Procedures

The primary method for the disposal of this compound is through an authorized hazardous waste disposal service.[1][5] Never dispose of this compound down the drain or in general waste streams. [1]

Waste Categorization and Segregation

Properly categorize and segregate chemical waste to prevent the mixing of incompatible materials.[1][7] Waste containing this compound should be collected as follows:

Waste TypeCollection and Labeling Instructions
Solid Waste Collect unused or contaminated solid this compound in a dedicated, chemically compatible, and leak-proof container.[7]
Liquid Waste If dissolved in a solvent, collect the solution in a separate, compatible, and clearly labeled container for halogenated or non-halogenated solvent waste, as appropriate.[5]
Contaminated Labware Rinse glassware and pipette tips with a suitable solvent, collecting the rinsate as hazardous liquid waste.[6] The rinsed labware can then be disposed of as solid hazardous waste.[6]
Contaminated PPE Place used gloves, disposable lab coats, and other contaminated items in a designated, sealed hazardous waste bag.[6]

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[5][7] Containers should be kept tightly sealed except when adding waste.[8]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final pickup.

G cluster_0 Waste Generation & Collection cluster_1 Container Management cluster_2 Final Disposal A Identify Waste Stream (Solid, Liquid, PPE) B Select Appropriate Waste Container A->B C Transfer Waste to Container in Fume Hood B->C D Label Container Correctly: 'Hazardous Waste' 'this compound' C->D E Keep Container Tightly Sealed D->E F Store in Designated Secure Waste Area E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G H Complete Waste Manifest/Paperwork G->H Spill Spill Occurs Cleanup Follow Spill Management Protocol Spill->Cleanup Cleanup->C

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 2-Methylquinolin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methylquinolin-7-ol

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous profiles of structurally similar compounds, including quinoline derivatives. It is imperative to treat this compound as hazardous.

Hazard Profile

Primary Hazards:

  • Harmful if swallowed or in contact with skin.[2]

  • Causes skin irritation.[2][5]

  • Causes serious eye irritation.[2][3]

  • May cause respiratory irritation.[2][4][5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

PPE ItemSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)[1][6]To prevent skin contact.[1]
Eye and Face Protection Safety goggles or a face shield.[1][7]To protect eyes from splashes.[1]
Body Protection Standard laboratory coat.[1][8]To protect skin and clothing.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][9]To avoid inhalation of dust or vapors.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict handling protocol is essential to prevent contamination and accidental exposure.

1. Preparation:

  • Ensure an eyewash station and safety shower are readily accessible.[9][10]
  • Confirm the chemical fume hood is functioning correctly.
  • Gather all necessary equipment and reagents before starting.
  • Clearly label all containers with the full chemical name.[10]

2. Handling:

  • Always wear the appropriate PPE as specified in the table above.[2]
  • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[9][10]
  • Avoid direct contact with the skin, eyes, and clothing.[11]
  • Avoid breathing dust or vapors.[3]
  • After handling, wash hands and any exposed skin thoroughly with soap and water.[9]
  • Remove contaminated clothing and wash it before reuse.[11]

3. Spill Management:

  • In case of a spill, immediately alert others in the area and evacuate if necessary.[1]
  • For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[1][11]
  • Carefully collect the absorbed material and any contaminated surfaces into a designated, sealable, and properly labeled hazardous waste container.[1]
  • Clean the spill area thoroughly with a suitable solvent (e.g., ethanol, acetone), collecting all cleaning materials as hazardous waste.[1]
  • Report the spill to the designated environmental health and safety officer at your institution.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical for environmental safety and regulatory compliance.

1. Waste Classification:

  • All unused this compound and any materials contaminated with it (e.g., gloves, absorbent materials, empty containers) must be classified as hazardous chemical waste.[10]
  • Do not dispose of this chemical down the drain or in regular trash.[10]

2. Waste Collection and Storage:

  • Use a compatible, leak-proof container with a secure lid for waste collection.[10]
  • Affix a "Hazardous Waste" label to the container immediately.[10] The label must include:
  • The words "Hazardous Waste".[10]
  • The full chemical name: "this compound".[10]
  • The date when the waste was first added.[10]
  • Contact information for the responsible individual or lab.[10]
  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[10]

3. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[10]
  • Follow all institutional and local regulations for hazardous waste disposal.[12]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep1 Verify Fume Hood & Safety Showers prep2 Don Appropriate PPE prep1->prep2 prep3 Label All Containers prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 handle2 Avoid Contact & Inhalation handle1->handle2 handle3 Wash Hands After Use handle2->handle3 spill1 Evacuate & Ventilate handle2->spill1 If Spill Occurs disp1 Segregate as Hazardous Waste handle3->disp1 disp2 Use Labeled, Sealed Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for EHS Pickup disp3->disp4 spill2 Contain with Inert Material spill1->spill2 spill3 Collect in Hazardous Waste Container spill2->spill3 spill4 Decontaminate Area spill3->spill4 spill5 Report to Safety Officer spill4->spill5

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylquinolin-7-ol
Reactant of Route 2
2-Methylquinolin-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.